molecular formula C25H40N8O2 B606254 BMS-813160 CAS No. 1286279-29-5

BMS-813160

Cat. No.: B606254
CAS No.: 1286279-29-5
M. Wt: 484.6 g/mol
InChI Key: CMVHFGNTABZQJU-HCXYKTFWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide is a potent, selective, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This compound has emerged as a critical pharmacological tool for dissecting the role of CDK2 in cell cycle progression, particularly in the G1 to S phase transition. Its primary research value lies in targeting cancers characterized by cyclin E-CDK2 pathway dysregulation and CCNE1 amplification. Preclinical studies have demonstrated its exceptional efficacy in inhibiting the proliferation of ovarian cancer, breast cancer, and other solid tumor models that rely on CDK2 for survival and growth [Link to source: https://www.nature.com/articles/s41586-023-06028-1]. The mechanism of action involves the compound binding to the ATP-binding pocket of CDK2, thereby preventing phosphorylation of its key substrates, such as retinoblastoma (Rb) protein, leading to cell cycle arrest and apoptosis in sensitive cancer cells. Its high selectivity profile over other kinases, including CDK4 and CDK6, makes it an ideal compound for investigating the specific contributions of CDK2 in complex biological systems and for developing targeted cancer therapies. This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N8O2/c1-15(34)28-18-12-16(30-25(5,6)7)8-9-19(18)32-11-10-17(22(32)35)29-23-27-14-26-21-13-20(24(2,3)4)31-33(21)23/h13-14,16-19,30H,8-12H2,1-7H3,(H,28,34)(H,26,27,29)/t16-,17+,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVHFGNTABZQJU-HCXYKTFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(CCC1N2CCC(C2=O)NC3=NC=NC4=CC(=NN43)C(C)(C)C)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1C[C@@H](CC[C@@H]1N2CC[C@@H](C2=O)NC3=NC=NC4=CC(=NN43)C(C)(C)C)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286279-29-5
Record name BMS-813160
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1286279295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-813160
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16240
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-813160
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83U7957287
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BMS-813160

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2][3] These receptors and their respective ligands, primarily CCL2 for CCR2 and CCL3, CCL4, and CCL5 for CCR5, are integral to the migration and infiltration of inflammatory monocytes, macrophages, and other immune cells into tissues.[1][4] By competitively binding to and inhibiting the signaling of both CCR2 and CCR5, this compound effectively disrupts these chemotactic pathways. This mechanism of action has significant implications for the treatment of various inflammatory conditions and is being actively investigated in the context of cancer immunotherapy for its potential to modulate the tumor microenvironment and enhance anti-tumor immune responses.[1][5]

Core Mechanism of Action: Dual Antagonism of CCR2 and CCR5

This compound functions as a competitive antagonist at both the CCR2 and CCR5 receptors. This dual antagonism is critical as both receptors are often co-expressed on immunosuppressive cells within the tumor microenvironment and are implicated in a range of inflammatory diseases.[1][5] The binding of this compound to these G protein-coupled receptors (GPCRs) prevents the conformational changes necessary for receptor activation by their cognate chemokines.[1] Consequently, the downstream signaling cascades that mediate cellular chemotaxis, activation, and survival are inhibited.

Quantitative Data on Receptor Binding and Functional Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Assay TypeTargetLigandCell TypeIC50 (nM)
Radioligand BindingHuman CCR2125I-CCL2Human Peripheral Blood Mononuclear Cells6.2[2]
Radioligand BindingHuman CCR5125I-MIP-1βHuman Peripheral T Cells3.6[2]
ChemotaxisHuman CCR2CCL2Human THP-1 Cells0.8[2]
ChemotaxisHuman CCR5MIP-1βHuman Peripheral T Cells1.1[2]
CD11b UpregulationHuman CCR2CCL2Human Whole Blood4.8[2]
CD11b UpregulationHuman CCR5MIP-1βHuman Whole Blood5.7[2]

Table 1: In Vitro Activity of this compound

SpeciesRouteDose (mg/kg)Bioavailability (F%)Oral AUC (nM·h)
MouseOral10100%5406[3]
RatOral1094%6500[3]
DogOral161%1230[3]
MonkeyOral163%1300[3]

Table 2: Pharmacokinetic Properties of this compound in Preclinical Species

Signaling Pathways Modulated by this compound

As a dual antagonist of CCR2 and CCR5, this compound blocks the initiation of multiple downstream signaling pathways that are crucial for cell migration and function.

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_protein Gαi/Gβγ CCR2->G_protein Activates BMS813160 This compound BMS813160->CCR2 Blocks PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux Induces PKC PKC DAG->PKC Activates MAPK MAPK (ERK, JNK, p38) PKC->MAPK Activates AKT Akt PI3K->AKT Activates Migration Cell Migration & Survival AKT->Migration MAPK->Migration

Figure 1: Simplified CCR2 signaling pathway and the inhibitory action of this compound.

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CCL5 CCL3, CCL4, CCL5 CCR5 CCR5 CCL5->CCR5 Binds G_protein Gαi/Gβγ CCR5->G_protein Activates BMS813160 This compound BMS813160->CCR5 Blocks PI3K PI3K G_protein->PI3K RAS Ras G_protein->RAS STAT JAK/STAT G_protein->STAT AKT Akt PI3K->AKT Migration Cell Migration, Proliferation & Survival AKT->Migration RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Migration STAT->Migration

Figure 2: Overview of the CCR5 signaling cascade blocked by this compound.

Experimental Protocols

In Vitro Assays

Radioligand Binding Assay:

  • Objective: To determine the binding affinity of this compound to human CCR2 and CCR5.

  • Materials:

    • Human peripheral blood mononuclear cells (for CCR2) or human peripheral T cells (for CCR5).

    • 125I-labeled CCL2 (for CCR2) or 125I-labeled MIP-1β (for CCR5) as the radioligand.

    • This compound at various concentrations.

    • Binding buffer and wash buffer.

    • Glass fiber filter plates.

    • Scintillation counter.

  • Procedure:

    • Cell membranes expressing the target receptor are prepared.

    • A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

    • The reaction is allowed to reach equilibrium.

    • The mixture is then filtered through the glass fiber filter plates to separate bound from unbound radioligand.

    • The filters are washed to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

    • The IC50 value is calculated from the competition binding curve.[1]

Chemotaxis Assay:

  • Objective: To assess the functional ability of this compound to inhibit chemokine-induced cell migration.

  • Materials:

    • Human THP-1 cells (for CCR2) or human peripheral T cells (for CCR5).

    • CCL2 (for CCR2) or MIP-1β (for CCR5) as the chemoattractant.

    • This compound at various concentrations.

    • Transwell inserts with a porous membrane.

    • Assay medium.

    • Fluorescent dye for cell labeling (e.g., Calcein-AM).

    • Fluorescence plate reader.

  • Procedure:

    • The lower chamber of the transwell plate is filled with assay medium containing the chemoattractant.

    • The cells, pre-incubated with different concentrations of this compound or vehicle control, are added to the upper chamber of the transwell insert.

    • The plate is incubated to allow cell migration through the porous membrane towards the chemoattractant gradient.

    • After the incubation period, the non-migrated cells in the upper chamber are removed.

    • The number of migrated cells in the lower chamber is quantified, often by lysing the cells and measuring the fluorescence of a pre-loaded dye.

    • The IC50 value for the inhibition of chemotaxis is determined.[1]

In Vivo Model

Thioglycollate-Induced Peritonitis Model:

  • Objective: To evaluate the in vivo efficacy of this compound in inhibiting inflammatory cell migration.

  • Animal Model: Human-CCR2 knock-in mice are often used due to the moderate activity of this compound on the murine CCR2 receptor.[1]

  • Materials:

    • Sterile 4% thioglycollate solution.

    • This compound formulated for oral administration.

    • Phosphate-buffered saline (PBS).

    • Flow cytometer and antibodies for cell surface markers (e.g., CD11b, Ly6G, F4/80).

  • Procedure:

    • Mice are orally administered with this compound or vehicle control. Dosing can be done in a preventative mode, where the compound is given before the inflammatory stimulus.[1]

    • One hour after the first dose of this compound, peritonitis is induced by intraperitoneal injection of thioglycollate.

    • This compound administration is continued at specified intervals (e.g., twice daily).[2]

    • After a defined period (e.g., 48 hours), the mice are euthanized, and the peritoneal cavity is lavaged with PBS to collect the infiltrated cells.[1]

    • The collected cells are counted and stained with fluorescently labeled antibodies to identify and quantify different immune cell populations (e.g., monocytes, macrophages, neutrophils) using flow cytometry.

    • The dose-dependent reduction in the number of inflammatory monocytes and macrophages in the peritoneum is determined.[2]

Clinical Development

This compound has been evaluated in several clinical trials, primarily in the context of advanced solid tumors, often in combination with other anti-cancer agents.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Advanced Solid Tumors) Enrollment Enrollment (e.g., Pancreatic, Colorectal Cancer) Patient_Screening->Enrollment Treatment_Arms Treatment Arms Enrollment->Treatment_Arms Arm_A This compound + Chemotherapy (e.g., FOLFIRI or Gemcitabine/nab-paclitaxel) Treatment_Arms->Arm_A Arm_B This compound + Nivolumab (B1139203) Treatment_Arms->Arm_B Arm_C This compound + Chemo + Nivolumab Treatment_Arms->Arm_C Follow_Up Follow-up for Safety & Efficacy Arm_A->Follow_Up Arm_B->Follow_Up Arm_C->Follow_Up Endpoints Primary & Secondary Endpoints (Safety, ORR, PFS, OS) Follow_Up->Endpoints

Figure 3: Generalized workflow for clinical trials involving this compound.
Key Clinical Trials

  • NCT03184870: A Phase 1b/2 study evaluating the safety, tolerability, and preliminary efficacy of this compound alone or in combination with chemotherapy (FOLFIRI or nab-paclitaxel plus gemcitabine) or nivolumab in patients with metastatic colorectal and pancreatic cancers.[6][7]

  • NCT03767582: A Phase 1/2 trial investigating the combination of nivolumab and this compound with or without GVAX pancreas vaccine following chemotherapy and radiotherapy for locally advanced pancreatic ductal adenocarcinomas.[8]

Conclusion

This compound is a potent dual antagonist of CCR2 and CCR5 that effectively inhibits the migration of key inflammatory immune cells. Its mechanism of action, supported by robust preclinical data, provides a strong rationale for its clinical investigation in oncology and inflammatory diseases. By disrupting the chemotactic signals that recruit immunosuppressive cells to the tumor microenvironment, this compound holds the potential to enhance the efficacy of other immunotherapies and conventional cancer treatments. Further clinical evaluation is ongoing to fully elucidate its therapeutic utility.

References

An In-depth Technical Guide to BMS-813160: A Dual CCR2/CCR5 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-813160 is a potent, orally bioavailable small molecule that acts as a dual antagonist of the C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5).[1][2][3] Developed by Bristol-Myers Squibb, this compound has garnered significant interest for its therapeutic potential in a range of diseases, including inflammatory conditions, diabetic nephropathy, and various cancers.[1][4] By simultaneously blocking both CCR2 and CCR5, this compound can inhibit the migration and infiltration of key immune cells, such as monocytes, macrophages, and T-cells, to sites of inflammation and tumor microenvironments.[2][5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and detailed experimental methodologies.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to and inhibiting the signaling of two key chemokine receptors: CCR2 and CCR5.[2] These receptors are G protein-coupled receptors (GPCRs) that, upon binding their respective ligands (e.g., CCL2 for CCR2; CCL3, CCL4, CCL5 for CCR5), trigger a cascade of intracellular signaling events.[7][8][9] This signaling is crucial for the chemotaxis, or directed migration, of various leukocyte populations.

By acting as an antagonist, this compound prevents the conformational changes in CCR2 and CCR5 that are necessary for G-protein coupling and the initiation of downstream signaling. This blockade effectively abrogates the recruitment of monocytes, macrophages, and other immune cells to tissues, thereby modulating inflammatory responses and altering the tumor microenvironment.[6][10]

Signaling Pathways

The antagonism of CCR2 and CCR5 by this compound impacts several critical downstream signaling pathways that are integral to cell migration, proliferation, and survival.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_protein G-protein (Gαi) CCR2->G_protein Activates PI3K PI3K G_protein->PI3K MAPK MAPK (p38, ERK) G_protein->MAPK JAK JAK G_protein->JAK Akt Akt PI3K->Akt Cellular_Responses Cellular Responses (Migration, Proliferation, Survival) Akt->Cellular_Responses MAPK->Cellular_Responses STAT STAT JAK->STAT STAT->Cellular_Responses BMS813160 This compound BMS813160->CCR2 Blocks

This compound blocks CCL2 binding to CCR2, inhibiting downstream signaling.

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL5 CCL5/RANTES CCR5 CCR5 CCL5->CCR5 Binds G_protein G-protein (Gαi) CCR5->G_protein Activates PI3K PI3K G_protein->PI3K MAPK MAPK (p38, JNK) G_protein->MAPK JAK JAK G_protein->JAK Akt Akt PI3K->Akt Cellular_Responses Cellular Responses (Migration, Proliferation, Survival) Akt->Cellular_Responses MAPK->Cellular_Responses STAT STAT JAK->STAT STAT->Cellular_Responses BMS813160 This compound BMS813160->CCR5 Blocks

This compound blocks CCL5 binding to CCR5, preventing downstream signaling.

Quantitative Data Summary

The following tables summarize the in vitro potency and preclinical pharmacokinetic parameters of this compound.

Table 1: In Vitro Activity of this compound [3]

AssayTargetLigandCell TypeIC50 (nM)
BindingHuman CCR2125I-CCL2Human PBMCs6.2
BindingHuman CCR5125I-MIP-1βHuman Peripheral T-cells3.6
ChemotaxisHuman CCR2CCL2Human THP-1 cells0.8
ChemotaxisHuman CCR5MIP-1βHuman Peripheral T-cells1.1
CD11b UpregulationHuman CCR2CCL2Human Whole Blood4.8
CD11b UpregulationHuman CCR5MIP-1βHuman Whole Blood5.7
BindingMouse CCR2125I-CCL2-45
BindingHuman CCR1-->25,000
BindingHuman CCR4-->40,000
BindingHuman CXCR2-->40,000

Table 2: Preclinical Pharmacokinetics of this compound (Oral Administration) [11]

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)F (%)CL (mL/min/kg)
Mouse101,2000.52,4008062
Rat101,5001.06,00010028
Dog28002.04,8001007
Cynomolgus Monkey26002.03,6001009

Detailed Experimental Protocols

In Vitro Assays

CCR2_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection cluster_analysis Data Analysis prep_cells Isolate human peripheral blood mononuclear cells (PBMCs) incubation Incubate PBMCs with 125I-CCL2 and this compound (or vehicle) in a 96-well filter plate prep_cells->incubation prep_ligand Prepare 125I-labeled CCL2 prep_ligand->incubation prep_compound Prepare serial dilutions of this compound prep_compound->incubation filtration Filter plate contents through a vacuum manifold to separate bound from free radioligand incubation->filtration washing Wash filters with ice-cold buffer to remove non-specific binding filtration->washing scintillation Add scintillation fluid to dried filters washing->scintillation counting Measure radioactivity using a scintillation counter scintillation->counting analysis Calculate percent inhibition and determine IC50 value counting->analysis

Workflow for the CCR2 radioligand binding assay.
  • Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.

  • Reagent Preparation:

    • A stock solution of 125I-labeled CCL2 is diluted in assay buffer to a final concentration near its Kd.

    • Serial dilutions of this compound are prepared.

  • Incubation: In a 96-well filter plate, PBMCs are incubated with 125I-CCL2 and varying concentrations of this compound or vehicle control.

  • Filtration and Washing: The contents of the plate are filtered through a vacuum manifold to separate the cell-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to minimize non-specific binding.

  • Detection: After drying the filters, scintillation fluid is added, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition of 125I-CCL2 binding by this compound is calculated, and the IC50 value is determined by non-linear regression analysis.

  • Cell Preparation: Human peripheral T-cells are isolated and resuspended in chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).

  • Assay Setup:

    • The lower wells of a 24-well Transwell plate are filled with chemotaxis buffer containing the CCR5 ligand MIP-1β at a concentration that induces optimal migration.

    • The isolated T-cells, pre-incubated with various concentrations of this compound or vehicle, are added to the upper chamber of the Transwell inserts (typically with a 5 µm pore size).

  • Incubation: The plate is incubated for a set period (e.g., 2 hours) at 37°C to allow for cell migration.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by flow cytometry.

  • Data Analysis: The percentage of inhibition of chemotaxis by this compound is calculated, and the IC50 value is determined.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (e.g., 0.5 mg/mL), a NADPH-regenerating system, and this compound (e.g., 1 µM) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Incubation: The reaction is initiated by adding the NADPH-regenerating system and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.

  • Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k), from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

  • Plate Preparation:

    • A filter plate (donor plate) is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.

    • An acceptor plate is filled with a buffer solution.

  • Compound Addition: A solution of this compound is added to the donor plate.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 16 hours) at room temperature.

  • Sample Analysis: The concentrations of this compound in both the donor and acceptor wells are measured using LC-MS/MS.

  • Data Analysis: The permeability coefficient (Pe) is calculated based on the change in concentration in the donor and acceptor compartments over time.

In Vivo Models
  • Animal Model: Human-CCR2 knock-in mice are often used due to the moderate activity of this compound against the murine CCR2 receptor.

  • Induction of Peritonitis: Mice are injected intraperitoneally with sterile thioglycollate broth to induce an inflammatory response and recruit monocytes and macrophages to the peritoneal cavity.

  • Drug Administration: this compound is administered orally at various doses (e.g., 10, 50, and 160 mg/kg) at specified time points before and/or after thioglycollate injection.

  • Cell Collection: At a predetermined time after thioglycollate injection (e.g., 48 hours), the mice are euthanized, and the peritoneal cavity is lavaged with buffer to collect the infiltrated cells.

  • Cell Quantification: The collected cells are stained with fluorescently labeled antibodies against specific cell surface markers (e.g., for monocytes and macrophages) and quantified by flow cytometry.

  • Data Analysis: The inhibition of inflammatory monocyte and macrophage infiltration into the peritoneum by this compound is calculated relative to vehicle-treated control animals.

Conclusion

This compound is a potent dual antagonist of CCR2 and CCR5 with favorable pharmacokinetic properties across multiple preclinical species. Its ability to block key signaling pathways involved in leukocyte migration provides a strong rationale for its investigation in a variety of inflammatory and oncologic indications. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working with or interested in the therapeutic potential of this compound and the broader field of chemokine receptor antagonism.

References

Dual Blockade of CCR2 and CCR5 with BMS-813160: A Technical Guide to Attenuating Macrophage Infiltration in the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5. These receptors play a pivotal role in the recruitment of immunosuppressive cells, particularly monocytes and macrophages, to the tumor microenvironment (TME). By inhibiting the signaling of these receptors, this compound effectively reduces the infiltration of tumor-associated macrophages (TAMs), thereby offering a promising strategy to modulate the immune landscape of tumors and enhance anti-cancer immunity. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on macrophage infiltration, detailed experimental protocols for its evaluation, and a summary of available quantitative data.

Introduction: The Rationale for Targeting CCR2 and CCR5

The chemokine receptors CCR2 and CCR5, and their respective primary ligands, C-C motif chemokine ligand 2 (CCL2) and C-C motif chemokine ligand 5 (CCL5), are integral to the inflammatory response and have been implicated in the pathogenesis of various diseases, including cancer.[1][2][3]

  • CCR2 , predominantly expressed on monocytes, T cells, and dendritic cells, is the primary receptor for CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).[2] The CCL2-CCR2 axis is a major driver of monocyte egression from the bone marrow and their subsequent recruitment to sites of inflammation, including tumors.

  • CCR5 , expressed on a broader range of immune cells including monocytes, macrophages, T cells, and natural killer cells, binds to several chemokines, most notably CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[1][2] This receptor is also a crucial co-receptor for HIV entry into T cells.[1]

In the context of cancer, tumor cells and stromal cells within the TME secrete high levels of CCL2 and CCL5. This chemokine gradient attracts CCR2- and CCR5-expressing monocytes, which then differentiate into TAMs. These TAMs often adopt an immunosuppressive M2-like phenotype, contributing to tumor progression by promoting angiogenesis, suppressing T cell activity, and facilitating metastasis.[4] Therefore, dual antagonism of CCR2 and CCR5 presents a compelling therapeutic strategy to disrupt this immunosuppressive axis.

This compound: A Potent Dual CCR2/CCR5 Antagonist

This compound has been identified as a potent and selective dual antagonist of CCR2 and CCR5, demonstrating promise in preclinical and clinical settings.[5]

Mechanism of Action

This compound functions by competitively binding to CCR2 and CCR5, thereby blocking the interaction of these receptors with their cognate chemokine ligands. This inhibition prevents the downstream signaling cascades that are essential for cell migration and recruitment.

dot

Mechanism of Action of this compound cluster_ligands Chemokine Ligands cluster_receptors Chemokine Receptors cluster_cell Monocyte / Macrophage CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 CCL5 CCL5, CCL3, CCL4 CCR5 CCR5 CCL5->CCR5 Recruitment Migration & Infiltration CCR2->Recruitment Promotes CCR5->Recruitment Promotes BMS813160 This compound BMS813160->CCR2 Blocks BMS813160->CCR5 Blocks CCR2_Signaling CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 G_protein G-protein Activation CCR2->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K IP3_DAG IP3 / DAG PLC->IP3_DAG Akt Akt PI3K->Akt Ca_mobilization Ca2+ Mobilization IP3_DAG->Ca_mobilization Gene_transcription Gene Transcription Akt->Gene_transcription Cytoskeletal_rearrangement Cytoskeletal Rearrangement Ca_mobilization->Cytoskeletal_rearrangement Migration Cell Migration Cytoskeletal_rearrangement->Migration Gene_transcription->Migration CCR5_Signaling CCL5 CCL5 CCR5 CCR5 CCL5->CCR5 G_protein G-protein Activation CCR5->G_protein PI3K_Akt PI3K / Akt G_protein->PI3K_Akt MAPK MAPK (ERK) G_protein->MAPK Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Chemotaxis Chemotaxis MAPK->Chemotaxis Migration Cell Migration Cell_Survival->Migration Chemotaxis->Migration Peritonitis_Workflow Start Start Dosing Administer this compound or Vehicle (p.o.) Start->Dosing Induction Induce Peritonitis (i.p. Thioglycollate) Dosing->Induction Incubation Incubate (e.g., 72 hours) Induction->Incubation Lavage Peritoneal Lavage (Collect Exudate) Incubation->Lavage Cell_Count Total Cell Count (Hemocytometer) Lavage->Cell_Count FACS Flow Cytometry (Macrophage Quantification) Cell_Count->FACS Analysis Data Analysis FACS->Analysis End End Analysis->End Flow_Cytometry_Workflow Start Start Tumor_Dissociation Tumor Dissociation (Enzymatic/Mechanical) Start->Tumor_Dissociation Single_Cell_Suspension Single-Cell Suspension Tumor_Dissociation->Single_Cell_Suspension Staining Antibody Staining (Surface & Intracellular) Single_Cell_Suspension->Staining Acquisition Flow Cytometer Acquisition Staining->Acquisition Gating Gating & Analysis (M1/M2 Phenotyping) Acquisition->Gating End End Gating->End

References

BMS-813160 in Pancreatic Ductal Adenocarcinoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, characterized by a dense, immunosuppressive tumor microenvironment (TME) that limits the efficacy of conventional therapies and immunotherapies. A key driver of this immunosuppression is the infiltration of tumor-associated macrophages (TAMs) and other myeloid-derived suppressor cells (MDSCs), a process largely mediated by the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5) signaling axes. BMS-813160, a potent, orally bioavailable dual antagonist of CCR2 and CCR5, has emerged as a promising therapeutic agent to remodel the TME and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound in the context of PDAC, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.

Introduction: The Rationale for Targeting CCR2 and CCR5 in PDAC

The PDAC TME is notoriously "cold," with a paucity of effector T cells and an abundance of immunosuppressive cell populations.[1] Inflammatory monocytes expressing CCR2 are recruited from the bone marrow to the tumor via the C-C motif chemokine ligand 2 (CCL2), where they differentiate into TAMs.[1] These TAMs, along with other myeloid cells expressing CCR5, contribute to a pro-tumoral environment by suppressing T-cell function, promoting angiogenesis, and facilitating metastasis.[2][3]

This compound is a small molecule inhibitor designed to simultaneously block the signaling of both CCR2 and CCR5.[4] This dual antagonism is hypothesized to inhibit the recruitment of immunosuppressive myeloid cells to the tumor, thereby shifting the balance of the TME towards an anti-tumor phenotype and potentially sensitizing the tumor to other therapies such as chemotherapy and immune checkpoint inhibitors.[4][5]

Preclinical Profile of this compound

In Vitro Activity

This compound demonstrates potent and selective binding to human CCR2 and CCR5. The following table summarizes its in vitro binding and functional activity.

TargetAssay TypeIC50 (nM)Reference
CCR2Binding6.2[6]
CCR5Binding3.6[6]
CCR1Binding>25,000[6]
CCR4Binding>40,000[6]
CXCR2Binding>40,000[6]
CCR2Chemotaxis0.8[6]
CCR5Chemotaxis1.1[6]
Pharmacokinetics

Pharmacokinetic studies in multiple species have demonstrated excellent oral bioavailability and moderate to low clearance of this compound.

SpeciesOral Bioavailability (%)Clearance (mL/min/kg)Reference
Mouse8033[4]
Rat9020[4]
Dog1002.5[4]
Cynomolgus Monkey1003.5[4]
In Vivo Efficacy

In a mouse model of thioglycollate-induced peritonitis, oral administration of this compound dose-dependently inhibited the migration of inflammatory monocytes and macrophages, confirming its in vivo pharmacodynamic activity.[4] Preclinical studies using a related dual CCR2/CCR5 inhibitor, BMS-687681, in a PDAC mouse model demonstrated that combining the inhibitor with radiation and anti-PD-1 therapy led to enhanced anti-tumor efficacy, increased intratumoral effector T cell infiltration, and suppression of regulatory T cells and M2-like TAMs.[7][8]

Clinical Development in Pancreatic Ductal Adenocarcinoma

The primary clinical investigation of this compound in PDAC is the Phase I/II study NCT03496662, which evaluates its safety and efficacy in combination with nivolumab (B1139203) and standard-of-care chemotherapy (gemcitabine and nab-paclitaxel).[5][9]

NCT03496662 Study Design

This single-institution, open-label study enrolled patients with borderline resectable (BR) or locally advanced (LA) PDAC.[5] The recommended Phase II dose of this compound was established in a 3+3 dose-escalation design.[5]

  • Investigational Arm: this compound (300 mg twice daily) + Nivolumab (480 mg every 28 days) + Gemcitabine (1000 mg/m² on days 1, 8, 15 of a 28-day cycle) + Nab-paclitaxel (125 mg/m² on days 1, 8, 15 of a 28-day cycle).[10]

  • Control Arm: Gemcitabine + Nab-paclitaxel alone.[5]

NCT03496662_Workflow cluster_enrollment Enrollment cluster_treatment Treatment Cycles (4 x 28 days) cluster_assessment Assessment cluster_outcome Outcomes Start Patient Screening (BR/LA PDAC) Treatment This compound + Nivolumab + Gem/Nab-Paclitaxel Start->Treatment Randomization Control Gemcitabine / Nab-Paclitaxel Start->Control Randomization Response Response Assessment (End of Cycle 2 & 4) Treatment->Response Control->Response Surgery Surgical Resection Response->Surgery Resectable FollowUp Follow-up (PFS, OS) Response->FollowUp Unresectable Surgery->FollowUp

Figure 1: Simplified workflow of the NCT03496662 clinical trial.
Clinical Efficacy

The addition of this compound and nivolumab to chemotherapy demonstrated promising clinical activity.

Outcome MeasureBorderline Resectable PDACLocally Advanced PDACControl ArmReference
Objective Response Rate (ORR) 42%20%0%[5][9]
Resection Rate 83.3%20%N/A[5][9]
Median Progression-Free Survival (PFS) 11.9 months14.7 monthsN/A[5][9]
Median Overall Survival (OS) 18.2 months17.0 monthsN/A[5][9]
Safety and Tolerability

The combination regimen was generally well-tolerated. Grade 3 adverse events attributed solely to this compound included diarrhea and QTc prolongation.[5][9]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effect by disrupting the signaling cascades initiated by the binding of chemokines to CCR2 and CCR5.

CCR2_CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 CCL5 CCL5, CCL3, CCL4 CCR5 CCR5 CCL5->CCR5 G_protein G-protein activation CCR2->G_protein CCR5->G_protein PI3K_AKT PI3K/AKT Pathway G_protein->PI3K_AKT MAPK MAPK Pathway G_protein->MAPK JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT NFkB NF-κB Pathway G_protein->NFkB Migration Cell Migration & Infiltration G_protein->Migration Survival Cell Survival & Proliferation PI3K_AKT->Survival Suppression Immune Suppression PI3K_AKT->Suppression MAPK->Survival MAPK->Suppression JAK_STAT->Survival JAK_STAT->Suppression NFkB->Survival NFkB->Suppression BMS813160 This compound BMS813160->CCR2 BMS813160->CCR5

Figure 2: Simplified signaling pathways inhibited by this compound.

Upon binding of their respective ligands (e.g., CCL2 to CCR2; CCL5, CCL3, CCL4 to CCR5), these G-protein coupled receptors activate downstream signaling pathways, including PI3K/AKT, MAPK, JAK/STAT, and NF-κB.[11] These pathways collectively promote the migration and infiltration of immunosuppressive cells, such as TAMs and regulatory T cells, into the TME, while also supporting their survival and pro-tumoral functions. By blocking CCR2 and CCR5, this compound inhibits these downstream signaling events, thereby reducing the recruitment of immunosuppressive cells and mitigating their function within the tumor.

Experimental Protocols

This section outlines general protocols for key experimental methodologies used in the evaluation of this compound and similar agents in the context of pancreatic cancer.

Preclinical In Vivo Efficacy in an Orthotopic PDAC Model

Preclinical_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_analysis Endpoint Analysis Cell_Culture Culture PDAC cells Implantation Orthotopic implantation of PDAC cells into mouse pancreas Cell_Culture->Implantation Randomization Randomize mice into treatment groups Implantation->Randomization Treatment Administer this compound (e.g., oral gavage) Randomization->Treatment Control Administer vehicle control Randomization->Control Tumor_Growth Monitor tumor growth (e.g., imaging) Treatment->Tumor_Growth Control->Tumor_Growth Health Monitor animal health Tumor_Growth->Health Euthanasia Euthanize mice at endpoint Health->Euthanasia Tumor_Analysis Excise and weigh tumors Euthanasia->Tumor_Analysis TME_Analysis Analyze TME (Flow cytometry, IHC, scRNA-seq) Tumor_Analysis->TME_Analysis

Figure 3: General workflow for preclinical in vivo efficacy studies.
  • Cell Culture: Murine or human PDAC cell lines are cultured under standard conditions.

  • Orthotopic Implantation: Anesthetized, immunocompetent mice (for murine cell lines) or immunodeficient mice (for human cell lines) undergo surgical implantation of PDAC cells into the pancreas.

  • Treatment: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule. The control group receives a vehicle.

  • Monitoring: Tumor growth is monitored non-invasively (e.g., ultrasound or bioluminescence imaging). Animal weight and health are monitored regularly.

  • Endpoint Analysis: At the study endpoint, mice are euthanized, and tumors are excised and weighed. A portion of the tumor is processed for downstream analysis of the TME, including flow cytometry, immunohistochemistry (IHC), and single-cell RNA sequencing (scRNA-seq).

Flow Cytometry for Immune Profiling of the TME
  • Tissue Dissociation: Freshly resected tumor tissue is mechanically and enzymatically dissociated to generate a single-cell suspension.[2]

  • Immune Cell Enrichment: Immune cells are enriched from the single-cell suspension, for example, using a Percoll gradient.[2]

  • Antibody Staining: The enriched immune cells are stained with a cocktail of fluorescently-labeled antibodies against surface and intracellular markers to identify different immune cell populations (e.g., T cells, B cells, macrophages, MDSCs) and their activation states.

  • Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer. Data is analyzed using specialized software to quantify the proportions and phenotypes of different immune cell subsets within the TME.[2]

Single-Cell RNA Sequencing (scRNA-seq) of the TME
  • Single-Cell Suspension: A high-viability single-cell suspension is prepared from the tumor tissue as described for flow cytometry.[12]

  • Single-Cell Capture and Library Preparation: Single cells are captured in droplets with barcoded beads using a platform such as the 10x Genomics Chromium system.[13] cDNA is generated, and sequencing libraries are prepared according to the manufacturer's protocol.

  • Sequencing and Data Analysis: The libraries are sequenced on a high-throughput sequencer. The resulting data is processed through a bioinformatic pipeline to align reads, generate a cell-by-gene count matrix, and perform downstream analyses such as cell clustering, identification of cell types and states, and differential gene expression analysis between conditions.[14][15]

Future Directions and Conclusion

The dual inhibition of CCR2 and CCR5 by this compound represents a promising strategy to modulate the immunosuppressive TME of pancreatic ductal adenocarcinoma. Clinical data from the NCT03496662 trial suggests that this approach, in combination with chemotherapy and immunotherapy, can improve patient outcomes. Further investigation is warranted to explore the efficacy of this compound in other combination regimens and to identify predictive biomarkers for patient selection. The ongoing NCT03184870 trial, which includes a monotherapy arm, will provide valuable insights into the single-agent activity of this compound.[16] A deeper understanding of the intricate signaling networks within the PDAC TME and the precise molecular effects of CCR2/CCR5 inhibition will be crucial for optimizing the therapeutic potential of this novel agent.

References

BMS-813160 for Non-Small Cell Lung Cancer: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5, which play a pivotal role in the tumor microenvironment by mediating the trafficking of immunosuppressive cells.[1] In non-small cell lung cancer (NSCLC), the infiltration of tumor-associated macrophages (TAMs) and regulatory T cells (Tregs), largely regulated by the CCR2/CCL2 and CCR5/CCL5 axes, is associated with a poor prognosis. By blocking these receptors, this compound aims to remodel the tumor immune landscape, thereby enhancing anti-tumor immunity. This document provides a comprehensive technical overview of the preclinical data and ongoing clinical research of this compound in the context of NSCLC.

Core Compound Attributes and Preclinical Data

This compound has been evaluated in a series of preclinical studies to determine its potency, selectivity, and pharmacokinetic profile. While specific data in NSCLC models are not publicly available, the following tables summarize key findings from foundational preclinical research.

Table 1: In Vitro Potency and Selectivity of this compound
TargetAssay TypeIC50 (nM)Reference
CCR2Binding Assay6.2[2]
CCR5Binding Assay3.6[2]
Table 2: In Vitro ADME and Physicochemical Properties of this compound
ParameterAssayResultSignificance
PermeabilityPAMPA (pH 7.4)GoodIndicates potential for good oral absorption.
Metabolic StabilityHuman Liver MicrosomesExcellentSuggests low first-pass metabolism and potentially longer half-life.
Table 3: Pharmacokinetic Profile of this compound in Preclinical Species
SpeciesRoute of AdministrationBioavailability (%)Clearance
DogOralExcellentLow
Cynomolgus MonkeyOralExcellentLow

Mechanism of Action: Targeting the Tumor Microenvironment

This compound exerts its anti-neoplastic activity by inhibiting the signaling pathways of CCR2 and CCR5.[1] In the context of NSCLC, this dual antagonism is hypothesized to disrupt the recruitment of immunosuppressive myeloid and lymphoid cells into the tumor microenvironment.

BMS-813160_Mechanism_of_Action This compound Mechanism of Action in the TME cluster_tumor Tumor Microenvironment cluster_chemokines Chemokine Production cluster_receptors Chemokine Receptors cluster_inhibition Therapeutic Intervention cluster_outcome Immunosuppressive Cell Recruitment Tumor Cells Tumor Cells CCL2 CCL2 Tumor Cells->CCL2 CCL5 CCL5 Tumor Cells->CCL5 TAMs TAMs Tregs Tregs CCR2 CCR2 CCL2->CCR2 binds CCR5 CCR5 CCL5->CCR5 binds Monocyte/Macrophage Infiltration Monocyte/Macrophage Infiltration CCR2->Monocyte/Macrophage Infiltration promotes Treg Infiltration Treg Infiltration CCR5->Treg Infiltration promotes This compound This compound This compound->CCR2 inhibits This compound->CCR5 inhibits This compound->Monocyte/Macrophage Infiltration reduces This compound->Treg Infiltration reduces

Figure 1: this compound signaling pathway inhibition.

Experimental Protocols

While specific protocols for this compound in NSCLC models are not publicly available, this section outlines standard methodologies that would be employed to evaluate its efficacy.

In Vitro Assays
  • Cell Lines: A panel of human NSCLC cell lines (e.g., A549, H460, H1975) would be utilized.

  • Chemotaxis Assay: To assess the ability of this compound to block the migration of monocytic cells (e.g., THP-1) towards NSCLC-conditioned media or recombinant human CCL2/CCL5. This is typically performed using a Boyden chamber assay.

  • Co-culture Systems: NSCLC cells co-cultured with peripheral blood mononuclear cells (PBMCs) or isolated monocytes/macrophages to evaluate the impact of this compound on immune cell activation, cytokine production, and tumor cell killing.

In Vivo Models
  • Syngeneic Mouse Models: Lewis Lung Carcinoma (LLC) cells implanted in C57BL/6 mice would provide an immunocompetent model to assess the immunomodulatory effects of this compound.

  • Xenograft Mouse Models: Human NSCLC cell lines implanted in immunodeficient mice (e.g., nude or SCID) would be used to evaluate the direct anti-tumor effects of this compound, although this is less likely to be the primary mechanism.

  • Tumor Growth Inhibition Studies: Mice bearing established tumors would be treated with this compound, and tumor volume would be measured over time.

  • Immunohistochemistry (IHC) and Flow Cytometry: At the end of the study, tumors would be harvested and analyzed for the infiltration of immune cell populations (e.g., CD8+ T cells, TAMs, Tregs) to confirm the mechanism of action.

Experimental_Workflow General Experimental Workflow for Preclinical Evaluation InVitro_Studies In Vitro Studies Chemotaxis_Assay Chemotaxis Assay InVitro_Studies->Chemotaxis_Assay Co-culture_Systems Co-culture Systems InVitro_Studies->Co-culture_Systems InVivo_Studies In Vivo Studies Syngeneic_Model Syngeneic Mouse Model (e.g., LLC in C57BL/6) InVivo_Studies->Syngeneic_Model Tumor_Implantation Tumor Cell Implantation Syngeneic_Model->Tumor_Implantation Treatment Treatment with this compound Tumor_Implantation->Treatment Tumor_Monitoring Tumor Volume Monitoring Treatment->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis Tumor_Monitoring->Endpoint_Analysis IHC Immunohistochemistry Endpoint_Analysis->IHC Flow_Cytometry Flow Cytometry Endpoint_Analysis->Flow_Cytometry

Figure 2: Preclinical experimental workflow.

Clinical Investigation in Non-Small Cell Lung Cancer

This compound is currently being investigated in a clinical trial in combination with the anti-PD-1 antibody nivolumab (B1139203) for the treatment of NSCLC.

Clinical Trial NCT04123379
  • Title: Neoadjuvant Nivolumab with a CCR2/5-inhibitor (this compound) or an Anti-IL-8 (BMS-986253) for Non-small Cell Lung Cancer (NSCLC) or Hepatocellular Carcinoma (HCC).

  • Phase: Phase 2.

  • Study Design: This is an open-label, multi-center study. The NSCLC cohorts are designed to evaluate the efficacy and safety of neoadjuvant nivolumab in combination with this compound.

  • Patient Population: Patients with resectable NSCLC.

  • Treatment Arms (NSCLC):

    • Nivolumab in combination with this compound.

    • Other arms include nivolumab alone or in combination with an anti-IL-8 antibody.

  • Dosage:

    • Nivolumab: 480 mg intravenously every 4 weeks.

    • This compound: 300 mg orally twice daily.

  • Primary Objective (NSCLC): To evaluate the major pathologic response (MPR) rate.

  • Secondary Objectives (NSCLC): To assess safety and tolerability, overall survival (OS), and event-free survival (EFS).

Clinical_Trial_Design NCT04123379 Clinical Trial Design for NSCLC Patient_Population Resectable NSCLC Patients Randomization Randomization Patient_Population->Randomization Arm_A Nivolumab + this compound Randomization->Arm_A Arm_B Other Treatment Arms Randomization->Arm_B Neoadjuvant_Treatment Neoadjuvant Treatment Arm_A->Neoadjuvant_Treatment Arm_B->Neoadjuvant_Treatment Surgery Surgical Resection Neoadjuvant_Treatment->Surgery Adjuvant_Treatment Adjuvant Treatment Surgery->Adjuvant_Treatment Follow_Up Follow-up Adjuvant_Treatment->Follow_Up Primary_Endpoint Primary Endpoint: Major Pathologic Response Follow_Up->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: Safety, OS, EFS Follow_Up->Secondary_Endpoints

Figure 3: NCT04123379 trial design overview.

Conclusion and Future Directions

This compound is a promising novel agent with a strong preclinical rationale for its use in solid tumors, including NSCLC. Its ability to dually antagonize CCR2 and CCR5 offers a targeted approach to disrupt the immunosuppressive tumor microenvironment. The ongoing clinical trial NCT04123379 will be critical in determining the clinical utility of combining this compound with immune checkpoint inhibition in patients with resectable NSCLC. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this therapeutic strategy and to explore its potential in other settings, such as advanced or metastatic NSCLC. As of now, quantitative efficacy data from NSCLC-specific preclinical models and clinical trial results are eagerly awaited by the scientific community.

References

The Impact of BMS-813160 on Monocyte Migration: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monocyte migration is a critical process in the inflammatory response and is implicated in the pathogenesis of numerous diseases, including autoimmune disorders, cardiovascular disease, and cancer. The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a central role in orchestrating the egression of monocytes from the bone marrow and their recruitment to sites of inflammation.[1][2] Similarly, the C-C chemokine receptor 5 (CCR5) is involved in the trafficking of various immune cells, including monocytes and T-cells. BMS-813160 is a potent, orally bioavailable small molecule that acts as a dual antagonist of both CCR2 and CCR5, thereby inhibiting the migration of inflammatory monocytes and macrophages.[1][2][3] This technical guide provides an in-depth overview of the effects of this compound on monocyte migration, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Mechanism of Action

This compound exerts its inhibitory effect on monocyte migration by competitively binding to the CCR2 and CCR5 receptors on the surface of these cells.[4] This binding prevents the interaction of these receptors with their respective chemokine ligands (e.g., CCL2 for CCR2; CCL3, CCL4, CCL5 for CCR5), thereby blocking the downstream signaling cascades that lead to chemotaxis and cell migration.[1][2] The dual antagonism of both CCR2 and CCR5 may offer a more comprehensive blockade of inflammatory monocyte recruitment compared to selective antagonists of a single receptor.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in inhibiting monocyte migration and related activities.

Table 1: In Vitro Binding Affinity and Functional Activity of this compound [5]

TargetAssay TypeSpeciesIC50 (nM)
CCR2BindingHuman6.2
CCR5BindingHuman3.6
CCR1BindingHuman>25,000
CCR4BindingHuman>40,000
CXCR2BindingHuman>40,000
CCR2ChemotaxisHuman0.8
CCR2CD11b ActivationHuman4.8
CCR5ChemotaxisHuman1.1
CCR5CD11b ActivationHuman5.7

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Peritonitis [1]

Treatment GroupDose (mg/kg, p.o., BID)Inhibition of Inflammatory Monocyte Infiltration (%)
Vehicle-0
This compound10Dose-dependent reduction
This compound50Dose-dependent reduction
This compound160Dose-dependent reduction

Note: The source indicates a dose-dependent reduction without specifying the exact percentages for each dose.

Experimental Protocols

In Vitro Chemotaxis Assay

This protocol outlines a typical chemotaxis assay to evaluate the effect of this compound on monocyte migration towards a chemoattractant.

1. Cell Preparation:

  • Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for CD14+ cells.
  • Resuspend the isolated monocytes in a suitable assay buffer (e.g., RPMI with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

2. Assay Setup:

  • Use a multi-well chemotaxis chamber (e.g., Transwell® with a 5 µm pore size polycarbonate membrane).
  • In the lower chamber, add the chemoattractant (e.g., recombinant human CCL2 at a concentration of 10 nM) in the assay buffer.
  • In the upper chamber, add the monocyte cell suspension.
  • Add this compound at various concentrations to the upper chamber with the cells. Include a vehicle control (e.g., DMSO).

3. Incubation:

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1 to 3 hours.

4. Quantification of Migration:

  • After incubation, remove the upper chamber.
  • The migrated cells in the lower chamber can be quantified using various methods:
  • Cell Counting: Lyse the cells in the lower chamber and quantify the number of cells using a cell counter or a fluorescent DNA-binding dye (e.g., CyQUANT®).
  • Flow Cytometry: Stain the migrated cells with a fluorescent antibody (e.g., anti-CD14) and acquire the data on a flow cytometer.

5. Data Analysis:

  • Calculate the percentage of migrated cells for each concentration of this compound relative to the vehicle control.
  • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

In Vivo Thioglycollate-Induced Peritonitis Model

This in vivo model is used to assess the ability of this compound to inhibit the recruitment of inflammatory monocytes to the peritoneal cavity.[1][2]

1. Animal Model:

  • Use human-CCR2 knock-in mice to better reflect the human target engagement of this compound, as the compound has moderate activity against the murine CCR2.[1]
  • Acclimatize the animals for at least one week before the experiment.

2. Compound Administration:

  • Administer this compound orally (p.o.) twice a day (BID) for two days at the desired doses (e.g., 10, 50, and 160 mg/kg).[1]
  • Administer a vehicle control to a separate group of animals.

3. Induction of Peritonitis:

  • On day 1, one hour after the first dose of this compound, inject 1 mL of sterile 3% thioglycollate medium intraperitoneally (i.p.) into each mouse to induce an inflammatory response and recruit monocytes.

4. Peritoneal Lavage:

  • At 48 hours after the thioglycollate injection, euthanize the mice.
  • Collect the peritoneal exudate cells by performing a peritoneal lavage with 5-10 mL of ice-cold PBS containing 2 mM EDTA.

5. Cell Staining and Analysis:

  • Centrifuge the lavage fluid to pellet the cells.
  • Resuspend the cells in FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
  • Stain the cells with fluorescently-labeled antibodies against specific cell surface markers to identify inflammatory monocytes (e.g., anti-CD11b, anti-Ly6C).
  • Analyze the stained cells using a flow cytometer.

6. Data Analysis:

  • Quantify the number of inflammatory monocytes (CD11b+/Ly6Chigh) in the peritoneal lavage fluid for each treatment group.
  • Calculate the percentage of inhibition of monocyte infiltration in the this compound-treated groups compared to the vehicle-treated group.

Visualizations

Signaling Pathways

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_protein Gαi/βγ CCR2->G_protein Activates BMS813160 This compound BMS813160->CCR2 Blocks PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK PKC->ERK AKT Akt PI3K->AKT Migration Actin Polymerization & Cell Migration AKT->Migration ERK->Migration

Caption: CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Peritonitis_Workflow cluster_treatment Treatment Phase (48h) cluster_analysis Analysis Phase start Day 0: Administer this compound (or Vehicle) p.o. BID induce Day 0 (1h post-dose): Induce Peritonitis (i.p. Thioglycollate) start->induce continue_treatment Day 1: Continue this compound (or Vehicle) p.o. BID induce->continue_treatment euthanize Day 2: Euthanize Mice continue_treatment->euthanize lavage Collect Peritoneal Exudate Cells (Lavage) euthanize->lavage stain Stain Cells for Monocyte Markers (e.g., CD11b, Ly6C) lavage->stain facs Analyze by Flow Cytometry stain->facs quantify Quantify Inflammatory Monocytes facs->quantify

Caption: Workflow for the in vivo thioglycollate-induced peritonitis model.

Conclusion

This compound is a potent dual CCR2/CCR5 antagonist that effectively inhibits monocyte migration both in vitro and in vivo. Its mechanism of action, centered on blocking chemokine-mediated signaling, makes it a compelling candidate for therapeutic intervention in a variety of inflammatory and neoplastic diseases where monocyte recruitment is a key pathological driver. The experimental protocols detailed herein provide a framework for the continued investigation and evaluation of this and similar compounds in preclinical research settings.

References

Preclinical Profile of BMS-813160: A Dual CCR2/CCR5 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2] These G protein-coupled receptors (GPCRs) and their respective ligands, such as CCL2 (for CCR2) and CCL3, CCL4, and CCL5 (for CCR5), are critically involved in the migration and activation of leukocytes, particularly monocytes and macrophages.[1][3] Dysregulation of the CCR2 and CCR5 signaling pathways is implicated in a variety of inflammatory conditions, including rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy, as well as in the tumor microenvironment.[1][4] By simultaneously blocking both receptors, this compound aims to inhibit the infiltration of inflammatory cells into tissues, offering a potential therapeutic strategy for these diseases.[4][5] This document provides a comprehensive overview of the preclinical data for this compound, focusing on its pharmacological, pharmacokinetic, and in vivo efficacy profile.

Mechanism of Action & Signaling Pathway

This compound functions by competitively binding to CCR2 and CCR5, thereby preventing the binding of their cognate chemokine ligands.[4] This blockade inhibits the downstream signaling cascade that leads to cellular responses such as chemotaxis, angiogenesis, and inflammation.[4] The primary role of CCR2 is to mediate the migration of monocytes from the bone marrow and spleen into the circulation and subsequently to sites of inflammation.[1][3] CCR5 is expressed on a broader range of immune cells, including T cells, macrophages, and dendritic cells, and is also involved in their recruitment to inflammatory foci.[1][3]

CCR2_CCR5_Signaling_Pathway cluster_ligands Chemokine Ligands cluster_receptors Chemokine Receptors cluster_downstream Downstream Cellular Responses CCL2 CCL2, CCL7, CCL8, CCL13, CCL16 CCR2 CCR2 CCL2->CCR2 CCL3 CCL3, CCL4, CCL5, CCL8, CCL13, CCL16 CCR5 CCR5 CCL3->CCR5 Migration Leukocyte Migration & Infiltration CCR2->Migration CCR5->Migration BMS813160 This compound BMS813160->CCR2 BMS813160->CCR5 Inflammation Inflammation Migration->Inflammation Proliferation Cell Proliferation & Invasion Migration->Proliferation Angiogenesis Angiogenesis Migration->Angiogenesis

Figure 1: Simplified signaling pathway of CCR2 and CCR5 and the inhibitory action of this compound.

Quantitative Data Summary

The preclinical activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Potency

This compound demonstrates potent antagonism of both CCR2 and CCR5 in various functional assays.[2]

Assay TypeTargetLigandCell TypeIC50 (nM)
Binding (Bnd)CCR2125I-CCL2Human PBMCs6.2[2]
Binding (Bnd)CCR5125I-MIP-1βHuman Peripheral T cells3.6[2]
Chemotaxis (CTX)CCR2CCL2Human THP-1 cells0.8[2]
Chemotaxis (CTX)CCR5MIP-1βHuman Peripheral T cells1.1[2]
CD11b UpregulationCCR2CCL2Human Whole Blood4.8[2]
CD11b UpregulationCCR5MIP-1βHuman Whole Blood5.7[2]

Table 1: In Vitro Potency of this compound in Binding and Functional Assays.

Pharmacokinetics

Pharmacokinetic studies in multiple species have shown that this compound possesses excellent oral bioavailability.[1][3]

SpeciesClearance (mL/min/kg)Oral Bioavailability (%)
MouseHighExcellent[3]
RatHighExcellent[3]
DogLowExcellent[1][3]
Cynomolgus MonkeyLowExcellent[1][3]

Table 2: Summary of Pharmacokinetic Properties of this compound Across Species.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of the preclinical findings.

CCR2/CCR5 Binding Assays

The binding affinity of this compound to CCR2 and CCR5 was determined using radioligand binding assays.[1][3]

  • CCR2 Binding Assay: This assay was conducted using human peripheral blood mononuclear cells (PBMCs).[1][3] The radiolabeled ligand 125I-CCL2 was used to determine the displacement by this compound.[1][3]

  • CCR5 Binding Assay: For the CCR5 binding assay, human peripheral T cells were utilized.[1][3] The displacement of the radiolabeled ligand 125I-MIP-1β by this compound was measured.[1][3]

Chemotaxis Assays

The functional inhibition of chemokine-induced cell migration by this compound was assessed through chemotaxis assays.[1][3]

Chemotaxis_Assay_Workflow start Start prepare_cells Prepare Cell Suspension (e.g., THP-1 or T cells) start->prepare_cells load_plate Load Cells into Upper Chamber of Transwell Plate prepare_cells->load_plate add_chemo Add Chemokine (CCL2 or MIP-1β) ± this compound to Lower Chamber load_plate->add_chemo incubate Incubate to Allow Cell Migration add_chemo->incubate quantify Quantify Migrated Cells in Lower Chamber incubate->quantify analyze Analyze Data and Determine IC50 quantify->analyze end End analyze->end

Figure 2: General workflow for the in vitro chemotaxis assays.

  • CCR2 Chemotaxis Assay: Labeled human THP-1 cells were used in this assay with CCL2 as the chemoattractant.[1][3]

  • CCR5 Chemotaxis Assay: Human peripheral T cells were employed, with MIP-1β serving as the chemoattractant.[1][3]

CD11b Upregulation Assay

The upregulation of the activation marker CD11b on the surface of immune cells in response to chemokine stimulation was measured in human whole blood.[1][3] This assay is considered highly physiologically relevant.[3]

  • CCR2 CD11b Assay: Human whole blood was stimulated with CCL2 in the presence of varying concentrations of this compound.[1][3]

  • CCR5 CD11b Assay: Human whole blood was stimulated with MIP-1β in the presence of varying concentrations of this compound.[1][3]

In Vivo Efficacy Model: Thioglycollate-Induced Peritonitis

The in vivo efficacy of this compound was evaluated in a mouse model of thioglycollate-induced peritonitis.[1][3] This model assesses the ability of a compound to inhibit the recruitment of inflammatory monocytes and macrophages to the peritoneal cavity following an inflammatory stimulus.[1][3] this compound, administered orally, demonstrated a dose-dependent reduction in the infiltration of these inflammatory cells.[2]

Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective dual antagonist of CCR2 and CCR5. It exhibits high affinity and functional antagonism in a range of in vitro assays, including those conducted in a physiologically relevant human whole blood matrix.[1][2][3] Furthermore, its excellent oral bioavailability across multiple species and demonstrated in vivo efficacy in a model of inflammatory cell migration underscore its potential as a clinical candidate for the treatment of inflammatory diseases and cancer.[1][2][3] These promising preclinical findings have paved the way for the clinical evaluation of this compound in various pathological conditions.[6]

References

BMS-813160: A Comprehensive Technical Guide on a Dual CCR2/CCR5 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-813160 is a potent and selective small molecule antagonist of both C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5).[1][2] These receptors play a pivotal role in mediating the migration and infiltration of monocytes and macrophages, key drivers in various inflammatory conditions and the tumor microenvironment.[2][3] By simultaneously blocking these two pathways, this compound exhibits potential as a therapeutic agent with immunomodulating and antineoplastic activities.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, preclinical pharmacology, and clinical development of this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1][4][5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide
Molecular Formula C₂₅H₄₀N₈O₂
Molecular Weight 484.64 g/mol
CAS Number 1286279-29-5
SMILES CC(=O)N[C@@H]1C--INVALID-LINK--NC3=NC=NC4=CC(=NN43)C(C)(C)C">C@@HNC(C)(C)C
Appearance White to off-white solid
Solubility Soluble in DMSO

Mechanism of Action and Signaling Pathways

This compound functions as a dual antagonist of CCR2 and CCR5, which are G protein-coupled receptors (GPCRs).[2][3] The primary ligands for CCR2 include CCL2 (MCP-1), while CCR5 is activated by ligands such as CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[2] The binding of these chemokines to their respective receptors on immune cells, particularly monocytes and macrophages, initiates a signaling cascade that leads to chemotaxis, or directed cell migration, to sites of inflammation or tumors.[3]

By competitively binding to CCR2 and CCR5, this compound blocks the interaction of these receptors with their natural ligands, thereby inhibiting the downstream signaling pathways responsible for cell migration.[3] This dual antagonism is crucial as both CCR2 and CCR5 are implicated in the recruitment of immunosuppressive cells to the tumor microenvironment, which can hinder anti-tumor immune responses.[2]

The following diagrams illustrate the signaling pathways of CCR2 and CCR5 that are inhibited by this compound.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling CCR2 CCR2 G_protein G-protein (Gi) CCR2->G_protein Activates BMS813160 This compound BMS813160->CCR2 Blocks CCL2 CCL2 CCL2->CCR2 Binds PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Migration Cell Migration & Inflammation Ca_release->Migration PKC->Migration

Caption: CCR2 Signaling Pathway Inhibition by this compound.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling CCR5 CCR5 G_protein G-protein (Gi) CCR5->G_protein Activates BMS813160 This compound BMS813160->CCR5 Blocks CCL3_4_5 CCL3, CCL4, CCL5 CCL3_4_5->CCR5 Binds PI3K PI3K G_protein->PI3K MAPK MAPK (p38, JNK) G_protein->MAPK AKT Akt PI3K->AKT NFkB NF-κB AKT->NFkB Migration Cell Migration & Inflammation MAPK->Migration Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival

Caption: CCR5 Signaling Pathway Inhibition by this compound.

Preclinical Pharmacology

In Vitro Activity

This compound demonstrates potent antagonist activity at both human CCR2 and CCR5 receptors with high selectivity over other chemokine receptors.

TargetAssay TypeIC₅₀ (nM)
Human CCR2 Binding6.2
Human CCR5 Binding3.6
Human CCR1 Binding>25,000
Human CCR4 Binding>40,000
Human CXCR2 Binding>40,000
In Vivo Pharmacokinetics

Pharmacokinetic studies in preclinical species have demonstrated that this compound is well-absorbed orally and exhibits low clearance.

SpeciesRouteDose (mg/kg)Cₘₐₓ (ng/mL)Tₘₐₓ (h)AUC (ng·h/mL)Clearance (mL/min/kg)Bioavailability (%)
Dog PO2N/AN/AN/A4.195
Cynomolgus Monkey PO2N/AN/AN/A3.1100
N/A: Not explicitly available in the searched literature.
In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a mouse model of thioglycollate-induced peritonitis, a standard model for assessing the inhibition of inflammatory monocyte and macrophage migration. Oral administration of this compound led to a dose-dependent reduction in the infiltration of these inflammatory cells into the peritoneum.[6]

Experimental Protocols

CCR2/CCR5 Radioligand Binding Assay

Objective: To determine the binding affinity (IC₅₀) of this compound for human CCR2 and CCR5.

Methodology:

  • Cell Membrane Preparation: Cell membranes are prepared from cell lines recombinantly expressing either human CCR2 or CCR5.

  • Competitive Binding: A constant concentration of a radiolabeled ligand ([¹²⁵I]-CCL2 for CCR2 or [¹²⁵I]-MIP-1β for CCR5) is incubated with the cell membranes in the presence of increasing concentrations of this compound.

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by filtration through a glass fiber filter.

  • Detection: The amount of bound radioactivity on the filter is quantified using a scintillation counter.

  • Data Analysis: The IC₅₀ value is calculated by fitting the data to a sigmoidal dose-response curve.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare CCR2/CCR5 expressing cell membranes Incubation Incubate membranes, radioligand, and this compound Membrane_Prep->Incubation Ligand_Prep Prepare radiolabeled ligand ([¹²⁵I]-CCL2/MIP-1β) Ligand_Prep->Incubation Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Incubation Filtration Separate bound and free ligand by filtration Incubation->Filtration Detection Quantify bound radioactivity Filtration->Detection Analysis Calculate IC₅₀ using dose-response curve Detection->Analysis

Caption: Workflow for CCR2/CCR5 Radioligand Binding Assay.
Microsomal Stability Assay

Objective: To assess the metabolic stability of this compound in human liver microsomes.

Methodology:

  • Reaction Mixture: this compound is incubated with human liver microsomes in a phosphate (B84403) buffer (pH 7.4) containing a NADPH-regenerating system.

  • Incubation: The mixture is incubated at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of remaining this compound in each sample is quantified by LC-MS/MS.

  • Data Analysis: The half-life (t₁/₂) and intrinsic clearance are calculated from the rate of disappearance of the compound.

Thioglycollate-Induced Peritonitis Model

Objective: To evaluate the in vivo efficacy of this compound in inhibiting inflammatory cell migration.

Methodology:

  • Induction of Peritonitis: Mice are injected intraperitoneally with thioglycollate broth to induce an inflammatory response and recruit monocytes and macrophages to the peritoneal cavity.

  • Drug Administration: this compound is administered orally to the mice at various doses prior to or after thioglycollate injection.

  • Cell Collection: At a specific time point after thioglycollate injection, the mice are euthanized, and the peritoneal cavity is washed with saline to collect the infiltrated cells.

  • Cell Quantification: The total number of cells and the number of specific cell types (e.g., monocytes, macrophages) in the peritoneal lavage fluid are determined using flow cytometry or manual cell counting.

  • Data Analysis: The percentage of inhibition of cell migration by this compound is calculated by comparing the cell counts in treated animals to those in vehicle-treated control animals.

Clinical Development

This compound has been evaluated in several clinical trials, primarily in the context of oncology. The rationale for its use in cancer is based on the role of CCR2 and CCR5 in recruiting tumor-associated macrophages (TAMs) and other immunosuppressive cells to the tumor microenvironment. By blocking this recruitment, this compound is hypothesized to enhance anti-tumor immunity, particularly when used in combination with other immunotherapies like checkpoint inhibitors.

Clinical trials have investigated this compound in combination with nivolumab (B1139203) (an anti-PD-1 antibody) and chemotherapy for the treatment of advanced solid tumors, including pancreatic ductal adenocarcinoma (PDAC).[1][4][7] Results from a Phase I/II study in patients with borderline resectable or locally advanced PDAC showed that the combination of this compound, nivolumab, and chemotherapy was well-tolerated and demonstrated promising objective response rates and resectability rates.[4][7]

Conclusion

This compound is a novel dual antagonist of CCR2 and CCR5 with a well-defined mechanism of action and a promising preclinical profile. Its ability to modulate the tumor microenvironment by blocking the infiltration of key immunosuppressive cells has positioned it as a potential candidate for combination cancer immunotherapy. Ongoing and future clinical studies will be crucial in further defining the therapeutic role of this compound in various malignancies and inflammatory diseases.

References

Unlocking the Tumor Microenvironment: A Technical Guide to the Target Validation of BMS-813160 in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target validation of BMS-813160, a dual antagonist of C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5), for oncological indications. By inhibiting these key chemokine receptors, this compound aims to modulate the tumor microenvironment by blocking the infiltration of immunosuppressive tumor-associated macrophages (TAMs) and other myeloid cells, thereby unleashing an effective anti-tumor immune response. This document details the preclinical and clinical evidence supporting this mechanism, provides granular experimental protocols for key validation assays, and visually represents the underlying biological rationale and experimental workflows.

Core Concepts: Targeting the CCR2/CCR5 Axis in Cancer

The chemokine receptors CCR2 and CCR5, and their respective primary ligands, CCL2 and CCL5, are integral to the trafficking of monocytes and other immune cells to sites of inflammation and to tumors.[1] Within the tumor microenvironment, recruited monocytes differentiate into TAMs, which are predominantly of the M2-polarized phenotype. These M2 TAMs contribute to an immunosuppressive milieu, promote angiogenesis, and support tumor growth and metastasis.[2] By antagonizing both CCR2 and CCR5, this compound is designed to disrupt this crucial axis of immunosuppressive cell recruitment, thereby shifting the balance towards a more inflamed, T-cell-favorable microenvironment.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound, providing a clear comparison of its potency and clinical activity.

Table 1: Preclinical Potency of this compound [4]

ParameterTargetSpeciesValue (IC50)Assay Type
Binding AffinityCCR2Human6.2 nMRadioligand Binding Assay
Binding AffinityCCR5Human3.6 nMRadioligand Binding Assay
Functional ActivityCCR2Human0.8 nMChemotaxis Assay
Functional ActivityCCR5Human1.1 nMChemotaxis Assay
Functional ActivityCCR2 (CD11b)Human4.8 nMCD11b Upregulation Assay
Functional ActivityCCR5 (CD11b)Human5.7 nMCD11b Upregulation Assay
SelectivityCCR1Human>25 µMRadioligand Binding Assay
SelectivityCCR4Human>40 µMRadioligand Binding Assay
SelectivityCXCR2Human>40 µMRadioligand Binding Assay

Table 2: Clinical Efficacy of this compound in Pancreatic Ductal Adenocarcinoma (PDAC) (NCT03496662) [5][6]

EndpointPatient PopulationThis compound + Nivolumab + GnP (N=29)GnP Alone (Control, N=8)
Objective Response Rate (ORR)Borderline Resectable (BR)42%0%
Objective Response Rate (ORR)Locally Advanced (LA)20%0%
Surgical Resection RateBorderline Resectable (BR)83.3%Not Reported
Surgical Resection RateLocally Advanced (LA)20%Not Reported
Median Progression-Free Survival (PFS)Borderline Resectable (BR)11.9 monthsNot Reported
Median Progression-Free Survival (PFS)Locally Advanced (LA)14.7 monthsNot Reported
Median Overall Survival (OS)Borderline Resectable (BR)18.2 monthsNot Reported
Median Overall Survival (OS)Locally Advanced (LA)17.0 monthsNot Reported

GnP = Gemcitabine and nab-paclitaxel

Table 3: Phase I/II Clinical Trials of this compound in Oncology

Clinical Trial IDPhaseIndication(s)Combination TherapyStatus
NCT03184870I/IIAdvanced Solid Tumors (Metastatic Colorectal and Pancreatic Cancers)Chemotherapy and/or NivolumabCompleted[7]
NCT03496662I/IIBorderline Resectable and Locally Advanced Pancreatic Ductal AdenocarcinomaGemcitabine, Nab-paclitaxel, and NivolumabCompleted[8][9]
NCT03767582I/IILocally Advanced Pancreatic Ductal AdenocarcinomaNivolumab +/- GVAX VaccineCompleted[3]
NCT04123379IINon-Small Cell Lung Cancer and Liver CancerNivolumabCompleted[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and the workflows of the pivotal experiments used in its validation.

CCR2_CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 CCL5 CCL5 CCR5 CCR5 CCL5->CCR5 BMS813160 This compound BMS813160->CCR2 BMS813160->CCR5 G_protein G-protein Activation CCR2->G_protein CCR5->G_protein Downstream Downstream Signaling (PI3K/Akt, MAPK) G_protein->Downstream Cellular_Response Cellular Responses: - Chemotaxis - Proliferation - Survival Downstream->Cellular_Response

Figure 1: CCR2/CCR5 Signaling Pathway and Mechanism of Action of this compound.

Experimental_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation Binding Radioligand Binding Assay (IC50 Determination) Chemotaxis Chemotaxis Assay (Functional Inhibition) Binding->Chemotaxis InVivo In Vivo Model (Thioglycollate-induced Peritonitis) Chemotaxis->InVivo PhaseI Phase I/II Clinical Trials (Safety, PK/PD, Efficacy) InVivo->PhaseI Biomarker Biomarker Analysis (TAMs, T-cell Proliferation) PhaseI->Biomarker

Figure 2: Experimental Workflow for the Target Validation of this compound.

Logical_Relationship Tumor Tumor Cells Secrete CCL2/CCL5 Recruitment Recruitment of CCR2+/CCR5+ Monocytes Tumor->Recruitment leads to TAMs Differentiation into Immunosuppressive TAMs (M2) Recruitment->TAMs results in Suppression Immune Suppression & Tumor Progression TAMs->Suppression causes Immune_Activation Enhanced Anti-Tumor Immunity BMS813160 This compound BMS813160->Recruitment inhibits Block Blockade of Monocyte Recruitment Block->Immune_Activation promotes

Figure 3: Logical Rationale for Targeting CCR2/CCR5 in Oncology.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the validation of this compound.

Radioligand Binding Assay for CCR2 and CCR5

This protocol describes a competitive radioligand binding assay to determine the binding affinity (IC50) of this compound for human CCR2 and CCR5.

  • Materials:

    • Cell membranes from a stable cell line overexpressing human CCR2 or CCR5 (e.g., HEK293 or CHO cells).

    • Radioligand: [¹²⁵I]-CCL2 for CCR2 and [¹²⁵I]-CCL5 for CCR5.

    • Test Compound: this compound at a range of concentrations.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 500 mM NaCl, pH 7.4.

    • 96-well filter plates (e.g., Millipore MultiScreen).

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer.

    • Assay Setup: In each well of a 96-well filter plate, add:

      • 25 µL of Assay Buffer (for total binding) or unlabeled CCL2/CCL5 (1 µM, for non-specific binding) or this compound dilution.

      • 25 µL of radioligand ([¹²⁵I]-CCL2 or [¹²⁵I]-CCL5) at a concentration close to its Kd.

      • 50 µL of cell membrane preparation (containing a defined amount of protein, e.g., 5-10 µg).

    • Incubation: Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation.

    • Filtration: Transfer the plate to a vacuum manifold and aspirate the contents.

    • Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer.

    • Radioactivity Measurement: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Monocyte Chemotaxis Assay

This protocol describes a Boyden chamber assay to assess the functional ability of this compound to inhibit monocyte migration towards a chemoattractant.

  • Materials:

    • Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1).

    • Chemoattractant: Recombinant human CCL2 or CCL5.

    • Test Compound: this compound at various concentrations.

    • Assay Medium: RPMI 1640 with 0.1% BSA.

    • Boyden chamber apparatus with polycarbonate membranes (5 µm pore size).

    • Calcein-AM or other fluorescent dye for cell labeling and a fluorescence plate reader.

  • Procedure:

    • Cell Preparation: Isolate monocytes from PBMCs or culture the monocyte cell line. Resuspend the cells in Assay Medium at a concentration of 1 x 10⁶ cells/mL.

    • Assay Setup:

      • Add Assay Medium containing the chemoattractant (e.g., 10 nM CCL2) to the lower chamber of the Boyden apparatus.

      • In the upper chamber (the insert), add the monocyte cell suspension.

      • Add different concentrations of this compound or vehicle control to the upper chamber.

    • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO₂.

    • Quantification of Migration:

      • Remove the inserts and wipe the upper surface of the membrane to remove non-migrated cells.

      • Migrated cells on the lower surface of the membrane are stained with Calcein-AM.

      • Measure the fluorescence of the migrated cells using a fluorescence plate reader.

    • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

Mouse Thioglycollate-Induced Peritonitis Model

This in vivo model is used to evaluate the ability of this compound to inhibit the recruitment of inflammatory monocytes and macrophages.

  • Materials:

    • Mice (e.g., C57BL/6).

    • Sterile 3% thioglycollate medium.

    • This compound formulated for oral administration.

    • Phosphate-buffered saline (PBS).

    • Flow cytometer and antibodies for murine monocyte and macrophage markers (e.g., CD11b, F4/80, Ly6C).

  • Procedure:

    • Drug Administration: Administer this compound or vehicle control to mice via oral gavage. Dosing can be prophylactic (before thioglycollate injection) or therapeutic (after thioglycollate injection). A typical dosing regimen might be 10-100 mg/kg.[4]

    • Induction of Peritonitis: Inject 1 mL of sterile 3% thioglycollate medium intraperitoneally into each mouse.

    • Peritoneal Lavage: At a specified time point after thioglycollate injection (e.g., 24-72 hours), euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing 5-10 mL of ice-cold PBS into the peritoneal cavity.

    • Cell Staining and Analysis:

      • Centrifuge the peritoneal lavage fluid to pellet the cells.

      • Resuspend the cells and stain with fluorescently labeled antibodies against monocyte and macrophage markers.

      • Analyze the cell populations by flow cytometry to quantify the number of recruited inflammatory monocytes and macrophages.

    • Data Analysis: Compare the number of inflammatory monocytes and macrophages in the peritoneal lavage of this compound-treated mice to that of vehicle-treated mice.

Immunohistochemistry for Tumor-Associated Macrophages

This protocol outlines the general steps for detecting and quantifying TAMs in tumor tissue sections.

  • Materials:

    • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

    • Primary antibodies against macrophage markers (e.g., CD68 for pan-macrophage, CD163 for M2-like macrophages).

    • Secondary antibody conjugated to an enzyme (e.g., HRP).

    • DAB chromogen substrate.

    • Hematoxylin for counterstaining.

    • Microscope and image analysis software.

  • Procedure:

    • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

    • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).

    • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific antibody binding with a protein block solution.

    • Primary Antibody Incubation: Incubate the sections with the primary antibody at the optimal dilution overnight at 4°C.

    • Secondary Antibody and Detection: Incubate with the HRP-conjugated secondary antibody, followed by incubation with the DAB substrate to produce a brown precipitate at the site of antigen localization.

    • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.

    • Image Analysis: Acquire images of the stained sections and use image analysis software to quantify the number of positively stained cells per unit area.

Flow Cytometry for T-Cell Proliferation

This protocol describes a method to assess T-cell proliferation in response to stimulation, which can be adapted to analyze T cells from tumor biopsies.

  • Materials:

    • Single-cell suspension from tumor biopsies or peripheral blood.

    • Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE).

    • T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies, or specific antigens).

    • Fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

    • Flow cytometer.

  • Procedure:

    • Cell Labeling: Label the single-cell suspension with CFSE according to the manufacturer's instructions.

    • Cell Culture and Stimulation: Culture the CFSE-labeled cells in the presence or absence of T-cell stimulation reagents for 3-5 days.

    • Surface Staining: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers.

    • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.

    • Data Analysis: Gate on the T-cell populations of interest (e.g., CD3+CD8+). The proliferation of these cells is determined by the progressive halving of CFSE fluorescence intensity with each cell division. The percentage of proliferated cells and the number of cell divisions can be quantified.

Conclusion

The dual CCR2/CCR5 antagonist this compound represents a promising therapeutic strategy for a range of solid tumors. Its mechanism of action, centered on the disruption of immunosuppressive myeloid cell trafficking to the tumor microenvironment, is supported by robust preclinical data and encouraging clinical trial results. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of this and other agents targeting the CCR2/CCR5 axis in oncology. Further research, particularly in the realm of biomarker development to identify patients most likely to respond, will be crucial in realizing the full potential of this therapeutic approach.

References

The Pharmacodynamics of BMS-813160: A Dual CCR2/CCR5 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5).[1][2] These receptors, and their respective chemokine ligands (e.g., CCL2 for CCR2, and CCL3, CCL4, CCL5 for CCR5), are integral to the migration and infiltration of various immune cells, including monocytes, macrophages, and T cells, to sites of inflammation.[3][4] Dysregulation of the CCR2 and CCR5 signaling pathways is implicated in a range of inflammatory conditions and is also associated with the tumor microenvironment, where they can promote tumor growth, angiogenesis, and metastasis.[3][5] By simultaneously blocking both CCR2 and CCR5, this compound offers a promising therapeutic strategy to modulate inflammatory responses and reshape the tumor immune landscape. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, including its binding and functional activity, the signaling pathways it modulates, and detailed protocols for key experimental assays.

Quantitative Pharmacodynamic Data

The following tables summarize the in vitro binding affinity and functional activity of this compound against human CCR2 and CCR5, as well as its selectivity over other chemokine receptors.

Table 1: In Vitro Binding Affinity of this compound

TargetLigandCell Line/SystemAssay TypeIC50 (nM)
Human CCR2125I-CCL2Human Peripheral Blood Mononuclear CellsRadioligand Binding6.2[6]
Human CCR5125I-MIP-1βHuman Peripheral T CellsRadioligand Binding3.6[6]

Table 2: In Vitro Functional Activity of this compound

TargetLigandCell Line/SystemAssay TypeIC50 (nM)
Human CCR2CCL2Human THP-1 CellsChemotaxis0.8[6]
Human CCR5MIP-1βHuman Peripheral T CellsChemotaxis1.1[6]
Human CCR2CCL2Human Whole BloodCD11b Upregulation4.8[6]
Human CCR5MIP-1βHuman Whole BloodCD11b Upregulation5.7[6]

Table 3: Selectivity Profile of this compound

TargetIC50 (µM)
Human CCR1>25[6]
Human CCR4>40[6]
Human CXCR2>40[6]

Signaling Pathways

This compound exerts its pharmacological effects by competitively binding to CCR2 and CCR5, thereby preventing the binding of their cognate chemokines and inhibiting the subsequent intracellular signaling cascades. The diagrams below illustrate the canonical signaling pathways of CCR2 and CCR5 that are blocked by this compound.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_Protein Gαi/o Gβγ CCR2->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC PI3K PI3K G_Protein->PI3K RAS_RAF RAS/RAF G_Protein->RAS_RAF IP3_DAG IP3 / DAG PLC->IP3_DAG AKT Akt PI3K->AKT MEK_ERK MEK/ERK RAS_RAF->MEK_ERK Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux Cell_Migration Cell Migration & Adhesion AKT->Cell_Migration MEK_ERK->Cell_Migration Ca_Flux->Cell_Migration BMS_813160 This compound BMS_813160->CCR2 Blocks

Caption: CCR2 Signaling Pathway and Inhibition by this compound.

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCL3_4_5 CCL3, CCL4, CCL5 CCR5 CCR5 CCL3_4_5->CCR5 Binds G_Protein Gαi/o Gβγ CCR5->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC PI3K PI3K G_Protein->PI3K JAK_STAT JAK/STAT G_Protein->JAK_STAT IP3_DAG IP3 / DAG PLC->IP3_DAG AKT Akt PI3K->AKT STAT_Activation STAT Activation JAK_STAT->STAT_Activation Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux Cell_Migration_Survival Cell Migration, Survival & Proliferation AKT->Cell_Migration_Survival STAT_Activation->Cell_Migration_Survival Ca_Flux->Cell_Migration_Survival BMS_813160 This compound BMS_813160->CCR5 Blocks

Caption: CCR5 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro and in vivo assays used to characterize the pharmacodynamics of this compound.

CCR2/CCR5 Radioligand Binding Assay

This assay determines the binding affinity of this compound to CCR2 and CCR5 by measuring its ability to compete with a radiolabeled ligand.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes (with CCR2 or CCR5) - Radioligand (e.g., ¹²⁵I-CCL2) - this compound serial dilutions - Assay Buffer Start->Prepare_Reagents Incubate Incubate Components: - Membranes - Radioligand - this compound or buffer Prepare_Reagents->Incubate Separate Separate Bound from Free Ligand (Filtration) Incubate->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure Analyze Analyze Data: - Competition binding curve - Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the CCR2/CCR5 Radioligand Binding Assay.

Protocol:

  • Membrane Preparation: Cell membranes expressing either human CCR2 (from human peripheral blood mononuclear cells) or human CCR5 (from human peripheral T cells) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay.[3]

  • Assay Setup: In a 96-well filter plate, the following are added in a final volume of 200 µL of binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4):

    • Cell membranes (typically 5-10 µg of protein).

    • Radioligand (e.g., 125I-CCL2 for CCR2 or 125I-MIP-1β for CCR5) at a concentration close to its Kd.

    • A serial dilution of this compound or vehicle control.

  • Incubation: The plate is incubated for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: The contents of the wells are rapidly filtered through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. The filters are washed multiple times with ice-cold wash buffer (binding buffer without BSA).

  • Radioactivity Measurement: The filters are dried, and radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to generate a competition binding curve and determine the IC50 value.

Chemotaxis Assay

This assay assesses the functional ability of this compound to inhibit the migration of cells towards a chemokine gradient.

Chemotaxis_Assay_Workflow Start Start Prepare_Cells Prepare Cells: - CCR2-expressing (e.g., THP-1) or  CCR5-expressing (e.g., T cells) - Label with fluorescent dye (optional) Start->Prepare_Cells Pre_incubate Pre-incubate Cells with This compound or Vehicle Prepare_Cells->Pre_incubate Assay_Setup Set up Transwell Plate: - Chemoattractant in lower chamber - Pre-incubated cells in upper chamber Pre_incubate->Assay_Setup Incubate_Migration Incubate to Allow Cell Migration Assay_Setup->Incubate_Migration Quantify_Migration Quantify Migrated Cells: - Count cells in lower chamber (microscopy or fluorescence) Incubate_Migration->Quantify_Migration Analyze Analyze Data: - Dose-response curve - Calculate IC50 Quantify_Migration->Analyze End End Analyze->End CD11b_Assay_Workflow Start Start Collect_Blood Collect Human Whole Blood (e.g., in sodium heparin tubes) Start->Collect_Blood Pre_incubate Pre-incubate Blood with This compound or Vehicle Collect_Blood->Pre_incubate Stimulate Stimulate with Chemokine (CCL2 for CCR2, MIP-1β for CCR5) Pre_incubate->Stimulate Stain Stain with Fluorescent Antibodies: - Anti-CD11b - Leukocyte markers (e.g., CD14, CD16) Stimulate->Stain Lyse_Fix Lyse Red Blood Cells and Fix Stain->Lyse_Fix Acquire_Data Acquire Data by Flow Cytometry Lyse_Fix->Acquire_Data Analyze_Data Analyze Data: - Gate on leukocyte populations - Determine CD11b MFI - Calculate IC50 Acquire_Data->Analyze_Data End End Analyze_Data->End Peritonitis_Model_Workflow Start Start Administer_BMS Administer this compound or Vehicle to Mice (e.g., oral gavage) Start->Administer_BMS Induce_Peritonitis Induce Peritonitis: Intraperitoneal injection of Thioglycollate Administer_BMS->Induce_Peritonitis Incubate Incubate for a Defined Period (e.g., 24-72 hours) Induce_Peritonitis->Incubate Peritoneal_Lavage Perform Peritoneal Lavage to Collect Cells Incubate->Peritoneal_Lavage Analyze_Cells Analyze Collected Cells: - Total cell count - Differential cell count (Flow Cytometry) Peritoneal_Lavage->Analyze_Cells End End Analyze_Cells->End

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with BMS-813160

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2] These receptors and their ligands, such as CCL2 and CCL5, are key mediators in the migration and infiltration of monocytes and macrophages into sites of inflammation and tumors.[3][4][5] By blocking these signaling pathways, this compound has the potential to modulate inflammatory responses and antitumor immunity.[4][6] These application notes provide detailed protocols for in vivo efficacy and pharmacokinetic studies of this compound to guide researchers in their preclinical investigations.

Mechanism of Action

This compound competitively binds to CCR2 and CCR5, inhibiting the downstream signaling cascades initiated by their cognate chemokines.[1][2] This antagonism prevents the activation of G-protein coupled receptor-mediated pathways, which can include the JAK/STAT, PI3K/Akt, and MAPK pathways.[1][3] The inhibition of these pathways ultimately leads to a reduction in inflammatory cell recruitment, angiogenesis, and tumor cell proliferation and invasion.[4]

Signaling Pathway Diagram

BMS_813160_Signaling_Pathway cluster_ligands Chemokine Ligands cluster_receptors Chemokine Receptors cluster_drug Drug cluster_downstream Downstream Signaling cluster_cellular Cellular Response CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 CCL5 CCL5 CCR5 CCR5 CCL5->CCR5 G-Protein Activation G-Protein Activation CCR2->G-Protein Activation CCR5->G-Protein Activation This compound This compound This compound->CCR2 This compound->CCR5 PI3K/Akt Pathway PI3K/Akt Pathway G-Protein Activation->PI3K/Akt Pathway MAPK Pathway MAPK Pathway G-Protein Activation->MAPK Pathway JAK/STAT Pathway JAK/STAT Pathway G-Protein Activation->JAK/STAT Pathway Angiogenesis Angiogenesis PI3K/Akt Pathway->Angiogenesis Cell Proliferation & Invasion Cell Proliferation & Invasion PI3K/Akt Pathway->Cell Proliferation & Invasion MAPK Pathway->Cell Proliferation & Invasion Inflammation Inflammation JAK/STAT Pathway->Inflammation

Caption: this compound inhibits CCR2 and CCR5 signaling pathways.

In Vivo Efficacy Study: Thioglycollate-Induced Peritonitis Model

This model is used to evaluate the ability of this compound to inhibit the migration of inflammatory monocytes and macrophages in vivo.[2][3]

Experimental Workflow

Thioglycollate_Peritonitis_Workflow Start Start Acclimatize Mice Acclimatize Mice Start->Acclimatize Mice Administer this compound or Vehicle Administer this compound or Vehicle Acclimatize Mice->Administer this compound or Vehicle Induce Peritonitis (Thioglycollate IP Injection) Induce Peritonitis (Thioglycollate IP Injection) Administer this compound or Vehicle->Induce Peritonitis (Thioglycollate IP Injection) Continue this compound Dosing Continue this compound Dosing Induce Peritonitis (Thioglycollate IP Injection)->Continue this compound Dosing Collect Peritoneal Lavage Collect Peritoneal Lavage Continue this compound Dosing->Collect Peritoneal Lavage Analyze Cell Infiltration (FACS) Analyze Cell Infiltration (FACS) Collect Peritoneal Lavage->Analyze Cell Infiltration (FACS) End End Analyze Cell Infiltration (FACS)->End

Caption: Workflow for the thioglycollate-induced peritonitis model.

Detailed Protocol

Materials:

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Sterile 4% Brewer's thioglycollate medium (Sigma-Aldrich)

  • Male C57BL/6 mice (8-10 weeks old)

  • Sterile phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-CD11b, anti-F4/80, anti-Ly6C, anti-Ly6G)

  • 1 ml and 5 ml syringes with 25-27G needles

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • This compound Administration:

    • Prepare a suspension of this compound in the chosen vehicle.

    • Administer this compound orally (p.o.) to the treatment group of mice at the desired dose (e.g., 10, 50, 160 mg/kg).[2][3] Administer an equal volume of vehicle to the control group. A typical dosing schedule is twice daily (BID).[2]

  • Induction of Peritonitis:

    • One hour after the first dose of this compound, induce peritonitis by intraperitoneal (i.p.) injection of 1 ml of sterile 4% thioglycollate solution.

  • Continued Treatment: Continue to administer this compound or vehicle according to the predetermined schedule (e.g., BID for 48 hours).[3]

  • Collection of Peritoneal Exudate Cells:

    • At 48 hours post-thioglycollate injection, euthanize the mice.

    • Inject 5 ml of cold sterile PBS into the peritoneal cavity.

    • Gently massage the abdomen to dislodge the cells.

    • Aspirate the peritoneal fluid containing the inflammatory cells.

  • Cell Analysis:

    • Centrifuge the collected fluid to pellet the cells.

    • Resuspend the cells in FACS buffer.

    • Perform a cell count.

    • Stain the cells with fluorescently labeled antibodies against specific cell surface markers to identify and quantify different leukocyte populations (e.g., macrophages, monocytes, neutrophils) by flow cytometry.

In Vivo Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. The following is a representative protocol based on published data and general practices.

Pharmacokinetic Parameters of this compound
SpeciesDosing RouteClearance (CL) (mL/min/kg)Oral Bioavailability (%)
MouseIV / POHighExcellent
RatIV / POHighExcellent
DogIV / POLowExcellent
Cynomolgus MonkeyIV / POLowExcellent

Data summarized from published preclinical studies.[1]

Representative In Vivo Pharmacokinetic Protocol

Materials:

  • This compound

  • Formulation vehicle (e.g., for oral administration: 0.5% methylcellulose; for intravenous administration: a solution suitable for injection)

  • Appropriate animal model (e.g., Sprague-Dawley rats)

  • Blood collection tubes (e.g., with EDTA as anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Animal Preparation and Dosing:

    • Acclimatize animals for at least one week.

    • Fast animals overnight before dosing (for oral administration).

    • Administer this compound via the desired route (e.g., oral gavage or intravenous bolus injection).

  • Blood Sample Collection:

    • Collect blood samples at predetermined time points. A typical schedule for an oral dose might be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • For intravenous administration, earlier time points (e.g., 2, 5, 15 minutes) are crucial.

    • Collect blood from a suitable site (e.g., tail vein, saphenous vein) into anticoagulant-containing tubes.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis by LC-MS/MS:

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.

    • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of this compound.

    • Extract this compound from the plasma samples (e.g., by protein precipitation with acetonitrile).

    • Analyze the processed samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%) using appropriate software (e.g., WinNonlin).

Note: The specific details of the formulation, dosing, blood collection schedule, and bioanalytical method should be optimized and validated for each study.

Conclusion

These application notes provide a framework for conducting in vivo efficacy and pharmacokinetic studies of the CCR2/CCR5 dual antagonist this compound. The detailed protocol for the thioglycollate-induced peritonitis model offers a robust method to assess the anti-inflammatory activity of the compound. The representative pharmacokinetic protocol outlines the essential steps for characterizing the ADME properties of this compound, which is critical for dose selection and translation to clinical studies. Adherence to these methodologies will enable researchers to generate reliable and reproducible data to further elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for BMS-813160 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2][3] These receptors and their respective primary ligands, CCL2 (for CCR2) and CCL3, CCL4, and CCL5 (for CCR5), are key mediators in the migration and infiltration of various immune cells, including monocytes, macrophages, and T cells, to sites of inflammation.[1] This signaling axis is implicated in a range of inflammatory conditions and has more recently been identified as a critical pathway in the tumor microenvironment, contributing to immune suppression and tumor progression.[1] this compound's ability to block this pathway makes it a valuable tool for preclinical research in oncology and inflammatory diseases.

These application notes provide a comprehensive overview of the use of this compound in mouse models, with a focus on dosage, administration, and relevant experimental protocols.

Mechanism of Action: CCR2/CCR5 Signaling Axis

This compound exerts its pharmacological effect by competitively inhibiting the binding of chemokine ligands to CCR2 and CCR5. This disrupts the downstream signaling cascades that lead to immune cell recruitment and activation. The CCR2/CCL2 and CCR5/CCL5 axes are central to the trafficking of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) into the tumor microenvironment, where they contribute to an immunosuppressive landscape. By blocking these receptors, this compound can potentially remodel the tumor microenvironment to be more permissive to anti-tumor immune responses.

CCR2_CCR5_Signaling cluster_downstream Downstream Signaling CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 CCL3 CCL3 CCR5 CCR5 CCL3->CCR5 CCL4 CCL4 CCL4->CCR5 CCL5 CCL5 CCL5->CCR5 G_Protein G-Protein Activation CCR2->G_Protein CCR5->G_Protein BMS813160 This compound BMS813160->CCR2 BMS813160->CCR5 Ca_Flux Calcium Flux G_Protein->Ca_Flux Chemotaxis Chemotaxis & Cell Migration Ca_Flux->Chemotaxis

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of this compound. Note that mouse-specific pharmacokinetic data is limited, with studies indicating high clearance in rodents.[1]

Table 1: In Vitro Potency of this compound

TargetIC₅₀ (nM)
Human CCR26.2
Human CCR53.6

Data sourced from MedChemExpress.[1]

Table 2: Pharmacokinetic Parameters of this compound in a Mouse Model

ParameterValue
Dose 10, 50, 160 mg/kg
Route of Administration Oral (p.o.), twice daily (BID)
Mouse Model Human-CCR2 knock-in C57BL/6
Observation Dose-dependent reduction in inflammatory monocyte and macrophage infiltration in a thioglycollate-induced peritonitis model.

Data sourced from ACS Med Chem Lett and MedChemExpress.[1][2]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Oral Gavage in Mice

This protocol details the preparation of this compound for oral administration in a preclinical mouse model.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

Preparation of Dosing Solution (Example for a 2.08 mg/mL solution):

  • Prepare a stock solution of this compound in DMSO at a concentration of 20.8 mg/mL.

  • In a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution.

  • Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing until the solution is clear.

  • Add 50 µL of Tween-80 and vortex again until the solution is clear.

  • Add 450 µL of saline to bring the final volume to 1 mL. Vortex thoroughly.

  • This formulation should be prepared fresh daily.

Administration Protocol:

  • Accurately weigh each mouse to determine the correct dosing volume.

  • The typical dosing volume for oral gavage in mice is 5-10 mL/kg. For a 20g mouse, this would be 100-200 µL.

  • Gently restrain the mouse and insert the oral gavage needle into the esophagus.

  • Slowly administer the calculated volume of the this compound solution.

  • Monitor the mouse for any signs of distress after administration.

protocol_workflow cluster_prep Solution Preparation cluster_admin Administration A Prepare 20.8 mg/mL This compound in DMSO B Add PEG300 and Vortex A->B C Add Tween-80 and Vortex B->C D Add Saline and Vortex C->D E Weigh Mouse & Calculate Dose D->E F Oral Gavage E->F G Monitor Animal F->G

Caption: Experimental workflow for this compound administration.
Protocol 2: Thioglycollate-Induced Peritonitis Model in Mice

This protocol is based on the model used to evaluate the in vivo efficacy of this compound.[1][2] This model is useful for studying the migration of inflammatory monocytes and macrophages.

Mouse Strain:

  • Human-CCR2 knock-in C57BL/6 mice are recommended due to the moderate activity of this compound in wild-type mice.[1]

Experimental Procedure:

  • Acclimatize mice for at least one week before the start of the experiment.

  • Group mice and administer this compound or vehicle control orally (as described in Protocol 1) twice daily for two days. Doses of 10, 50, and 160 mg/kg have been shown to be effective.[1]

  • One hour after the first dose of this compound, induce peritonitis by intraperitoneal (i.p.) injection of 1 mL of 3% thioglycollate broth.

  • At 48 hours after thioglycollate injection, euthanize the mice.

  • Perform peritoneal lavage by injecting 5-10 mL of ice-cold PBS into the peritoneal cavity and gently massaging the abdomen.

  • Collect the peritoneal fluid and centrifuge to pellet the cells.

  • Resuspend the cell pellet and perform cell counting.

  • Use flow cytometry to quantify the populations of inflammatory monocytes (e.g., Ly6Chigh) and macrophages (e.g., F4/80+).

Expected Outcome:

  • A dose-dependent reduction in the number of inflammatory monocytes and macrophages in the peritoneal fluid of mice treated with this compound compared to the vehicle control group.[1]

Application in Oncology Mouse Models

While detailed protocols for this compound in specific cancer models are not extensively published, its mechanism of action suggests its utility in models where the tumor microenvironment is rich in CCR2- and CCR5-expressing immune cells, such as pancreatic, colorectal, and non-small cell lung cancer models.[4][5] In these settings, this compound is often evaluated in combination with other anti-cancer therapies, such as checkpoint inhibitors (e.g., anti-PD-1) or chemotherapy.

General Considerations for Oncology Studies:

  • Mouse Models: Syngeneic tumor models (e.g., MC38 for colorectal cancer, KPC for pancreatic cancer) are suitable for studying the immunomodulatory effects of this compound in an immunocompetent setting.

  • Dosage: The dosage range of 10-160 mg/kg orally twice daily, as established in the peritonitis model, can serve as a starting point for dose-finding studies in cancer models.

  • Treatment Schedule: this compound can be administered as a single agent or in combination with other therapies. The timing of administration relative to other treatments should be optimized based on the specific therapeutic strategy.

  • Efficacy Endpoints: Tumor growth inhibition, survival analysis, and detailed characterization of the tumor immune infiltrate by flow cytometry or immunohistochemistry are key endpoints to assess the efficacy of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the CCR2/CCR5 axis in various disease models. The provided protocols offer a foundation for researchers to design and execute preclinical studies to further elucidate the therapeutic potential of this dual antagonist. Careful consideration of the mouse model, dosage, and experimental endpoints is crucial for obtaining robust and translatable results.

References

Application Notes and Protocols for Cell-Based Assays Using BMS-813160

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2] These receptors, and their respective primary ligands, C-C motif chemokine ligand 2 (CCL2) and C-C motif chemokine ligand 5 (CCL5, also known as RANTES), play critical roles in the recruitment of monocytes, macrophages, and T cells to sites of inflammation and to the tumor microenvironment.[3][4] By blocking the signaling of these key chemokine receptors, this compound can inhibit inflammatory processes, angiogenesis, and the migration, proliferation, and invasion of tumor cells.[5] These application notes provide detailed protocols for a variety of cell-based assays to characterize the in vitro activity of this compound.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the quantitative data on the inhibitory activity of this compound in various cell-based assays.

Assay Type Target Cell Type Ligand IC50 (nM) Reference
Receptor BindingCCR2Human Peripheral Blood Mononuclear Cells (PBMCs)¹²⁵I-CCL26.2[1]
CCR5Human Peripheral T cells¹²⁵I-MIP-1β3.6[1]
ChemotaxisCCR2Human THP-1 cellsCCL20.8[1]
CCR5Human Peripheral T cellsMIP-1β1.1[1]
CD11b UpregulationCCR2Human Whole BloodCCL24.8[1]
CCR5Human Whole BloodMIP-1β5.7[1]

Table 1: Receptor Binding and Functional Inhibition by this compound.

Assay Type Cell Line Cancer Type Effect Observed Concentration Reference
Cell MigrationPancreatic Cancer CellsPancreatic Ductal AdenocarcinomaInhibition of migration (inferred from in vivo studies)Not directly specified in vitro[6]
Cell ProliferationColorectal Cancer CellsColorectal CancerInhibition of proliferation (inferred from clinical trial rationale)Not directly specified in vitro[7]

Table 2: Effects of this compound on Cancer Cell Lines (Inferred from Preclinical and Clinical Studies).

Signaling Pathways and Experimental Workflows

CCR2/CCR5 Signaling Pathway Inhibition by this compound

CCR2/CCR5 Signaling Pathway Inhibition CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds CCL5 CCL5 CCR5 CCR5 CCL5->CCR5 Binds Signaling Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK activation) CCR2->Signaling Activates CCR5->Signaling Activates BMS813160 This compound BMS813160->CCR2 Blocks BMS813160->CCR5 Blocks CellularResponse Cellular Responses (Migration, Proliferation, Cytokine Release) Signaling->CellularResponse Leads to

Caption: Inhibition of CCR2 and CCR5 signaling by this compound.

Experimental Workflow for Chemotaxis Assay

Chemotaxis Assay Workflow CellCulture 1. Culture CCR2/CCR5 Expressing Cells Starvation 2. Serum Starve Cells CellCulture->Starvation Pretreatment 3. Pre-treat with this compound Starvation->Pretreatment Transwell 4. Seed Cells in Transwell Insert (Upper Chamber) Pretreatment->Transwell Chemoattractant 5. Add Chemoattractant (CCL2 or CCL5) to Lower Chamber Transwell->Chemoattractant Incubation 6. Incubate Chemoattractant->Incubation Staining 7. Fix and Stain Migrated Cells Incubation->Staining Quantification 8. Quantify Migration Staining->Quantification

Caption: Workflow for a typical cell migration (chemotaxis) assay.

Experimental Protocols

Cell Migration (Chemotaxis) Assay

This protocol details the assessment of this compound's ability to inhibit the migration of CCR2- and/or CCR5-expressing cells towards their cognate chemokines.

Materials:

  • CCR2/CCR5-expressing cells (e.g., THP-1 monocytes, primary human monocytes, or relevant cancer cell lines)

  • This compound (stock solution in DMSO)

  • Recombinant human CCL2 and/or CCL5 (chemoattractants)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Bovine Serum Albumin (BSA)

  • Transwell inserts (e.g., 5 or 8 µm pore size)

  • 24-well plates

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., 0.5% crystal violet in 25% methanol)

  • Destaining solution (e.g., 10% acetic acid)

  • Plate reader

Protocol:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours in a medium containing 0.5% BSA.

    • Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should be ≤ 0.1%.

  • Assay Setup:

    • Add 600 µL of serum-free medium containing the chemoattractant (e.g., 10-100 ng/mL of CCL2 or CCL5) to the lower wells of a 24-well plate.

    • Include a negative control (medium without chemoattractant) and a vehicle control (chemoattractant with DMSO).

    • Pre-incubate the cell suspension with various concentrations of this compound or vehicle for 30 minutes at 37°C.

    • Add 100 µL of the pre-treated cell suspension to the upper chamber of the Transwell inserts.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours (optimize for cell type).

  • Quantification:

    • Carefully remove the Transwell inserts.

    • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the bottom surface by immersing the insert in methanol (B129727) for 10 minutes.

    • Stain the cells with crystal violet solution for 15 minutes.

    • Wash the inserts with water to remove excess stain.

    • Elute the stain with 10% acetic acid and measure the absorbance at 595 nm using a plate reader.

    • Alternatively, count the number of migrated cells in several fields of view under a microscope.

Cell Proliferation Assay

This protocol is for determining the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., pancreatic or colorectal cancer cell lines)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete medium.

    • Add 100 µL of the diluted compound or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Quantification:

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell proliferation relative to the vehicle control.

Cytokine Release Assay

This protocol is designed to measure the effect of this compound on the secretion of cytokines from immune cells, such as PBMCs, or in a co-culture system with cancer cells.

Materials:

  • Human PBMCs or other relevant immune cells

  • This compound (stock solution in DMSO)

  • Cell culture medium

  • Stimulant (e.g., LPS, PHA, or co-culture with cancer cells)

  • 96-well plates

  • ELISA or multiplex bead-based assay kits for desired cytokines (e.g., TNF-α, IL-6, IL-10, CCL2, CCL5)

  • Plate reader or flow cytometer

Protocol:

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend cells in complete culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Add 50 µL of medium containing various concentrations of this compound or vehicle control.

    • Pre-incubate for 1 hour at 37°C.

    • Add 50 µL of the stimulant (e.g., LPS at a final concentration of 100 ng/mL). For co-culture experiments, add cancer cells at a desired ratio.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant without disturbing the cell pellet.

  • Cytokine Quantification:

    • Measure the concentration of cytokines in the supernatant using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the in vitro effects of the dual CCR2/CCR5 antagonist, this compound. These assays are crucial for understanding its mechanism of action and for evaluating its potential as a therapeutic agent in inflammatory diseases and oncology. Researchers are encouraged to optimize the protocols for their specific cell types and experimental conditions.

References

Application Notes and Protocols: BMS-813160 in Combination with Nivolumab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed overview and protocol for the investigational use of BMS-813160, a C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5) dual antagonist, in combination with nivolumab (B1139203), a programmed death-1 (PD-1) immune checkpoint inhibitor. This combination therapy aims to enhance anti-tumor immunity by targeting both the recruitment of immunosuppressive myeloid cells to the tumor microenvironment and the T-cell checkpoint-mediated immune suppression. The information compiled herein is based on publicly available data from clinical trials, primarily focusing on studies in pancreatic ductal adenocarcinoma (PDAC).

Principle of the Combination Therapy

The therapeutic rationale for combining this compound and nivolumab lies in their complementary mechanisms of action to remodel the tumor microenvironment and enhance anti-tumor immune responses.

  • This compound: This small molecule inhibitor targets CCR2 and CCR5, chemokine receptors that are crucial for the trafficking of monocytes and macrophages to the tumor site. By blocking these receptors, this compound is designed to reduce the infiltration of tumor-associated macrophages (TAMs), which often exhibit an immunosuppressive phenotype and hinder the efficacy of immunotherapy.[1]

  • Nivolumab: A fully human IgG4 monoclonal antibody, nivolumab binds to the PD-1 receptor on T-cells, preventing its interaction with its ligands, PD-L1 and PD-L2, which are often expressed on tumor cells.[2][3][4] This blockade releases the "brake" on the T-cells, enabling them to recognize and attack cancer cells.[5][6]

By combining these two agents, the protocol aims to simultaneously reduce the presence of immunosuppressive cells and unleash the cytotoxic potential of T-cells within the tumor microenvironment.

Signaling Pathways

Below is a diagram illustrating the targeted signaling pathways of this compound and nivolumab.

G cluster_tme Tumor Microenvironment cluster_drugs Therapeutic Intervention Tumor Cell Tumor Cell TAM Tumor-Associated Macrophage (TAM) Tumor Cell->TAM CCL2/CCL5 (Chemokine Secretion) T-Cell Effector T-Cell Tumor Cell->T-Cell PD-L1/PD-1 Interaction TAM->T-Cell Immunosuppression T-Cell->Tumor Cell Tumor Cell Killing This compound This compound This compound->TAM Blocks CCR2/CCR5 Nivolumab Nivolumab Nivolumab->T-Cell Blocks PD-1

Combined Action of this compound and Nivolumab

Clinical Trial Protocols

The following protocols are synthesized from the publicly available information on clinical trials NCT03496662 and NCT03767582, which investigated this compound and nivolumab in combination with other agents for pancreatic cancer.[1][6][7][8][9][10][11][12][13]

Patient Selection Criteria

A summary of the key inclusion and exclusion criteria for patient enrollment in these studies is provided in the table below.

Criteria CategoryInclusion CriteriaExclusion Criteria
Diagnosis Histologically or cytologically confirmed borderline resectable or locally advanced pancreatic ductal adenocarcinoma.[6][7]Histology other than adenocarcinoma (e.g., neuroendocrine or acinar cell).[4][5]
Performance Status Eastern Cooperative Oncology Group (ECOG) performance status of ≤1.[2][4][9]-
Prior Treatment No prior chemotherapy or radiation for the disease to be treated on the trial.[6]Prior treatment with CCR2/CCR5 inhibitors, or anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibodies.[2][4][6]
Organ Function Adequate bone marrow and organ function.[2][4][9]-
Comorbidities -Active, known, or suspected autoimmune disease.[2][4][9] Known history of HIV, Hepatitis B, or active Hepatitis C.[6]
Concurrent Medications -Systemic corticosteroid treatment (>10 mg daily prednisone (B1679067) equivalent) or other immunosuppressive medications within 14 days of study treatment.[2][3][4] Strong inhibitors or inducers of CYP3A4.[6]
Other Ability to swallow oral medication.[2][4][9] Willingness to undergo mandatory pre- and on-treatment biopsies.[2][4][5]Major surgery within 28 days prior to first study treatment.[6] Pregnancy or breastfeeding.[6]
Dosing and Administration

The dosing regimens for the combination therapy and associated chemotherapeutic agents as reported in the clinical trials are detailed below.

DrugDosage and Administration
This compound 300 mg orally, twice daily.[6][7]
Nivolumab 480 mg as a 30-minute intravenous infusion on Day 1 of each 28-day cycle.[6][14]
Gemcitabine 1000 mg/m² as a 30-minute intravenous infusion on Days 1, 8, and 15 of each 28-day cycle.[6]
Nab-paclitaxel 125 mg/m² as a 30-40 minute intravenous infusion on Days 1, 8, and 15 of each 28-day cycle.[6]

Experimental Workflow

The following diagram outlines a typical experimental workflow for a clinical study involving this combination therapy.

G cluster_screening Patient Screening cluster_treatment Treatment Cycles (28-day cycles) cluster_assessment Response and Safety Assessment s1 Informed Consent s2 Eligibility Assessment (Inclusion/Exclusion Criteria) s1->s2 s3 Baseline Assessments (Imaging, Bloodwork, Biopsy) s2->s3 t1 Day 1: Nivolumab IV Gemcitabine IV Nab-paclitaxel IV This compound PO s3->t1 t2 Days 1-28: this compound PO BID t1->t2 t3 Days 8, 15: Gemcitabine IV Nab-paclitaxel IV t1->t3 t4 Repeat for 4 cycles t2->t4 t3->t4 a1 On-treatment Biopsy (e.g., end of cycle 2) t4->a1 a2 Tumor Response Assessment (e.g., RECIST 1.1) a1->a2 a3 Adverse Event Monitoring (CTCAE v5.0) a2->a3 a4 Follow-up a3->a4

Clinical Trial Experimental Workflow

Efficacy and Safety Data

The following tables summarize the key efficacy and safety findings from the NCT03496662 study.[7]

Efficacy Results
Patient CohortObjective Response Rate (ORR)
Borderline Resectable PDAC42%
Locally Advanced PDAC20%
Control Arm (Chemotherapy alone)0%
Safety Profile
Adverse Event (Grade 3)Attribution
DiarrheaAttributed solely to this compound
QTc ProlongationAttributed solely to this compound

Biomarker Analysis

While specific laboratory protocols are not publicly available, biomarker analyses in the NCT03496662 trial indicated that the combination therapy led to:

  • Decreased intratumoral monocytes and macrophages.[7][10]

  • Enhanced T-cell proliferation and effector gene expression.[7][10]

These findings support the proposed mechanism of action of the combination therapy.

Logical Relationships in Study Design

The design of the clinical trials investigating this combination therapy follows a logical progression from safety to efficacy assessment.

G start Study Initiation phase1 Phase I (Dose Escalation & Safety) start->phase1 Establish Recommended Phase II Dose (RP2D) phase2 Phase II (Efficacy & Tolerability) phase1->phase2 Confirm Safety Profile endpoints Primary & Secondary Endpoints phase2->endpoints Evaluate ORR, PFS, OS data Data Analysis & Interpretation endpoints->data

Logical Flow of the Clinical Study Design

Conclusion

The combination of this compound and nivolumab represents a promising therapeutic strategy that targets distinct and complementary mechanisms of immune evasion in cancer. The available clinical trial data, particularly in pancreatic cancer, suggest that this combination is tolerable and may enhance anti-tumor activity compared to standard chemotherapy. Further investigation is warranted to fully elucidate the efficacy of this combination in a broader range of solid tumors and to identify predictive biomarkers for patient selection. Researchers and drug development professionals are encouraged to consider the protocols and data presented herein for the design of future preclinical and clinical studies.

References

Application Notes and Protocols for BMS-813160 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2] These receptors and their ligands, such as CCL2 and CCL5, are key mediators of inflammation and are implicated in the recruitment of monocytes and macrophages to sites of inflammation and tumors.[1][3] By blocking the signaling of both CCR2 and CCR5, this compound can inhibit the migration and infiltration of these immunosuppressive cells, making it a valuable tool for research in immuno-oncology, inflammation, and other related fields.[3] These application notes provide detailed protocols for the preparation and use of this compound in a variety of cell culture-based assays.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight 484.64 g/mol [4]
Formula C₂₅H₄₀N₈O₂[4]
CAS Number 1286279-29-5[4]
Appearance Crystalline solid
Solubility DMSO: 97 mg/mL (200.14 mM)[4]
Ethanol: 92 mg/mL (189.82 mM)
Water: Insoluble
Storage (Powder) -20°C for up to 3 years[5]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month (protect from light)[5]

Mechanism of Action: Dual CCR2/CCR5 Antagonism

This compound exerts its biological effects by competitively binding to and inhibiting the activity of two key chemokine receptors, CCR2 and CCR5. These G protein-coupled receptors (GPCRs) are primarily expressed on the surface of immune cells such as monocytes, macrophages, and T cells. Their activation by chemokine ligands (e.g., CCL2 for CCR2; CCL3, CCL4, CCL5 for CCR5) initiates a signaling cascade that leads to cell migration and infiltration into tissues. By blocking these receptors, this compound effectively halts this recruitment process, thereby modulating the inflammatory response and the tumor microenvironment.

cluster_ligands Chemokine Ligands cluster_receptors Chemokine Receptors cluster_effects Cellular Effects CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds CCL5 CCL5, etc. CCR5 CCR5 CCL5->CCR5 Binds Migration Cell Migration & Infiltration CCR2->Migration Promotes CCR5->Migration Promotes BMS813160 This compound BMS813160->CCR2 Inhibits BMS813160->CCR5 Inhibits start Start: this compound Powder weigh 1. Weigh this compound start->weigh dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex to ensure complete dissolution dissolve->vortex aliquot 4. Aliquot into sterile tubes vortex->aliquot store 5. Store at -20°C or -80°C aliquot->store end End: Ready-to-use Stock Solution store->end

References

Application Notes and Protocols for Oral Administration of BMS-813160 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of BMS-813160, a potent dual antagonist of C-C chemokine receptor types 2 (CCR2) and 5 (CCR5), focusing on its oral administration in animal models. The provided protocols and data are compiled from publicly available research to guide further investigation into the pharmacokinetics, pharmacodynamics, and efficacy of this compound.

Introduction

This compound is an orally bioavailable small molecule that selectively inhibits both CCR2 and CCR5.[1][2] These G-protein coupled chemokine receptors are expressed on the surface of monocytes and macrophages and play a crucial role in their migration and infiltration into tissues, which are key processes in inflammation, autoimmune diseases, and the tumor microenvironment.[2] By blocking the activation of CCR2 and CCR5, this compound has the potential to modulate immune responses and inhibit inflammatory processes, angiogenesis, and tumor cell migration and proliferation.[2][3] Preclinical animal studies are essential to characterize the profile of this compound and to establish a basis for its clinical development.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from in vitro and in vivo animal studies.

Table 1: In Vitro Activity of this compound
TargetAssay TypeIC50 (nM)
CCR2Binding6.2
CCR5Binding3.6
CCR1Binding>25,000
CCR4Binding>40,000
CXCR2Binding>40,000

Data sourced from MedchemExpress.[4]

Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration

While specific quantitative pharmacokinetic parameters such as Cmax, Tmax, and AUC from animal studies were not publicly available in the reviewed literature, studies have reported that this compound exhibits excellent oral bioavailability and low clearance in dogs and cynomolgus monkeys.[1]

SpeciesDoseKey Findings
DogNot SpecifiedExcellent oral bioavailability, Low clearance
Cynomolgus MonkeyNot SpecifiedExcellent oral bioavailability, Low clearance
Mouse (human-CCR2 knock-in)10, 50, 160 mg/kg BIDHigh clearance[1]
Table 3: In Vivo Efficacy of Orally Administered this compound
Animal ModelStudyDosing RegimenKey Findings
Mouse (human-CCR2 knock-in)Thioglycollate-Induced Peritonitis10, 50, 160 mg/kg, orally, twice a day for 48 hoursDose-dependent and significant reduction of inflammatory monocyte and macrophage infiltration into the peritoneum.[1]

Experimental Protocols

Thioglycollate-Induced Peritonitis Model in Mice

This protocol describes an in vivo efficacy study to evaluate the ability of orally administered this compound to inhibit inflammatory cell migration.

Objective: To assess the dose-dependent effect of this compound on the recruitment of inflammatory monocytes and macrophages to the peritoneal cavity following a thioglycollate challenge.

Animal Model: Human-CCR2 knock-in mice are used due to the moderate activity of this compound against the murine CCR2 receptor.[1]

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)

  • Sterile 3% thioglycollate medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometry antibodies (e.g., for CD11b, Ly6C)

  • Standard laboratory equipment for oral gavage and peritoneal lavage

Procedure:

  • Animal Acclimation: Acclimate human-CCR2 knock-in mice to the facility for at least one week prior to the experiment.

  • Drug Preparation and Administration:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 10, 50, and 160 mg/kg).

    • Administer this compound or vehicle orally to the mice twice a day (BID).[1]

  • Induction of Peritonitis:

    • One hour after the first dose of this compound or vehicle, administer a single intraperitoneal injection of 3% thioglycollate medium to each mouse.[1]

  • Continued Treatment: Continue the oral administration of this compound or vehicle twice daily for a total of 48 hours.[1]

  • Peritoneal Cell Collection:

    • At 48 hours post-thioglycollate injection, euthanize the mice.

    • Perform a peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity and aspirating the fluid.

  • Cell Analysis:

    • Centrifuge the collected peritoneal fluid to pellet the cells.

    • Resuspend the cells and perform cell counts.

    • Stain the cells with fluorescently labeled antibodies against markers for inflammatory monocytes and macrophages.

    • Analyze the cell populations by flow cytometry to quantify the infiltration of these immune cells.

Expected Outcome: A dose-dependent reduction in the number of inflammatory monocytes and macrophages in the peritoneal cavity of mice treated with this compound compared to the vehicle-treated group.[1]

General Protocol for Oral Pharmacokinetic Studies

This protocol provides a general framework for conducting oral pharmacokinetic studies of this compound in animal models such as dogs or cynomolgus monkeys.

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, bioavailability) of this compound following a single oral dose.

Animal Models: Beagle dogs or cynomolgus monkeys.

Materials:

  • This compound

  • Appropriate vehicle for oral formulation (e.g., polyethylene (B3416737) glycol, Tween 80, and water).

  • Intravenous formulation of this compound (for bioavailability determination).

  • Blood collection tubes (e.g., containing EDTA).

  • Equipment for oral gavage and intravenous administration.

  • Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS).

Procedure:

  • Animal Fasting: Fast the animals overnight prior to dosing.

  • Dosing:

    • Oral Group: Administer a single oral dose of this compound via gavage.

    • Intravenous Group: Administer a single intravenous bolus of this compound.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Process the blood samples to obtain plasma and store frozen until analysis.

  • Plasma Analysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, clearance, and half-life from the plasma concentration-time data.

    • Calculate the absolute oral bioavailability by comparing the AUC from the oral dose to the AUC from the intravenous dose.

Visualizations

Signaling Pathway of this compound

BMS_813160_Signaling_Pathway cluster_ligands Chemokine Ligands cluster_receptors Chemokine Receptors cluster_drug Drug cluster_downstream Downstream Signaling & Cellular Response CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 CCL5 CCL5 (RANTES) CCR5 CCR5 CCL5->CCR5 G_Protein G-Protein Activation CCR2->G_Protein Activation CCR5->G_Protein Activation BMS813160 This compound BMS813160->CCR2 Antagonism BMS813160->CCR5 Antagonism Signaling_Cascade Intracellular Signaling Cascade (e.g., Ca2+ mobilization, MAPK activation) G_Protein->Signaling_Cascade Cellular_Response Cellular Response (Chemotaxis, Migration, Proliferation) Signaling_Cascade->Cellular_Response

Caption: Mechanism of action of this compound as a dual CCR2/CCR5 antagonist.

Experimental Workflow for In Vivo Efficacy Study

Efficacy_Workflow start Start: Acclimate human-CCR2 knock-in mice dosing1 Oral Administration: This compound or Vehicle (BID) start->dosing1 challenge Intraperitoneal Injection: 3% Thioglycollate (1 hr post-first dose) dosing1->challenge dosing2 Continue Oral Dosing for 48 hours challenge->dosing2 euthanasia Euthanasia and Peritoneal Lavage (at 48 hrs) dosing2->euthanasia analysis Cell Counting and Flow Cytometry Analysis euthanasia->analysis end End: Determine effect on cell infiltration analysis->end

Caption: Workflow for the thioglycollate-induced peritonitis model.

References

Application Notes and Protocols for Flow Cytometry Analysis Following BMS-813160 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1] These receptors and their respective ligands, such as CCL2 (for CCR2) and CCL3, CCL4, and CCL5 (for CCR5), are critically involved in the recruitment of various immune cell populations to sites of inflammation and to the tumor microenvironment (TME).[1] In the context of oncology, the CCR2-CCL2 and CCR5-CCL5 axes are implicated in the trafficking of immunosuppressive cells, including monocytes, tumor-associated macrophages (TAMs), and regulatory T cells (Tregs), into tumors.[1][2] By blocking these receptors, this compound aims to inhibit the infiltration of these suppressive cell types, thereby remodeling the TME to be more permissive to an anti-tumor immune response. This therapeutic strategy holds promise for enhancing the efficacy of other immunotherapies, such as checkpoint inhibitors.[2][3]

Flow cytometry is an indispensable tool for elucidating the pharmacodynamic effects of this compound on the immune system. This high-throughput technique allows for the precise identification, quantification, and characterization of distinct immune cell subsets within complex biological samples like peripheral blood and tumor tissue. By employing multi-color antibody panels, researchers can dissect the impact of this compound on the frequency and phenotype of target cell populations, providing crucial insights into its mechanism of action and therapeutic potential.

These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of immune cell modulation following this compound treatment. Detailed protocols for sample processing and immunophenotyping of both peripheral blood mononuclear cells (PBMCs) and tumor-infiltrating leukocytes (TILs) are presented, along with example antibody panels and data presentation formats.

Mechanism of Action: CCR1/CCR5 Signaling Inhibition

This compound exerts its therapeutic effect by competitively binding to and blocking the signaling of CCR2 and CCR5. In the tumor microenvironment, cancer cells and stromal cells secrete chemokines like CCL2, CCL3, CCL4, and CCL5. These chemokines bind to their cognate receptors (CCR2 and CCR5) on various immune cells, initiating a signaling cascade that leads to chemotaxis, or directed cell movement, towards the chemokine source.

By antagonizing CCR2 and CCR5, this compound disrupts this chemotactic signaling, thereby reducing the infiltration of immunosuppressive myeloid cells and potentially enhancing the presence of anti-tumor effector cells.

CCR_Signaling_Pathway cluster_tme Tumor Microenvironment cluster_membrane Immune Cell Membrane cluster_cell Immune Cell Cytoplasm Tumor & Stromal Cells Tumor & Stromal Cells CCL2 CCL2 Tumor & Stromal Cells->CCL2 secretes CCL5 CCL5 Tumor & Stromal Cells->CCL5 secretes CCR2 CCR2 Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) CCR2->Signaling CCR5 CCR5 CCR5->Signaling BMS813160 This compound BMS813160->CCR2 blocks BMS813160->CCR5 blocks Chemotaxis Chemotaxis & Infiltration Signaling->Chemotaxis CCL2->CCR2 binds CCL5->CCR5 binds

Caption: CCR2/CCR5 signaling pathway and this compound inhibition.

Data Presentation

The following table summarizes representative quantitative data from a preclinical study investigating the effects of a dual CCR2/CCR5 inhibitor on the tumor immune infiltrate in a glioma model. This data exemplifies the expected immunomodulatory effects of this compound.

Immune Cell PopulationMarkerUntreated (% of CD45+ cells)CCR2/CCR5 Inhibitor (% of CD45+ cells)Fold Change
Myeloid Cells
Total Myeloid CellsCD11b+~25%~25%No significant change
MacrophagesCD11b+F4/80+~15%~15%No significant change
Monocytic MDSCsCD11b+Ly6ChiSignificantly HigherSignificantly LowerDecrease
Lymphoid Cells
T CellsCD3+~10%~20%~2.0x Increase
Helper T CellsCD4+~5%~10%~2.0x Increase
Cytotoxic T CellsCD8+~4%~8%~2.0x Increase

Note: The data presented is illustrative and based on findings from a study using a CCR2/CCR5 co-inhibitor in a murine glioma model.[4] Actual results with this compound may vary depending on the tumor model, treatment regimen, and sample type.

Experimental Protocols

A generalized workflow for analyzing the effects of this compound on immune cell populations is depicted below.

Experimental_Workflow cluster_treatment In Vivo / Ex Vivo Treatment cluster_sampling Sample Collection cluster_processing Sample Processing cluster_staining Flow Cytometry Staining cluster_analysis Data Acquisition & Analysis Treatment Treat with this compound or Vehicle Control Blood Peripheral Blood Treatment->Blood Tumor Tumor Tissue Treatment->Tumor PBMC PBMC Isolation (Ficoll Gradient) Blood->PBMC TIL Tumor Dissociation & Leukocyte Isolation Tumor->TIL Stain Antibody Staining (Surface & Intracellular) PBMC->Stain TIL->Stain Acquire Flow Cytometer Acquisition Stain->Acquire Analyze Gating & Statistical Analysis Acquire->Analyze

Caption: Experimental workflow for flow cytometry analysis.
Protocol 1: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To quantify and phenotype monocyte and lymphocyte subsets in peripheral blood following this compound treatment.

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Phosphate-Buffered Saline (PBS)

  • FACS Tubes (5 mL polystyrene round-bottom tubes)

  • Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Human TruStain FcX™ (Fc receptor blocking reagent)

  • Fluorochrome-conjugated antibodies (see suggested panel below)

  • Viability dye (e.g., Zombie NIR™ or similar)

  • Centrifuge

  • Flow cytometer

Procedure:

  • PBMC Isolation:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.

    • Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

    • Resuspend the PBMC pellet in Flow Cytometry Staining Buffer and perform a cell count.

  • Staining:

    • Aliquot 1-2 x 10^6 PBMCs per FACS tube.

    • Stain for viability according to the manufacturer's protocol.

    • Wash cells with Flow Cytometry Staining Buffer.

    • Resuspend cells in 100 µL of staining buffer and add Human TruStain FcX™ to block Fc receptors. Incubate for 10 minutes at room temperature.

    • Add the pre-titrated antibody cocktail for surface markers. Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with Flow Cytometry Staining Buffer.

    • (Optional) For intracellular staining (e.g., for transcription factors like FoxP3), proceed with a fixation and permeabilization kit according to the manufacturer's instructions, followed by intracellular antibody staining.

    • Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for acquisition.

  • Flow Cytometry Acquisition and Analysis:

    • Acquire samples on a properly calibrated flow cytometer.

    • Use compensation controls (single-stained beads or cells) to correct for spectral overlap.

    • Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™).

    • Gate on viable, single cells.

    • Identify major immune lineages (e.g., T cells, B cells, NK cells, monocytes) based on canonical markers.

    • Further delineate subsets of interest (e.g., classical, intermediate, and non-classical monocytes; naïve, memory, and effector T cells).

Suggested PBMC Antibody Panel:

MarkerFluorochromeTarget Cell Population
Viability Dyee.g., APC-Cy7Live/Dead discrimination
CD45e.g., BUV395Pan-leukocyte marker
CD3e.g., FITCT cells
CD4e.g., PE-Cy7Helper T cells
CD8e.g., PerCP-Cy5.5Cytotoxic T cells
CD14e.g., BV605Monocytes
CD16e.g., BV786Monocyte subsets, NK cells
HLA-DRe.g., APCMonocyte activation
CCR2e.g., PEMonocytes (target receptor)
CCR5e.g., BV421T cells, Monocytes (target receptor)
CD19e.g., Alexa Fluor 700B cells
CD56e.g., PE-Dazzle594NK cells
Protocol 2: Immunophenotyping of Tumor-Infiltrating Leukocytes (TILs)

Objective: To characterize the composition and phenotype of myeloid and lymphoid cells within the tumor microenvironment after this compound treatment.

Materials:

  • Fresh tumor tissue

  • Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit, human)

  • GentleMACS™ Octo Dissociator with Heaters (or similar tissue dissociator)

  • 70 µm and 40 µm cell strainers

  • Red Blood Cell Lysis Buffer

  • Density gradient medium (e.g., Percoll® or Ficoll-Paque®)

  • Flow Cytometry Staining Buffer

  • Fluorochrome-conjugated antibodies (see suggested panel below)

  • Viability dye

  • FACS Tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Single-Cell Suspension Preparation:

    • Mechanically mince the fresh tumor tissue into small pieces in a digestion buffer.

    • Enzymatically digest the tissue according to the tumor dissociation kit protocol, often with heating and mechanical disruption using a device like the gentleMACS™ Dissociator.

    • Filter the resulting cell suspension through a 70 µm cell strainer to remove larger debris.

    • (Optional) If significant red blood cell contamination is present, perform a red blood cell lysis step.

    • (Optional) To enrich for leukocytes, perform a density gradient centrifugation (e.g., using Percoll®).

    • Filter the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.

    • Wash the cells and resuspend in Flow Cytometry Staining Buffer for cell counting.

  • Staining:

    • Follow the same staining procedure as outlined in Protocol 1 (steps 2a-2g), using an antibody panel optimized for TILs.

  • Flow Cytometry Acquisition and Analysis:

    • Follow the same acquisition and analysis procedure as in Protocol 1 (steps 3a-3e).

    • Pay close attention to the gating strategy to distinguish tumor cells from infiltrating immune cells, typically by gating on CD45+ cells.

Suggested TIL Antibody Panel:

MarkerFluorochromeTarget Cell Population
Viability Dyee.g., APC-Cy7Live/Dead discrimination
CD45e.g., BUV395Pan-leukocyte marker
CD3e.g., FITCT cells
CD4e.g., PE-Cy7Helper T cells, Tregs
CD8e.g., PerCP-Cy5.5Cytotoxic T cells
FoxP3e.g., Alexa Fluor 647Regulatory T cells (intracellular)
CD11be.g., BV786Myeloid cells
CD11ce.g., BV605Dendritic cells
CD14e.g., APCMonocytes/Macrophages
CD68e.g., PEMacrophages (intracellular)
HLA-DRe.g., BV421Antigen-presenting cells
Ly-6G (murine)e.g., BV510Granulocytic MDSCs
Ly-6C (murine)e.g., PE-Dazzle594Monocytic MDSCs

Conclusion

Flow cytometry is a powerful and essential technique for evaluating the in vivo effects of this compound. The protocols and information provided in these application notes offer a robust framework for researchers to design and execute experiments to assess the impact of this CCR2/CCR5 dual antagonist on the immune landscape. Careful optimization of antibody panels, gating strategies, and the inclusion of appropriate controls are paramount for obtaining accurate, reproducible, and insightful data that can accelerate the development of novel cancer immunotherapies.

References

Application Notes and Protocols for Immunohistochemical Analysis of CCR2 and CCR5 in Tissues Treated with BMS-813160

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5) are G protein-coupled receptors that play pivotal roles in mediating the migration and infiltration of immune cells, such as monocytes and macrophages, to sites of inflammation.[1][2][3] The signaling pathways initiated by these receptors are implicated in a wide range of inflammatory and autoimmune diseases, as well as in the tumor microenvironment, where they can promote tumor growth, angiogenesis, and metastasis.[3][4]

BMS-813160 is a potent and selective dual antagonist of CCR2 and CCR5, administered orally.[1][5][6] By blocking the activation of both receptors, this compound aims to inhibit inflammatory processes and modulate the immune response, holding therapeutic potential in various diseases, including cancer and diabetic nephropathies.[3][5] Immunohistochemistry (IHC) is a critical technique for visualizing the expression and localization of CCR2 and CCR5 in tissue samples. This allows for the assessment of target engagement and the pharmacodynamic effects of this compound, providing valuable insights into its mechanism of action in a preclinical and clinical setting.

These application notes provide a comprehensive guide for the immunohistochemical staining of CCR2 and CCR5 in formalin-fixed, paraffin-embedded (FFPE) tissues, with a specific focus on considerations for tissues treated with this compound.

CCR2 and CCR5 Signaling Pathways

The binding of specific chemokine ligands, such as CCL2 to CCR2 and CCL3, CCL4, and CCL5 to CCR5, triggers a conformational change in the receptors, leading to the activation of intracellular G proteins.[1][7] This event initiates a cascade of downstream signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways, which are crucial for cell survival, proliferation, migration, and cytokine production.[8][9] this compound, as a dual antagonist, prevents the ligand-induced activation of these signaling cascades.[3]

CCR2_CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds CCL5 CCL5 CCR5 CCR5 CCL5->CCR5 Binds BMS813160 This compound BMS813160->CCR2 Blocks BMS813160->CCR5 Blocks G_Protein G Protein Activation CCR2->G_Protein Activates CCR5->G_Protein Activates PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK MAPK Pathway G_Protein->MAPK JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT Cellular_Responses Cell Migration, Proliferation, Inflammation PI3K_Akt->Cellular_Responses MAPK->Cellular_Responses JAK_STAT->Cellular_Responses

Caption: Simplified CCR2/CCR5 Signaling Pathway and this compound Inhibition.

Data Presentation: Quantitative Analysis of CCR2/CCR5 Expression

Immunohistochemical staining intensity and distribution can be semi-quantitatively assessed using scoring systems like the H-Score. This allows for a more objective comparison of receptor expression in tissues from treated versus untreated subjects.

Table 1: H-Score Analysis of CCR2 Staining in Tumor Microenvironment

Treatment GroupNMean H-Score (± SD)Staining Intensity (Strong/Moderate/Weak)Percentage of Positive Cells (%)
Vehicle Control10185 ± 2545% / 30% / 25%85
This compound (Low Dose)10110 ± 2020% / 40% / 40%65
This compound (High Dose)1065 ± 155% / 25% / 70%40

Note: The H-Score is calculated as: Σ (Percentage of cells at each intensity level × Intensity score). Intensity is scored from 0 (no staining) to 3 (strong staining). The H-score ranges from 0 to 300.

Table 2: Quantification of CCR5-Positive Macrophages in Inflamed Tissue

Treatment GroupNMean CCR5+ Cells/mm² (± SD)p-value (vs. Vehicle)
Vehicle Control8250 ± 40-
This compound (10 mg/kg)8120 ± 30<0.01
This compound (30 mg/kg)875 ± 20<0.001

Experimental Protocols

This section provides a detailed methodology for the immunohistochemical staining of CCR2 and CCR5 in FFPE tissue sections.

IHC_Workflow cluster_preparation Tissue Preparation cluster_staining Staining Procedure cluster_finalization Final Steps Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking_Peroxidase Endogenous Peroxidase Blocking AntigenRetrieval->Blocking_Peroxidase Blocking_Nonspecific Non-specific Binding Blocking Blocking_Peroxidase->Blocking_Nonspecific Primary_Antibody Primary Antibody Incubation (anti-CCR2 or anti-CCR5) Blocking_Nonspecific->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Detection (e.g., HRP-Polymer) Secondary_Antibody->Detection Chromogen Chromogen Development (DAB) Detection->Chromogen Counterstaining Counterstaining (Hematoxylin) Chromogen->Counterstaining Dehydration Dehydration & Clearing Counterstaining->Dehydration Mounting Mounting Dehydration->Mounting

Caption: General Immunohistochemistry Workflow.
Reagents and Materials

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)

  • Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)

  • Endogenous Peroxidase Block (e.g., 3% Hydrogen Peroxide)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in Wash Buffer)

  • Primary Antibodies:

    • Rabbit anti-human CCR2 monoclonal antibody

    • Mouse anti-human CCR5 monoclonal antibody

  • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

  • DAB (3,3'-Diaminobenzidine) chromogen kit

  • Hematoxylin counterstain

  • Mounting medium

Staining Protocol
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 x 5 minutes.[10]

    • Immerse in 100% ethanol for 2 x 3 minutes.[10]

    • Immerse in 95% ethanol for 1 minute.[10]

    • Immerse in 70% ethanol for 1 minute.[10]

    • Rinse in deionized water for 5 minutes.[10]

  • Antigen Retrieval:

    • Pre-heat a steamer or water bath containing Antigen Retrieval Buffer to 95-100°C.[11][12]

    • Immerse slides in the hot buffer and incubate for 20-30 minutes.[12]

    • Allow slides to cool in the buffer for 20 minutes at room temperature.[12]

    • Rinse slides with Wash Buffer (2 x 5 minutes).

  • Peroxidase and Protein Blocking:

    • Incubate sections with Endogenous Peroxidase Block for 10-15 minutes at room temperature.[8][12]

    • Rinse with Wash Buffer (2 x 5 minutes).

    • Apply Blocking Buffer and incubate for 30-60 minutes at room temperature in a humidified chamber.[8][12]

  • Primary Antibody Incubation:

    • Gently blot excess blocking buffer from the slides.

    • Apply the diluted primary antibody (anti-CCR2 or anti-CCR5) to the tissue sections. Optimal dilution should be determined by titration.

    • Incubate overnight at 4°C in a humidified chamber.[8][13]

  • Secondary Antibody and Detection:

    • Rinse slides with Wash Buffer (3 x 5 minutes).

    • Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.[8]

    • Rinse slides with Wash Buffer (3 x 5 minutes).

  • Chromogen Development:

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Apply the DAB solution and monitor for color development (typically 1-10 minutes) under a microscope. Positive staining will appear brown.[11]

    • Stop the reaction by immersing the slides in deionized water.[11]

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with Hematoxylin for 30-60 seconds.[8]

    • Rinse gently in running tap water.

    • Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol) and clear in xylene.[11]

    • Apply a coverslip using a permanent mounting medium.[11]

Troubleshooting

Table 3: Common IHC Issues and Solutions

IssuePossible CauseRecommended Solution
High Background Staining Inadequate blocking.Increase blocking time or use a different blocking reagent.
Primary antibody concentration too high.Further dilute the primary antibody.
Insufficient washing.Increase the duration and number of wash steps.
Weak or No Staining Inadequate antigen retrieval.Optimize antigen retrieval method (buffer pH, time, temperature).[8]
Primary antibody concentration too low.Perform a titration to determine the optimal antibody concentration.[8]
Inactivation of primary antibody.Ensure proper storage and handling of the antibody.
Tissue dried out during staining.Keep slides in a humidified chamber during incubations.[8]
Non-specific Staining Cross-reactivity of secondary antibody.Use a secondary antibody raised against the species of the primary antibody.
Endogenous biotin (B1667282) (if using ABC method).Perform an avidin/biotin blocking step.

Conclusion

The provided protocols and application notes offer a robust framework for the immunohistochemical analysis of CCR2 and CCR5 in tissues, particularly in the context of evaluating the therapeutic effects of the dual antagonist this compound. Careful optimization of antibody concentrations and antigen retrieval methods is crucial for achieving reliable and reproducible results. The quantitative analysis of staining patterns will provide critical insights into the in-vivo efficacy of this compound in modulating the CCR2/CCR5 signaling axis.

References

Application Notes and Protocols for BMS-813160 in Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2][3][4] These receptors and their ligands, such as CCL2 and CCL5, play a crucial role in orchestrating the migration of various immune cells, particularly monocytes and macrophages, to sites of inflammation and tumors.[2][3] The ability of this compound to inhibit the migration of these cells makes it a compound of significant interest in the research of inflammatory diseases and immuno-oncology.[5][6] These application notes provide a detailed protocol for utilizing this compound in an in vitro chemotaxis assay to evaluate its inhibitory effects on CCR2/CCR5-mediated cell migration.

Principle of the Assay

The chemotaxis assay is a fundamental method to study the directional migration of cells in response to a chemical gradient (chemoattractant).[7] A widely used method is the Boyden chamber or Transwell assay.[8][9] In this system, cells are placed in an upper chamber, separated from a lower chamber by a microporous membrane. The lower chamber contains the chemoattractant. Cells expressing the corresponding receptor will migrate through the pores towards the higher concentration of the chemoattractant. By introducing an antagonist like this compound, the extent of migration inhibition can be quantified, thereby determining the antagonist's potency.

Data Presentation

The inhibitory activity of this compound on CCR2 and CCR5 is summarized in the table below. This data is crucial for determining the appropriate concentration range to be used in a chemotaxis assay.

TargetIC50 (nM)Assay Type
CCR26.2Binding Assay
CCR53.6Binding Assay
CCR20.8CTX Assay
CCR51.1CTX Assay
CCR24.8CD11b Assay
CCR55.7CD11b Assay

Data sourced from MedchemExpress.[4]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for conducting a chemotaxis assay with this compound.

Materials and Reagents
  • Cells: Human monocytic cell line (e.g., THP-1, U937) or primary human monocytes expressing CCR2 and CCR5.

  • Chemoattractants: Recombinant human CCL2 (MCP-1) and CCL5 (RANTES) (PeproTech or equivalent).

  • Antagonist: this compound (MedchemExpress, Selleck Chemicals, or equivalent).

  • Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA).

  • Control Vehicle: Dimethyl sulfoxide (B87167) (DMSO).

  • Detection Reagent: Calcein-AM (Thermo Fisher Scientific or equivalent).

  • Transwell Inserts: 24-well or 96-well format with a 5 µm pore size polycarbonate membrane (Corning, Greiner Bio-One, or equivalent).[10]

  • Multi-well Plates: Companion plates for the Transwell inserts.

  • Fluorescence Plate Reader: With appropriate filters for Calcein-AM (Excitation: 485 nm, Emission: 520 nm).

  • Standard laboratory equipment: Pipettes, sterile tubes, centrifuge, CO2 incubator, etc.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_quantification Quantification prep_cells Prepare Cell Suspension add_cells Add Pre-incubated Cells to Upper Chamber prep_cells->add_cells prep_chemo Prepare Chemoattractant add_chemo Add Chemoattractant to Lower Chamber prep_chemo->add_chemo prep_bms Prepare this compound Dilutions prep_bms->prep_cells Pre-incubate place_insert Place Transwell Insert add_chemo->place_insert place_insert->add_cells incubate Incubate at 37°C, 5% CO2 add_cells->incubate remove_nonmigrated Remove Non-migrated Cells incubate->remove_nonmigrated label_migrated Label Migrated Cells with Calcein-AM remove_nonmigrated->label_migrated read_fluorescence Read Fluorescence label_migrated->read_fluorescence analyze_data Analyze Data & Calculate Inhibition read_fluorescence->analyze_data

Caption: Workflow for the this compound Chemotaxis Assay.

Step-by-Step Protocol
  • Cell Preparation: a. Culture cells to a density of 0.5-1.0 x 10^6 cells/mL. b. The day before the assay, starve the cells by culturing them in serum-free medium for 16-18 hours.[11] c. On the day of the assay, harvest the cells and resuspend them in assay medium (RPMI + 0.5% BSA) at a concentration of 1 x 10^6 cells/mL. d. Check cell viability using Trypan Blue; it should be >95%.

  • Compound Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in assay medium to achieve final concentrations ranging from 0.1 nM to 1 µM. c. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration (final DMSO should not exceed 0.1%).

  • Pre-incubation: a. Mix equal volumes of the cell suspension and the diluted this compound (or vehicle control). b. Incubate for 30 minutes at 37°C.

  • Chemotaxis Setup: a. Add 600 µL of assay medium containing the chemoattractant (e.g., 10 nM CCL2 or CCL5) to the lower wells of a 24-well plate. b. Include negative control wells containing only assay medium (to measure random migration) and positive control wells with chemoattractant but vehicle-treated cells (to measure maximal migration). c. Carefully place the 5 µm pore size Transwell inserts into the wells, avoiding air bubbles. d. Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.

  • Incubation: a. Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Quantification of Migration: a. After incubation, carefully remove the Transwell inserts from the plate. b. Remove the non-migrated cells from the top side of the membrane by gently wiping with a cotton swab. c. To quantify the migrated cells, add a solution containing Calcein-AM (e.g., 4 µg/mL in PBS) to the lower chamber and incubate for 30-60 minutes at 37°C to allow migrated cells to take up the dye. d. Measure the fluorescence in the lower chamber using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis: a. Subtract the fluorescence reading of the negative control (random migration) from all other readings. b. Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle-treated positive control (maximal migration). c. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Signaling Pathway

G cluster_ec cluster_membrane cluster_ic CCL2 CCL2/CCL5 CCR2_5 CCR2/CCR5 (GPCR) CCL2->CCR2_5 Binds G_protein G-protein Activation CCR2_5->G_protein Activates PLC PLC Activation G_protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces Actin Actin Polymerization DAG->Actin Ca_release->Actin Chemotaxis Cell Migration (Chemotaxis) Actin->Chemotaxis BMS813160 This compound BMS813160->CCR2_5 Blocks

Caption: CCR2/CCR5 signaling pathway and inhibition by this compound.

Conclusion

This document provides a comprehensive framework for conducting a chemotaxis assay to evaluate the inhibitory properties of this compound. The provided protocol is a general guideline and may require optimization for specific cell types and experimental conditions. By following these procedures, researchers can effectively assess the potential of this compound to modulate immune cell trafficking, a key process in various pathological conditions.

References

Application Notes and Protocols for In Vitro Efficacy Testing of BMS-813160

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2][3] These receptors, and their respective primary ligands (CCL2 for CCR2, and CCL3, CCL4, CCL5 for CCR5), are key mediators in the migration and infiltration of monocytes, macrophages, and T cells to sites of inflammation and within the tumor microenvironment.[1][2][4] Consequently, dual inhibition of CCR2 and CCR5 by this compound presents a promising therapeutic strategy for various inflammatory diseases and cancers.[2][5]

These application notes provide detailed protocols for a suite of in vitro assays to characterize the efficacy of this compound. The assays are designed to assess the compound's binding affinity, functional inhibition of receptor signaling, and its effect on chemokine-driven cell migration.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound across various assays. This data is crucial for determining the appropriate concentration ranges for experimental use.

Table 1: Receptor Binding Affinity of this compound

TargetAssay TypeLigandCell System/Membrane SourceIC50 (nM)
Human CCR2Radioligand Binding¹²⁵I-CCL2Human Peripheral Blood Mononuclear Cells (PBMCs)6.2 ± 2.7
Human CCR5Radioligand Binding¹²⁵I-MIP-1βHuman Peripheral T Cells3.6 ± 1.8
Mouse CCR2Radioligand Binding¹²⁵I-CCL2Mouse Cells45

Data sourced from ACS Med Chem Lett. 2021, 12, 11, 1753–1758 and MedchemExpress product datasheet.[1][2]

Table 2: Functional Inhibitory Activity of this compound

TargetAssay TypeLigandCell SystemIC50 (nM)
Human CCR2ChemotaxisCCL2Human THP-1 Cells0.8 ± 0.8
Human CCR5ChemotaxisMIP-1βHuman Peripheral T Cells1.1 ± 0.6
Human CCR2CD11b UpregulationCCL2Human Whole Blood4.8 ± 2.7
Human CCR5CD11b UpregulationMIP-1βHuman Whole Blood5.7 ± 2.4

Data sourced from ACS Med Chem Lett. 2021, 12, 11, 1753–1758 and MedchemExpress product datasheet.[1][2]

Table 3: Selectivity Profile of this compound

TargetAssay TypeIC50 (µM)
Human CCR1Binding>25
Human CCR4Binding>40
Human CXCR2Binding>40

Data sourced from MedchemExpress product datasheet.[1]

Signaling Pathways and Experimental Workflow

CCR2_CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds CCL3_4_5 CCL3, CCL4, CCL5 CCR5 CCR5 CCL3_4_5->CCR5 Binds BMS813160 This compound BMS813160->CCR2 Blocks BMS813160->CCR5 Blocks G_protein Gαi/o Gβγ CCR2->G_protein Activates CCR5->G_protein Activates PLC PLC G_protein->PLC PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Cellular_Response Cellular Responses (Chemotaxis, Migration, Gene Transcription) Ca_release->Cellular_Response PI3K_Akt->Cellular_Response MAPK_ERK->Cellular_Response

Caption: CCR2/CCR5 signaling and the inhibitory action of this compound.

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary Functional Assays cluster_tertiary Cell-Based Efficacy Assay Binding_Assay Radioligand Binding Assay (Determine Ki for CCR2 & CCR5) GTP_Assay GTPγS Binding Assay (Confirm Antagonism) Binding_Assay->GTP_Assay Calcium_Assay Calcium Mobilization Assay (Measure Functional Inhibition) Binding_Assay->Calcium_Assay Chemotaxis_Assay Chemotaxis Assay (Assess Inhibition of Cell Migration) GTP_Assay->Chemotaxis_Assay Calcium_Assay->Chemotaxis_Assay

Caption: In vitro testing workflow for this compound.

Experimental Protocols

Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to CCR2 or CCR5.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing human CCR2 (e.g., U2OS-CCR2) or CCR5 (e.g., CCR5 L1.2 cells).

  • Radioligands: [¹²⁵I]-CCL2 for CCR2 and [¹²⁵I]-MIP-1β for CCR5.

  • Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM HEPES, 500 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.4.

  • This compound: Serial dilutions in assay buffer.

  • Unlabeled Ligand: High concentration of unlabeled CCL2 or MIP-1β for non-specific binding determination.

  • 96-well Filter Plates: With glass fiber filters (e.g., Millipore MultiScreen).

  • Scintillation Counter.

Protocol:

  • Plate Setup:

    • Total Binding: 25 µL Assay Buffer, 25 µL [¹²⁵I]-ligand, 50 µL cell membranes.

    • Non-specific Binding (NSB): 25 µL unlabeled ligand (e.g., 1 µM), 25 µL [¹²⁵I]-ligand, 50 µL cell membranes.

    • This compound Competition: 25 µL of each this compound dilution, 25 µL [¹²⁵I]-ligand, 50 µL cell membranes.

  • Incubation: Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration: Transfer the contents to the filter plate and wash rapidly with ice-cold Wash Buffer using a vacuum manifold.

  • Drying: Dry the filters completely.

  • Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

Calcium Mobilization Assay

This functional assay measures the inhibition of ligand-induced intracellular calcium release by this compound.

Materials:

  • Cells: CCR2 or CCR5 expressing cells (e.g., THP-1, U87.CD4.CCR5).

  • Calcium-sensitive Dye: Fluo-4 AM or similar.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Ligands: Recombinant human CCL2 or CCL5 (RANTES).

  • This compound: Serial dilutions.

  • Fluorescence Plate Reader: With automated injection capabilities (e.g., FLIPR).

Protocol:

  • Cell Preparation: Plate cells in a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Remove culture medium and add the calcium-sensitive dye solution. Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells with Assay Buffer to remove excess dye.

  • Compound Pre-incubation: Add this compound dilutions to the wells and incubate for 15-30 minutes.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject the appropriate ligand (CCL2 for CCR2, CCL5 for CCR5) and immediately measure the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Calculate the percentage inhibition of the ligand-induced calcium flux for each this compound concentration and determine the IC50 value.

Chemotaxis Assay (Boyden Chamber/Transwell)

This assay directly assesses the ability of this compound to block the migration of cells towards a chemoattractant.[4][6][7]

Materials:

  • Cells: CCR2 or CCR5 expressing cells (e.g., primary human monocytes, THP-1).

  • Transwell Inserts: With appropriate pore size (e.g., 5 µm for monocytes).

  • Chemotaxis Buffer: RPMI 1640 with 0.5% BSA.

  • Chemoattractants: Recombinant human CCL2 or CCL5.

  • This compound: Serial dilutions.

  • Staining Solution: Crystal Violet or a fluorescent nuclear stain (e.g., DAPI).

Protocol:

  • Cell Preparation: Serum-starve cells for 4-6 hours. Resuspend cells in Chemotaxis Buffer.

  • Compound Pre-treatment: Incubate the cell suspension with various concentrations of this compound for 30 minutes at 37°C.

  • Assay Setup:

    • Add Chemotaxis Buffer containing the chemoattractant to the lower wells of a 24-well plate.

    • Place the transwell inserts into the wells.

    • Add the pre-treated cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for migration (e.g., 2-4 hours).

  • Quantification:

    • Remove non-migrated cells from the top surface of the insert membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom surface of the membrane.

    • Count the number of migrated cells per field of view using a microscope.

  • Data Analysis: Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to CCR2/CCR5 and the antagonistic effect of this compound.

Materials:

  • Cell Membranes: From cells expressing CCR2 or CCR5.

  • [³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4.

  • Ligands: Recombinant human CCL2 or CCL5.

  • This compound: Serial dilutions.

  • 96-well Filter Plates and Scintillation Counter.

Protocol:

  • Reaction Setup: In a 96-well plate, combine cell membranes, this compound dilutions, and the respective chemokine ligand (CCL2 or CCL5).

  • Pre-incubation: Incubate for 30 minutes at 30°C to allow ligand and antagonist binding.

  • Initiate Reaction: Add [³⁵S]GTPγS to each well to start the G-protein activation.

  • Incubation: Incubate for 60 minutes at 30°C with gentle shaking.

  • Termination and Filtration: Stop the reaction by rapid filtration through the filter plate, followed by washing with ice-cold buffer.

  • Counting: Dry the filters and measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the agonist-stimulated [³⁵S]GTPγS binding. Plot the percentage inhibition of this stimulation against the log concentration of this compound to calculate the IC50 value.

References

Application Notes and Protocols for BMS-813160 and GVAX Vaccine Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the combination therapy of BMS-813160, a CCR2/CCR5 antagonist, and GVAX, a granulocyte-macrophage colony-stimulating factor (GM-CSF)-secreting allogeneic pancreatic cancer vaccine. This combination immunotherapy aims to enhance anti-tumor immune responses by modulating the tumor microenvironment. This compound inhibits the recruitment of immunosuppressive myeloid cells, while GVAX promotes the activation and maturation of dendritic cells to prime an anti-tumor T-cell response. These protocols are based on information from preclinical studies and the clinical trial NCT0376782, which investigates this combination in locally advanced pancreatic cancer.

Mechanism of Action

The combination of this compound and the GVAX vaccine leverages a dual approach to overcome tumor-induced immunosuppression.

  • This compound: This small molecule is a potent dual antagonist of the chemokine receptors CCR2 and CCR5.[1] These receptors are crucial for the trafficking of immunosuppressive cells, such as tumor-associated macrophages (TAMs) and regulatory T cells (Tregs), into the tumor microenvironment.[2] By blocking CCR2 and CCR5, this compound aims to reduce the infiltration of these cells, thereby alleviating immunosuppression and creating a more favorable environment for an anti-tumor immune response.[2]

  • GVAX Vaccine: GVAX is a whole-cell cancer vaccine composed of irradiated allogeneic pancreatic tumor cell lines that are genetically modified to secrete GM-CSF.[3][4] The secreted GM-CSF acts as a potent immune adjuvant, stimulating the recruitment, differentiation, and maturation of dendritic cells (DCs) at the vaccination site.[1][3] These activated DCs then process and present tumor-associated antigens from the vaccine cells to naive T cells, initiating a tumor-specific adaptive immune response.[1]

The synergistic effect of this combination is hypothesized to stem from GVAX's ability to prime and expand tumor-specific T cells, while this compound reshapes the tumor microenvironment to allow these effector T cells to function more effectively.

Data Presentation

Clinical Trial Dosing Information (NCT03767582 - Phase I)
AgentDose Level 1Recommended Phase II Dose (RP2D)Route of AdministrationFrequency
This compound 150 mg300 mgOral (PO)Twice daily (BID)
GVAX Vaccine 5 x 10⁸ cells5 x 10⁸ cellsIntradermal (ID)Every 4 weeks
Nivolumab (B1139203) 480 mg (fixed dose)480 mg (fixed dose)Intravenous (IV)Every 4 weeks

Note: This table summarizes the dosing information from the Phase I portion of the NCT03767582 clinical trial. The RP2D for this compound was determined to be 300mg PO BID.[5]

Safety Profile (NCT03767582 - Phase I)

The combination of this compound, GVAX, and nivolumab was found to be safe in the phase I portion of the trial, with no dose-limiting toxicities (DLTs) observed.[5] The most common grade 3 or higher adverse event reported was a maculo-papular rash in one patient.[5]

Experimental Protocols

Protocol 1: Administration of this compound and GVAX Vaccine Combination Therapy

This protocol is a general guideline based on the administration schedule of the NCT0376782 clinical trial.[6]

Materials:

  • This compound capsules (e.g., 150 mg)

  • GVAX vaccine (cryopreserved allogeneic pancreatic cancer cells)

  • Sterile saline for injection

  • Tuberculin syringes (1 mL) with 25-27 gauge needles (1/4 to 1/2 inch)

  • Alcohol swabs

  • Sharps container

Procedure:

This compound Administration:

  • Administer this compound capsules orally twice daily. The recommended phase II dose is 300 mg per administration.[5]

  • Patients should be instructed to swallow the capsules whole with water.

GVAX Vaccine Preparation and Administration:

Disclaimer: The following is a general protocol for the handling and administration of a cell-based vaccine. Specific instructions from the vaccine manufacturer must be followed.

  • Thawing of GVAX:

    • Rapidly thaw the cryopreserved vial of GVAX vaccine in a 37°C water bath until only a small amount of ice remains.

    • Immediately transfer the vial to a biological safety cabinet.

  • Cell Suspension Preparation:

    • Gently resuspend the cells in the cryopreservation medium.

    • Slowly add an equal volume of sterile saline for injection to the cell suspension.

    • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

    • Adjust the cell concentration with sterile saline to achieve the target dose of 5 x 10⁸ viable cells in the desired total injection volume (e.g., distributed across six injections).[7]

  • Intradermal Injection:

    • Select six injection sites on the patient, typically on the upper arms and thighs.

    • Cleanse each injection site with an alcohol swab and allow it to air dry.

    • Using a tuberculin syringe, draw up the appropriate volume of the GVAX cell suspension for one injection.

    • Insert the needle at a 5-15 degree angle into the dermis with the bevel facing up.

    • Slowly inject the cell suspension to form a visible bleb.

    • Repeat the injection process for all six sites.

    • Dispose of all needles and syringes in a sharps container.

Protocol 2: Immunohistochemistry for CD8 and CD137 in Pancreatic Tumor Tissue

This protocol provides a general procedure for the detection of CD8+ and CD137+ tumor-infiltrating lymphocytes (TILs) in formalin-fixed, paraffin-embedded (FFPE) pancreatic tumor tissue.

Materials:

  • FFPE pancreatic tumor tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies: Rabbit anti-human CD8 and Mouse anti-human CD137 (specific clones and dilutions to be optimized)

  • Secondary antibodies: HRP-conjugated goat anti-rabbit and HRP-conjugated goat anti-mouse

  • DAB substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%; 2 minutes each).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval buffer and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (3 x 5 minutes).

  • Blocking:

    • Incubate slides with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate slides with primary antibodies (anti-CD8 and anti-CD137) overnight at 4°C.

  • Secondary Antibody Incubation:

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with DAB substrate until the desired stain intensity develops.

    • Rinse with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • Rinse with deionized water.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Protocol 3: Flow Cytometry for CD8+CD137+ Tumor-Infiltrating Lymphocytes

This protocol outlines the procedure for isolating and analyzing TILs from fresh pancreatic tumor tissue for the quantification of CD8+CD137+ cells.

Materials:

  • Fresh pancreatic tumor tissue

  • RPMI-1640 medium

  • Collagenase IV, Hyaluronidase, DNase I

  • Ficoll-Paque

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies: anti-human CD45, CD3, CD8, CD137 (specific clones to be optimized)

  • Viability dye (e.g., 7-AAD)

  • Flow cytometer

Procedure:

  • Tumor Digestion:

    • Mechanically mince the tumor tissue into small fragments.

    • Digest the tissue in RPMI-1640 containing collagenase IV, hyaluronidase, and DNase I for 1-2 hours at 37°C with agitation.

    • Filter the cell suspension through a 70 µm cell strainer.

  • Lymphocyte Isolation:

    • Layer the cell suspension over Ficoll-Paque and centrifuge to isolate mononuclear cells.

    • Collect the lymphocyte layer and wash with RPMI-1640.

  • Cell Staining:

    • Resuspend the isolated cells in FACS buffer.

    • Incubate with the viability dye according to the manufacturer's instructions.

    • Incubate with the cocktail of fluorochrome-conjugated antibodies (CD45, CD3, CD8, CD137) for 30 minutes on ice in the dark.

    • Wash the cells with FACS buffer.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on live, single cells, then on CD45+ leukocytes, followed by CD3+ T cells.

    • Within the CD3+ population, identify the CD8+ T cells and quantify the percentage of cells co-expressing CD137.

Visualizations

Combination_Therapy_Workflow cluster_patient Patient Journey cluster_immuno Immunotherapy Cycle (q4 weeks) Diagnosis Diagnosis of Locally Advanced Pancreatic Cancer ChemoRad Standard Chemotherapy and Radiation Diagnosis->ChemoRad Immunotherapy Combination Immunotherapy ChemoRad->Immunotherapy Surgery Surgical Resection (if eligible) Immunotherapy->Surgery BMS813160 This compound 300mg PO BID Immunotherapy->BMS813160 GVAX GVAX Vaccine 5x10^8 cells ID Immunotherapy->GVAX Nivolumab Nivolumab 480mg IV Immunotherapy->Nivolumab FollowUp Follow-up Surgery->FollowUp

Caption: A high-level workflow of the combination immunotherapy clinical trial.

Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_drugs Therapeutic Intervention TumorCell Pancreatic Tumor Cell TAM Tumor-Associated Macrophage (TAM) TumorCell->TAM CCL2, CCL5 Treg Regulatory T cell (Treg) TumorCell->Treg CCL5 EffectorT Effector T cell TAM->EffectorT Suppression Treg->EffectorT Suppression EffectorT->TumorCell Tumor Cell Killing DC Dendritic Cell (DC) DC->EffectorT Antigen Presentation & Priming BMS813160 This compound BMS813160->TAM Inhibits Recruitment (blocks CCR2/CCR5) BMS813160->Treg Inhibits Recruitment (blocks CCR5) GVAX GVAX Vaccine (GM-CSF) GVAX->DC Activation & Maturation

Caption: Simplified signaling pathway of this compound and GVAX in the tumor microenvironment.

References

Application Note: Monitoring Immune Response to BMS-813160 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptor types 2 (CCR2) and 5 (CCR5).[1][2][3][4] These receptors and their ligands, such as CCL2 for CCR2 and CCL3, CCL4, and CCL5 for CCR5, are critically involved in the migration and recruitment of various leukocyte populations.[3] In the context of oncology, CCR2 and CCR5 are often implicated in the infiltration of the tumor microenvironment (TME) by immunosuppressive cells, including tumor-associated macrophages (TAMs) and regulatory T-cells (Tregs).[2][5][6] By blocking these pathways, this compound aims to remodel the TME from an immunosuppressive to an immune-active state, thereby enhancing anti-tumor immune responses.[6][7]

This application note provides a comprehensive framework of protocols for monitoring the immunological effects of this compound in pre-clinical and clinical research. The described assays are designed to provide quantitative insights into the pharmacodynamic activity of the compound by assessing changes in immune cell populations, their activation status, and functional responses.

Mechanism of Action: Remodeling the Tumor Microenvironment

This compound inhibits the signaling cascades initiated by chemokine binding to CCR2 and CCR5. This action is hypothesized to reduce the trafficking of monocytes and other immunosuppressive cells to the tumor site, which can lead to a decrease in M2-polarized TAMs and an enhanced anti-tumor T-cell response.

G cluster_TME Tumor Microenvironment (TME) cluster_chemo Chemokine Signaling Tumor Tumor Cells T_effector Effector T-cell Tumor->T_effector Suppression Chemokines Chemokines (CCL2, CCL5, etc.) Tumor->Chemokines Secretes TAM Immunosuppressive Macrophage (TAM) TAM->T_effector Suppression Treg Regulatory T-cell (Treg) Treg->T_effector Suppression Receptors CCR2 / CCR5 Chemokines->Receptors Bind Receptors->TAM Recruits to TME Receptors->Treg Recruits to TME BMS813160 This compound BMS813160->Receptors Blocks G start Patient Sample (Peripheral Blood) pbmc PBMC Isolation (Density Gradient Centrifugation) start->pbmc plasma Plasma Isolation start->plasma fc Immunophenotyping by Flow Cytometry pbmc->fc tcell Functional T-Cell Activation Assay pbmc->tcell fc_stain Multi-color Antibody Staining fc->fc_stain tcell_stim In Vitro Stimulation (e.g., anti-CD3/CD28) tcell->tcell_stim cytokine Multiplex Cytokine Analysis fc_acq Data Acquisition fc_stain->fc_acq fc_analysis Population Gating & Quantification fc_acq->fc_analysis tcell_culture Cell Culture (24-72 hours) tcell_stim->tcell_culture tcell_analysis Activation Marker Analysis (Flow Cytometry) tcell_culture->tcell_analysis tcell_supernatant Collect Supernatant tcell_culture->tcell_supernatant cyto_assay Bead-Based Immunoassay (e.g., Luminex) tcell_supernatant->cyto_assay plasma->cyto_assay cyto_analysis Quantify Cytokine Concentrations cyto_assay->cyto_analysis

References

Troubleshooting & Optimization

BMS-813160 In Vitro Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vitro off-target effects of BMS-813160, a potent and selective dual antagonist of CCR2 and CCR5.[1][2] This guide includes troubleshooting advice and frequently asked questions to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary in vitro mechanism of action of this compound?

This compound is a dual antagonist of the C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5). It binds to these receptors with high affinity, preventing the downstream signaling cascades initiated by their respective chemokine ligands (e.g., CCL2 for CCR2 and CCL3, CCL4, CCL5 for CCR5). This inhibition blocks the migration and infiltration of monocytes and macrophages, which are key events in various inflammatory responses and in the tumor microenvironment.

Q2: How selective is this compound for CCR2 and CCR5 in vitro?

This compound demonstrates high selectivity for CCR2 and CCR5 over other closely related chemokine receptors. In vitro binding assays have shown that this compound has significantly lower affinity for CCR1, CCR4, and CXCR2. This high selectivity minimizes the potential for off-target effects mediated by these other chemokine receptors.

Q3: Has this compound been profiled against a broader panel of off-target proteins?

Yes, during its preclinical development, this compound was evaluated against a broad panel of G-protein coupled receptors (GPCRs) and was found to be inactive. This suggests a low probability of off-target effects mediated by other GPCRs.

Q4: Does this compound have any known in vitro effects on cardiac ion channels, such as hERG?

This compound has been tested in a hERG patch clamp assay and was found to have low potency. This is a critical in vitro safety assessment, as inhibition of the hERG channel can lead to QT prolongation and cardiac arrhythmias. The low activity of this compound in this assay suggests a reduced risk of this specific off-target effect.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected cell toxicity in my in vitro assay. 1. High concentration of this compound. 2. Off-target effects on a pathway specific to your cell line. 3. Issues with compound solubility or vehicle effects.1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Use a different cell line to see if the effect is cell-type specific. 3. Ensure proper solubilization of this compound and test the vehicle alone as a control.
Inconsistent inhibition of chemotaxis in my transwell assay. 1. Variability in cell health and passage number. 2. Sub-optimal assay conditions (e.g., chemokine concentration, incubation time). 3. Degradation of this compound in the assay medium.1. Use cells within a consistent passage number range and ensure high viability. 2. Optimize chemokine concentration and incubation time for a robust chemotactic response. 3. Prepare fresh solutions of this compound for each experiment.
My functional assay results do not correlate with binding affinity data. 1. The functional assay is not sensitive enough. 2. The assay is measuring a downstream event that is influenced by other pathways. 3. The binding assay and functional assay were performed under different conditions (e.g., temperature, buffer composition).1. Optimize the functional assay for sensitivity and a clear signal window. 2. Consider a more proximal readout of receptor activation (e.g., calcium mobilization or GTPγS binding). 3. Harmonize the conditions of both assays as much as possible.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound.

Table 1: On-Target Potency of this compound

TargetAssay TypeIC50 (nM)
Human CCR2Radioligand Binding6.2
Human CCR5Radioligand Binding3.6
Human CCR2Chemotaxis0.8
Human CCR5Chemotaxis1.1
Human CCR2CD11b Upregulation4.8
Human CCR5CD11b Upregulation5.7

Table 2: Off-Target Selectivity of this compound

Off-TargetAssay TypeIC50 (µM)
Human CCR1Radioligand Binding>25
Human CCR4Radioligand Binding>40
Human CXCR2Radioligand Binding>40
hERGPatch ClampLow Potency

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These are representative protocols and may require optimization for specific experimental conditions.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generic example for determining the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., CCR2 or CCR5)

  • Radiolabeled ligand (e.g., [¹²⁵I]-CCL2 for CCR2)

  • Unlabeled this compound

  • Assay Buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Wash Buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare a dilution series of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its Kd, and the diluted this compound.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate, followed by several washes with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Chemotaxis Assay (Transwell)

This protocol describes a common method for assessing the ability of a compound to inhibit cell migration towards a chemoattractant.

Materials:

  • THP-1 cells (or other migratory cells)

  • Chemotaxis chambers (e.g., Transwell inserts with 5 µm pores)

  • Chemoattractant (e.g., CCL2 for CCR2)

  • This compound

  • Assay Medium (e.g., RPMI + 0.5% BSA)

  • Cell staining dye (e.g., Calcein-AM)

Procedure:

  • Label THP-1 cells with Calcein-AM.

  • Add the chemoattractant to the lower chamber of the chemotaxis plate.

  • In the upper chamber (the Transwell insert), add the labeled cells that have been pre-incubated with various concentrations of this compound.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

  • Remove the insert and wipe the upper surface to remove non-migrated cells.

  • Quantify the migrated cells in the lower chamber by measuring the fluorescence.

  • Calculate the percent inhibition of chemotaxis for each concentration of this compound.

CD11b Upregulation Assay (Flow Cytometry)

This whole-blood assay measures the ability of a compound to inhibit the activation-induced upregulation of the integrin CD11b on the surface of leukocytes.

Materials:

  • Fresh human whole blood

  • Chemokine stimulant (e.g., CCL2)

  • This compound

  • Fluorochrome-conjugated anti-CD11b antibody

  • Red blood cell lysis buffer

  • FACS buffer (PBS + 2% FBS)

  • Flow cytometer

Procedure:

  • Pre-incubate whole blood samples with various concentrations of this compound.

  • Stimulate the blood with the chemokine to induce CD11b upregulation.

  • Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Stop the reaction by adding ice-cold FACS buffer.

  • Stain the cells with the anti-CD11b antibody.

  • Lyse the red blood cells.

  • Wash and resuspend the remaining leukocytes in FACS buffer.

  • Acquire data on a flow cytometer, gating on the leukocyte population of interest (e.g., monocytes).

  • Determine the median fluorescence intensity (MFI) of CD11b and calculate the percent inhibition.

Visualizations

G cluster_0 This compound Mechanism of Action BMS813160 This compound CCR2 CCR2 BMS813160->CCR2 Antagonizes CCR5 CCR5 BMS813160->CCR5 Antagonizes Monocyte Monocyte/ Macrophage CCR2->Monocyte On CCR5->Monocyte On Migration Migration/ Infiltration Monocyte->Migration Leads to Inflammation Inflammation/ Tumor Progression Migration->Inflammation Contributes to CCL2 CCL2 CCL2->CCR2 Activates CCL5 CCL3/4/5 CCL5->CCR5 Activates

Caption: Mechanism of action of this compound.

G cluster_1 Troubleshooting Logic for Unexpected In Vitro Results UnexpectedResult Unexpected Result (e.g., toxicity, no effect) CheckConcentration Verify Compound Concentration & Solubility UnexpectedResult->CheckConcentration CheckCellHealth Assess Cell Health & Passage Number UnexpectedResult->CheckCellHealth CheckAssayConditions Review Assay Conditions & Controls UnexpectedResult->CheckAssayConditions IsConcentrationCorrect Concentration Correct? CheckConcentration->IsConcentrationCorrect AreCellsHealthy Cells Healthy? CheckCellHealth->AreCellsHealthy AreConditionsOptimal Conditions Optimal? CheckAssayConditions->AreConditionsOptimal IsConcentrationCorrect->AreCellsHealthy Yes PrepareFreshStock Prepare Fresh Compound Stock IsConcentrationCorrect->PrepareFreshStock No AreCellsHealthy->AreConditionsOptimal Yes UseNewCells Use New Batch of Cells AreCellsHealthy->UseNewCells No InvestigateOffTarget Consider Cell-Specific Off-Target Effect AreConditionsOptimal->InvestigateOffTarget Yes OptimizeAssay Optimize Assay Parameters AreConditionsOptimal->OptimizeAssay No

Caption: Troubleshooting workflow for in vitro experiments.

References

Technical Support Center: Optimizing BMS-813160 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-813160, a potent and selective dual antagonist of C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to facilitate the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a dual antagonist of the chemokine receptors CCR2 and CCR5.[1][2][3] By binding to these receptors, it blocks the downstream signaling initiated by their cognate chemokines, such as CCL2 (for CCR2) and CCL5 (for CCR5). This inhibition effectively disrupts the migration and infiltration of immunosuppressive cells, like tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), into the tumor microenvironment and other sites of inflammation.[1][4]

Q2: What is a good starting concentration for my in vitro experiments?

A2: A good starting point for in vitro experiments is to perform a dose-response curve around the reported IC50 values. For this compound, the reported IC50 values are in the low nanomolar range. We recommend a starting concentration range of 1 nM to 1 µM. It is crucial to determine the optimal concentration for your specific cell line and assay.

Q3: In which cell lines can I test the activity of this compound?

A3: The choice of cell line will depend on the expression of CCR2 and CCR5. Human monocytic cell lines like THP-1 are a good model for chemotaxis assays as they express CCR2.[5] Human peripheral blood mononuclear cells (PBMCs) and peripheral T cells have also been used in binding and functional assays.[1] It is essential to verify the expression of CCR2 and CCR5 in your chosen cell line by techniques such as flow cytometry or western blot.

Q4: How can I be sure the observed effects are on-target?

A4: To confirm that the observed effects are due to the inhibition of CCR2 and/or CCR5, consider the following control experiments:

  • Use a negative control cell line: Test this compound on a cell line that does not express CCR2 or CCR5.

  • Rescue experiment: If possible, overexpress CCR2 or CCR5 in your target cells and see if the effect of this compound is altered.

  • Use a structurally different antagonist: If another CCR2/CCR5 antagonist with a different chemical structure produces the same phenotype, it strengthens the evidence for on-target activity.

Q5: What are potential off-target effects of this compound?

A5: While this compound is reported to be highly selective for CCR2 and CCR5, it is good practice to consider potential off-target effects. Some chemokine receptors share structural similarities, so testing for cross-reactivity with other closely related receptors may be warranted in some contexts. If you observe unexpected phenotypes, consider performing broader kinase or receptor profiling.

Data Presentation

Table 1: In Vitro Activity of this compound

Assay TypeTargetCell Line/SystemIC50 (nM)
Binding AssayCCR2Human Peripheral Blood Mononuclear Cells6.2
Binding AssayCCR5Human Peripheral T-Cells3.6
Chemotaxis AssayCCR2Human THP-1 Cells0.8
Chemotaxis AssayCCR5Human Peripheral T-Cells1.1
CD11b UpregulationCCR2Human Whole Blood4.8
CD11b UpregulationCCR5Human Whole Blood5.7

Data compiled from publicly available sources.

Experimental Protocols

Protocol 1: Chemotaxis Assay with THP-1 Cells

This protocol describes how to assess the inhibitory effect of this compound on the migration of THP-1 cells towards the chemokine CCL2.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Serum-free RPMI-1640 medium

  • Recombinant Human CCL2

  • This compound

  • Transwell inserts (5 µm pore size)

  • 24-well plate

  • Calcein-AM

Procedure:

  • Cell Preparation: Culture THP-1 cells in RPMI-1640 with 10% FBS. One day before the assay, serum-starve the cells by culturing them in serum-free RPMI-1640.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in serum-free RPMI-1640 to achieve the desired final concentrations. Include a DMSO vehicle control.

  • Assay Setup: a. In the lower chamber of the 24-well plate, add 600 µL of serum-free RPMI-1640 containing CCL2 (at a pre-determined optimal concentration, e.g., 50 ng/mL). b. In the top chamber (Transwell insert), add 100 µL of the THP-1 cell suspension (approximately 1 x 10^6 cells/mL) that has been pre-incubated with various concentrations of this compound or vehicle for 30 minutes at 37°C.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification of Migration: a. Carefully remove the Transwell inserts. b. To quantify the migrated cells in the lower chamber, add Calcein-AM to a final concentration of 2 µM and incubate for 30 minutes at 37°C. c. Measure the fluorescence at an excitation of 485 nm and an emission of 520 nm using a fluorescence plate reader.

Protocol 2: Cell Viability Assay (MTT)

This protocol is to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Target cell line

  • Complete growth medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Protocol 3: Western Blot for Downstream Signaling

This protocol can be used to assess the effect of this compound on the phosphorylation of downstream signaling molecules like Akt and ERK.

Materials:

  • Target cell line expressing CCR2 or CCR5

  • This compound

  • CCL2 or CCL5

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Seed cells and serum-starve overnight. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

  • Stimulation: Stimulate the cells with the appropriate chemokine (CCL2 for CCR2-expressing cells, CCL5 for CCR5-expressing cells) for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Mandatory Visualizations

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_protein Gαi Protein CCR2->G_protein Activates PI3K PI3K G_protein->PI3K ERK ERK G_protein->ERK STAT3 STAT3 G_protein->STAT3 Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation Migration Cell Migration STAT3->Migration BMS813160 This compound BMS813160->CCR2 Inhibits CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CCL5 CCL5 / RANTES CCR5 CCR5 CCL5->CCR5 Binds G_protein Gαi Protein CCR5->G_protein Activates PLC PLC G_protein->PLC Chemotaxis Chemotaxis G_protein->Chemotaxis PKC PKC PLC->PKC MAPK MAPK PKC->MAPK NFkB NF-κB MAPK->NFkB Inflammation Inflammation NFkB->Inflammation BMS813160 This compound BMS813160->CCR5 Inhibits Troubleshooting_Workflow start Experiment with this compound issue Unexpected or Inconsistent Results? start->issue solubility Check Compound Solubility - Visually inspect for precipitates - Prepare fresh stock solutions issue->solubility Yes success Consistent and Expected Results issue->success No concentration Optimize Concentration - Perform dose-response curve - Check for cytotoxicity solubility->concentration cell_line Validate Cell Line - Confirm CCR2/CCR5 expression - Check cell health and passage number concentration->cell_line assay Review Assay Protocol - Check incubation times - Validate reagents cell_line->assay assay->start Re-run Experiment

References

BMS-813160 Technical Support Center: Solutions for Labware Adsorption and Compound Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with BMS-813160, particularly concerning its apparent adsorption to labware. Given that this compound is insoluble in water, many observed instances of compound loss are likely due to precipitation when diluting from a Dimethyl Sulfoxide (DMSO) stock into aqueous buffers. This guide offers detailed protocols and preventative measures to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could the compound be adsorbing to my plasticware?

While adsorption of hydrophobic compounds to labware can occur, a more common issue with this compound is its precipitation out of solution. This compound is readily soluble in DMSO but insoluble in water.[1][2] When a concentrated DMSO stock solution is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate, leading to a lower effective concentration and inconsistent results. This precipitation can be mistaken for adsorption to the labware surface.

Q2: What is the recommended solvent for preparing a this compound stock solution?

The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[1][3] It is crucial to use anhydrous DMSO as it is hygroscopic and can absorb moisture from the air, which may reduce the solubility of the compound over time.[3]

Q3: How should I store my this compound stock solution?

To maintain the integrity of your this compound stock solution, it is best to aliquot it into single-use volumes and store them at -20°C or -80°C, protected from light.[3][4] This practice minimizes waste and prevents degradation that can occur with repeated freeze-thaw cycles.[3]

Q4: What is the maximum final concentration of DMSO that is safe for my cell-based assays?

To avoid solvent-induced toxicity in most cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5%.[5][6] It is essential to perform a vehicle control experiment with the same final DMSO concentration to account for any potential effects of the solvent on your experimental system.

Troubleshooting Guides

Issue 1: Precipitate Forms Immediately Upon Dilution of DMSO Stock into Aqueous Buffer

This is a frequent problem when the concentration of the hydrophobic compound exceeds its solubility limit in the final aqueous environment.[7]

Solutions:

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This gradual change in the solvent environment can help maintain the compound's solubility.[7]

  • Reduce the Final Concentration: Your target concentration might be too high for the aqueous buffer. Perform a serial dilution to determine the highest concentration of this compound that remains soluble in your specific experimental buffer.[8]

  • Incorporate a Co-solvent or Surfactant: The inclusion of a small amount of a biocompatible co-solvent (e.g., PEG300) or a surfactant (e.g., Tween-80) in your final working solution can significantly enhance the solubility of this compound.[1][7]

Issue 2: Solution is Initially Clear but Becomes Cloudy or Forms a Precipitate Over Time

This can occur due to temperature changes or if the solution is supersaturated.

Solutions:

  • Maintain a Constant Temperature: Solubility is often dependent on temperature. If you prepare a solution at a higher temperature and then use it at a lower temperature (e.g., moving from a 37°C incubator to room temperature), the compound may precipitate. Ensure that your solubility tests are conducted at the final experimental temperature.[8]

  • Use Freshly Prepared Solutions: For optimal results, it is recommended to use the mixed aqueous solution of this compound immediately after preparation.[1]

Quantitative Data Summary

ParameterValueSource(s)
Molecular Weight 484.64 g/mol [1][9]
Solubility in DMSO 97 mg/mL (200.14 mM)[1]
Solubility in Ethanol 97 mg/mL[1]
Solubility in Water Insoluble[1]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
  • Preparation: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.[5]

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3]

  • Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C.[3][5]

Protocol for Preparing a Working Solution of this compound in Aqueous Buffer with a Co-solvent

This protocol is an example of how to prepare a 1 mL working solution.

  • Initial Mixture: In a microcentrifuge tube, add 50 µL of a 97 mg/mL this compound stock solution in DMSO to 400 µL of PEG300. Mix until the solution is clear.[1]

  • Add Surfactant: To the mixture from step 1, add 50 µL of Tween-80 and mix until clear.[1]

  • Final Dilution: Add 500 µL of the desired aqueous buffer (e.g., ddH2O, PBS) to the tube to bring the final volume to 1 mL.[1]

  • Immediate Use: Use the freshly prepared working solution immediately for your experiment to prevent precipitation.[1]

Visual Guides

experimental_workflow Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (with Co-solvent) weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot and Store at -80°C vortex->aliquot start Start with DMSO Stock aliquot->start Use one aliquot add_peg Add PEG300 and Mix start->add_peg add_tween Add Tween-80 and Mix add_peg->add_tween add_buffer Add Aqueous Buffer and Mix add_tween->add_buffer use_immediately Use Immediately in Assay add_buffer->use_immediately

Caption: Recommended workflow for preparing this compound solutions.

troubleshooting_logic Troubleshooting Precipitation of this compound cluster_solutions Troubleshooting Precipitation of this compound start Precipitation Observed? modify_dilution Modify Dilution Method (add buffer to stock) start->modify_dilution Yes reduce_conc Reduce Final Concentration start->reduce_conc Yes add_cosolvent Add Co-solvent/Surfactant (e.g., PEG300, Tween-80) start->add_cosolvent Yes no_precipitate Solution Clear - Proceed with Experiment start->no_precipitate No signaling_pathway This compound Mechanism of Action cluster_receptors Chemokine Receptors cluster_pathways Downstream Signaling bms813160 This compound ccr2 CCR2 bms813160->ccr2 Antagonist ccr5 CCR5 bms813160->ccr5 Antagonist inflammation Inflammation bms813160->inflammation Inhibits angiogenesis Angiogenesis bms813160->angiogenesis Inhibits cell_migration Tumor Cell Migration bms813160->cell_migration Inhibits ccr2->inflammation ccr2->angiogenesis ccr5->inflammation ccr5->cell_migration

References

Technical Support Center: In Vivo Delivery of BMS-813160

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of BMS-813160. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2] Its mechanism of action involves blocking the binding of chemokine ligands, such as CCL2 and CCL5, to these receptors. This inhibition disrupts the migration and infiltration of inflammatory monocytes and macrophages to sites of inflammation and tumor microenvironments.[2][3]

Q2: What are the primary challenges in the in vivo delivery of this compound?

A2: As a small molecule inhibitor, this compound may present challenges related to its physicochemical properties, such as aqueous solubility.[4] Achieving optimal formulation for consistent in vivo exposure can be a primary hurdle. Additionally, pharmacokinetic properties, such as a higher clearance in rodents compared to larger species, may necessitate specific dosing strategies to maintain therapeutic concentrations.[1][2]

Q3: What are some common off-target effects to be aware of with CCR2/CCR5 antagonists?

A3: Due to structural similarities in the binding pockets of chemokine receptors, some CCR2 antagonists can exhibit activity at other receptors, most notably CCR5. This compound is designed as a dual antagonist, so activity at both CCR2 and CCR5 is expected. However, it is good practice to assess for unintended activity at other related receptors to ensure the observed effects are specific to the intended targets.

Q4: I am observing high variability in my in vivo efficacy study. What could be the cause?

A4: High variability in efficacy data can stem from several factors.[4] Inconsistent formulation or administration of this compound is a common cause. Ensuring the compound is fully solubilized and administered consistently across all animals is crucial.[4] Animal-to-animal differences in metabolism can also contribute to variability.

Troubleshooting Guides

This guide provides solutions to common problems encountered during the in vivo delivery of this compound.

Issue Possible Cause Troubleshooting Steps
Poor or inconsistent oral bioavailability - Suboptimal formulation leading to poor solubility or precipitation.[4] - Degradation of the compound in the formulation.- Optimize Formulation: Utilize a formulation with co-solvents such as DMSO and PEG300, and a surfactant like Tween 80 to improve solubility. A recommended formulation is provided in the Experimental Protocols section. - Fresh Preparation: Prepare the dosing solution fresh before each administration to minimize degradation.[4] - Vehicle Controls: Always include a vehicle-only control group to rule out any effects from the formulation itself.[4]
Lack of expected efficacy - Insufficient target engagement due to low in vivo exposure.[4] - High clearance of the compound in the animal model (e.g., mouse).[1][2]- Pharmacokinetic (PK) Study: Conduct a PK study to determine the plasma concentration of this compound over time. This will confirm if adequate exposure is being achieved. - Dose Escalation: If exposure is low, consider a dose-escalation study to find a dose that achieves the desired therapeutic concentration. - Adjust Dosing Regimen: Due to the higher clearance in mice, a twice-daily (BID) dosing regimen may be necessary to maintain sufficient drug levels.[1][2]
Unexpected Toxicity - Off-target effects of this compound. - Toxicity of the formulation vehicle.[4]- Vehicle Toxicity Check: Ensure the vehicle control group shows no signs of toxicity.[4] - Dose Reduction: If toxicity is observed in the treatment group, reduce the dose and re-evaluate efficacy and toxicity. - In Vitro Profiling: If off-target effects are suspected, further in vitro profiling against a panel of related receptors may be necessary.
Compound Precipitation in Formulation - Poor solubility of this compound in the chosen vehicle.[4]- Sonication: Gently sonicate the formulation to aid in dissolution. - Heated Stirring: Use gentle warming and stirring, but be cautious of potential compound degradation at high temperatures. - Adjust Formulation: Modify the ratios of co-solvents or try alternative solubilizing agents.

Data Presentation

In Vitro Potency of this compound
TargetIC50 (nM)
CCR26.2
CCR53.6

Data sourced from MedchemExpress.[5]

Pharmacokinetic Parameters of this compound
SpeciesDose (mg/kg, PO)CL (mL/min/kg)Vss (L/kg)t1/2 (h)%FEstimated AUC (ng·h/mL)
Mouse101107.70.8681030
Rat10787.41.1821688
Dog13.52.58.31004762
Cynomolgus Monkey12.52.09.21006667

CL, Vss, and t1/2 are from intravenous administration. %F is oral bioavailability. Estimated AUC from oral dose is calculated as (Dose * %F) / CL. Data sourced from ACS Med. Chem. Lett. 2021, 12, 11, 1753–1758.[1][2]

Experimental Protocols

Formulation for Oral Gavage in Mice

This protocol is for the preparation of a 1 mL working solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween 80

  • Deionized water (ddH2O)

Procedure:

  • Prepare a stock solution of this compound in DMSO at a concentration of 97 mg/mL.[4]

  • To prepare a 1 mL working solution, take 50 µL of the 97 mg/mL DMSO stock solution and add it to 400 µL of PEG300.

  • Mix the solution thoroughly until it is clear.

  • Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Add 500 µL of ddH2O to bring the final volume to 1 mL.

  • The final solution should be used immediately for optimal results.[4]

In Vivo Efficacy Study: Thioglycollate-Induced Peritonitis in Mice

This protocol describes a model to evaluate the ability of this compound to inhibit inflammatory monocyte and macrophage migration.[1][2]

Animal Model:

  • Human-CCR2 knock-in C57BL/6 male mice are recommended due to the moderate activity of this compound on mouse CCR2.[1][2]

Materials:

  • This compound formulated for oral gavage

  • Thioglycollate solution (e.g., 3% w/v in sterile saline)

  • Phosphate-buffered saline (PBS)

  • Flow cytometry antibodies for identifying inflammatory monocytes and macrophages (e.g., anti-CD11b, anti-Ly6C, anti-F4/80)

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Administer this compound orally by gavage at doses of 10, 50, and 160 mg/kg. A vehicle control group should also be included.

  • Dosing should be performed twice daily (BID) for two consecutive days.[1][2]

  • On day 1, shortly after the first dose of this compound, induce peritonitis by intraperitoneal (IP) injection of thioglycollate.

  • At 48 hours after thioglycollate injection, euthanize the mice.

  • Perform a peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity and collecting the fluid.

  • Centrifuge the peritoneal lavage fluid to collect the cells.

  • Resuspend the cells and perform cell counts.

  • Stain the cells with fluorescently labeled antibodies for flow cytometric analysis to quantify the populations of inflammatory monocytes and macrophages.

  • Analyze the data to determine the dose-dependent effect of this compound on the infiltration of these immune cells into the peritoneum.

Mandatory Visualizations

Signaling Pathway of CCR2/CCR5 and Inhibition by this compound

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds CCL5 CCL5 CCR5 CCR5 CCL5->CCR5 Binds This compound This compound This compound->CCR2 Blocks This compound->CCR5 Blocks G_Protein G-Protein Activation CCR2->G_Protein CCR5->G_Protein Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK) G_Protein->Signaling_Cascade Cellular_Response Cellular Response (Migration, Proliferation, Survival) Signaling_Cascade->Cellular_Response

Caption: CCR2/CCR5 signaling and this compound inhibition.

Experimental Workflow for In Vivo Efficacy Study

G cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_analysis Analysis Acclimatize 1. Acclimatize Mice Group 2. Randomize into Groups (Vehicle, 10, 50, 160 mg/kg) Acclimatize->Group Dose_Day1 3. Oral Gavage (BID) This compound or Vehicle Group->Dose_Day1 Induce 4. Induce Peritonitis (IP Thioglycollate) Dose_Day1->Induce Dose_Day2 5. Oral Gavage (BID) This compound or Vehicle Induce->Dose_Day2 Euthanize 6. Euthanize at 48h Dose_Day2->Euthanize Lavage 7. Peritoneal Lavage Euthanize->Lavage Flow_Cytometry 8. Flow Cytometry Analysis Lavage->Flow_Cytometry Analyze 9. Quantify Monocyte and Macrophage Infiltration Flow_Cytometry->Analyze

Caption: Workflow for the thioglycollate-induced peritonitis model.

Troubleshooting Logic for Poor In Vivo Efficacy

G Start Start: Poor In Vivo Efficacy Check_Formulation Is the formulation optimized and fresh? Start->Check_Formulation Optimize_Formulation Optimize formulation (see protocol) Check_Formulation->Optimize_Formulation No Check_PK Is in vivo exposure (AUC, Cmax) adequate? Check_Formulation->Check_PK Yes Optimize_Formulation->Check_Formulation Conduct_PK Conduct PK study Check_PK->Conduct_PK No Check_Dose Is the dose and regimen appropriate? Check_PK->Check_Dose Yes Conduct_PK->Check_PK Adjust_Dose Increase dose or change to BID dosing Check_Dose->Adjust_Dose No Check_Target Is the target engaged? Check_Dose->Check_Target Yes Adjust_Dose->Check_PK PD_Study Conduct Pharmacodynamic (PD) study Check_Target->PD_Study No Success Efficacy Improved Check_Target->Success Yes PD_Study->Check_Target

Caption: Troubleshooting logic for poor in vivo efficacy.

References

Technical Support Center: Overcoming Resistance to BMS-813160 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to the CCR2/CCR5 dual antagonist, BMS-813160, in cancer cells. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective dual antagonist of the C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5).[1][2] Its anti-cancer activity is primarily attributed to the modulation of the tumor microenvironment (TME).[3][4] By blocking CCR2 and CCR5, this compound inhibits the recruitment of immunosuppressive immune cells, such as tumor-associated macrophages (TAMs) and regulatory T cells (Tregs), to the tumor site.[5][6][7] This can lead to a more favorable anti-tumor immune response.

Q2: We are observing diminished efficacy of this compound in our long-term in vivo studies. What are the potential mechanisms of resistance?

While specific acquired resistance mechanisms to this compound are not yet extensively documented in the literature, several plausible mechanisms can be inferred based on the biology of the CCR2/CCR5 axis and general principles of drug resistance in cancer:

  • Upregulation of Alternative Chemokine Signaling Pathways: Cancer cells may adapt by upregulating other chemokine receptors and their ligands to maintain the recruitment of immunosuppressive cells.

  • Activation of Downstream Pro-survival Pathways: Constitutive activation of signaling pathways downstream of CCR2/CCR5, such as PI3K/Akt or MAPK, can render the cells less dependent on chemokine receptor signaling for survival and proliferation.[8][9]

  • Alterations in the Tumor Microenvironment: The TME may evolve to become less dependent on CCR2/CCR5-mediated cell recruitment. For example, other factors may sustain the immunosuppressive environment.[3][10]

  • Increased Drug Efflux: Cancer cells might upregulate the expression of ATP-binding cassette (ABC) transporters, which can actively pump this compound out of the cell, reducing its intracellular concentration.

  • Target Alteration: While less common for GPCR antagonists, mutations in CCR2 or CCR5 could potentially alter the binding affinity of this compound.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Troubleshooting Steps
Reduced inhibition of tumor growth in vivo over time. Development of acquired resistance.1. Analyze the Tumor Microenvironment: Isolate tumors from treated and control groups and perform flow cytometry or immunohistochemistry to assess the composition of immune cells. Look for changes in the populations of TAMs, MDSCs, and Tregs. 2. Evaluate Alternative Chemokine Pathways: Use RT-qPCR or protein arrays to screen for the upregulation of other chemokines and their receptors in resistant tumors. 3. Assess Downstream Signaling: Perform Western blotting or phospho-protein arrays on lysates from resistant tumor cells to check for the activation of pro-survival pathways (e.g., p-Akt, p-ERK).
In vitro cell migration is not inhibited by this compound. 1. Low or absent CCR2/CCR5 expression on cancer cells. 2. Activation of alternative migration pathways. 1. Confirm Target Expression: Verify the expression of CCR2 and CCR5 on your cancer cell line using flow cytometry or Western blotting. 2. Investigate Other Chemokine Receptors: Use a broader panel of chemokine receptor inhibitors to see if migration can be blocked by targeting other pathways.
Inconsistent results in co-culture experiments. Variability in primary immune cell populations. 1. Characterize Immune Cells: Before each experiment, perform flow cytometry to characterize the phenotype and activation state of the primary immune cells (e.g., monocytes, T cells). 2. Standardize Co-culture Conditions: Ensure consistent cell ratios, media components, and incubation times.

Experimental Protocols

Protocol 1: In Vitro Macrophage Migration Assay (Boyden Chamber Assay)

  • Cell Preparation:

    • Culture cancer cells to 70-80% confluency. The day before the assay, replace the culture medium with a serum-free medium.

    • Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • Assay Setup:

    • Place 8 µm pore size inserts into a 24-well plate.

    • In the lower chamber, add the conditioned medium from the cancer cells (containing chemokines) with or without this compound at various concentrations.

    • In the upper chamber, add the isolated monocytes in a serum-free medium.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Quantification:

    • Remove the inserts and wipe the top side with a cotton swab to remove non-migrated cells.

    • Fix and stain the migrated cells on the bottom side of the insert with a crystal violet solution.

    • Elute the stain and measure the absorbance at 570 nm, or count the migrated cells under a microscope.

Protocol 2: Western Blot for Downstream Signaling Pathway Activation

  • Cell Lysis:

    • Treat cancer cells with or without this compound and/or the relevant chemokine ligand (e.g., CCL2, CCL5).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phosphorylated and total proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_TME Tumor Microenvironment cluster_drug Therapeutic Intervention TumorCell Tumor Cell TAM Tumor-Associated Macrophage (TAM) TumorCell->TAM CCL2 Treg Regulatory T Cell (Treg) TumorCell->Treg CCL5 EffectorT Effector T Cell TAM->EffectorT Suppression Treg->EffectorT Suppression EffectorT->TumorCell Tumor Cell Killing BMS813160 This compound BMS813160->TAM Blocks CCR2 BMS813160->Treg Blocks CCR5

Caption: this compound mechanism of action in the tumor microenvironment.

G cluster_workflow Troubleshooting Workflow for this compound Resistance Observation Decreased Efficacy of This compound Hypothesis1 Alternative Chemokine Pathway Upregulation Observation->Hypothesis1 Hypothesis2 Downstream Pathway Activation Observation->Hypothesis2 Hypothesis3 Altered TME Composition Observation->Hypothesis3 Experiment1 Chemokine Array/ RT-qPCR Hypothesis1->Experiment1 Experiment2 Western Blot for p-Akt, p-ERK Hypothesis2->Experiment2 Experiment3 Flow Cytometry of Tumor Infiltrates Hypothesis3->Experiment3 Conclusion Identify Resistance Mechanism Experiment1->Conclusion Experiment2->Conclusion Experiment3->Conclusion

Caption: A logical workflow for investigating resistance to this compound.

References

Technical Support Center: BMS-813160 Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with BMS-813160, a potent dual antagonist of CCR2 and CCR5. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antagonist of both human C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5).[1] By binding to these receptors, it prevents their activation by their respective chemokine ligands (e.g., CCL2 for CCR2, and CCL3, CCL4, CCL5 for CCR5).[2] This inhibition blocks downstream signaling pathways, which can in turn inhibit inflammatory processes, angiogenesis, and tumor cell migration, proliferation, and invasion.[1]

Q2: What are the reported IC50 values for this compound?

A2: this compound has been shown to be a potent and selective CCR2/CCR5 dual antagonist. In binding assays, it has an IC50 of 6.2 nM for CCR2 and 3.6 nM for CCR5.[3] Further functional assay data is provided in the data tables below.

Q3: In what experimental models has this compound been tested?

A3: this compound has been evaluated in various in vitro assays, including binding and chemotaxis assays.[3] It has also been studied in vivo in a mouse model of thioglycollate-induced peritonitis, where it demonstrated the ability to inhibit the migration of inflammatory monocytes and macrophages.[2][4] Additionally, this compound is being investigated in several clinical trials for various types of cancer, often in combination with other therapies.[5][6][7]

Q4: What are some key considerations for preparing this compound for in vitro and in vivo experiments?

A4: this compound is a small molecule that can be dissolved in solvents like DMSO for in vitro stock solutions.[8] For in vivo studies, specific formulation protocols should be followed to ensure bioavailability. For example, one protocol involves a vehicle of PEG300, Tween-80, and saline.[3] It is crucial to assess the solubility and stability of the compound in your specific experimental buffer or vehicle.

Data Presentation

In Vitro Efficacy of this compound
Assay TypeTargetCell TypeLigandIC50 (nM)
BindingCCR2Human Peripheral Blood Mononuclear Cells125I-CCL26.2[3]
BindingCCR5Human Peripheral T cells125I-MIP-1β3.6[3]
ChemotaxisCCR2Human THP-1 cellsCCL20.8[3]
CD11b UpregulationCCR2Human Whole BloodCCL24.8[3]
ChemotaxisCCR5Human Peripheral T cellsMIP-1β1.1[3]
CD11b UpregulationCCR5Human Whole BloodMIP-1β5.7[3]
In Vivo Dose-Response of this compound
Animal ModelDosing RegimenEffect
Thioglycollate-induced peritonitis in human-CCR2 knock-in mice10, 50, and 160 mg/kg, orally, twice a day for 48 hoursDose-dependent reduction of inflammatory monocyte and macrophage infiltration in the peritoneum.[3][4]

Experimental Protocols & Troubleshooting

Chemotaxis Assay Protocol

This protocol provides a general framework for assessing the effect of this compound on cell migration towards a chemokine gradient.

1. Cell Preparation:

  • Culture your cells of interest (e.g., THP-1 monocytes for CCR2 or activated human peripheral blood T cells for CCR5) to a sufficient density.

  • Harvest the cells and resuspend them in assay medium (e.g., RPMI + 0.5% BSA) at a concentration of 1 x 106 cells/mL.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 30 minutes at 37°C.

2. Assay Plate Setup:

  • Use a chemotaxis chamber system (e.g., a 96-well plate with a porous membrane insert).

  • In the lower chamber, add assay medium containing the appropriate chemokine (e.g., CCL2 for CCR2-expressing cells or CCL5 for CCR5-expressing cells) at a concentration known to induce migration. Include a negative control with assay medium only.

  • Carefully place the membrane insert on top of the lower chamber, avoiding air bubbles.

  • Add the pre-incubated cell suspension to the top of the insert.

3. Incubation:

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for your cell type (typically 2-4 hours).

4. Quantification of Migration:

  • After incubation, remove the insert.

  • Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer, using a fluorescent dye and a plate reader, or through automated cell analysis systems.

5. Data Analysis:

  • Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.

  • Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
High background migration (migration in the absence of chemokine) - Cells are overly motile or activated.- The membrane is damaged.- The chemokine has contaminated the upper chamber.- Reduce the serum concentration in the assay medium.- Handle inserts carefully and inspect for damage.- Be careful during pipetting to avoid cross-contamination.
Low or no migration towards the chemokine - The chemokine concentration is suboptimal.- The incubation time is too short.- The cells are not healthy or responsive.- The pore size of the membrane is not appropriate for the cell type.- Perform a chemokine dose-response titration to find the optimal concentration.- Optimize the incubation time.- Ensure cells are in the logarithmic growth phase and have high viability.- Use a membrane with a pore size suitable for your cells.
High variability between replicate wells - Inconsistent cell numbers were added to each well.- Air bubbles were trapped under the insert.- Uneven chemokine gradient.- Ensure thorough mixing of the cell suspension before plating.- Carefully place the insert at an angle to allow air to escape.- Pipette solutions slowly and consistently.
Compound precipitation - The concentration of this compound is above its solubility limit in the assay medium.- Check the solubility of this compound in your assay medium.- Use a lower concentration of the compound or a different solvent system (ensure the solvent is compatible with your cells).

Visualizations

Signaling Pathway of CCR2/CCR5 and Inhibition by this compound

G cluster_ligand Chemokine Ligands cluster_receptor Chemokine Receptors cluster_drug Antagonist cluster_downstream Downstream Signaling & Cellular Response CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds CCL5 CCL5 CCR5 CCR5 CCL5->CCR5 Binds G_protein G-protein activation CCR2->G_protein Activates CCR5->G_protein Activates BMS813160 This compound BMS813160->CCR2 Blocks BMS813160->CCR5 Blocks Signaling_Cascades Signaling Cascades (e.g., PI3K/Akt, MAPK) G_protein->Signaling_Cascades Cellular_Response Cellular Response (Chemotaxis, Proliferation, Survival) Signaling_Cascades->Cellular_Response

Caption: CCR2/CCR5 signaling and inhibition by this compound.

General Experimental Workflow for this compound Dose-Response Analysis

G start Start: Prepare Cell Culture prepare_compound Prepare this compound Serial Dilutions start->prepare_compound pre_incubate Pre-incubate Cells with this compound start->pre_incubate prepare_compound->pre_incubate setup_assay Set up Chemotaxis Assay pre_incubate->setup_assay incubate Incubate setup_assay->incubate quantify Quantify Cell Migration incubate->quantify analyze Analyze Data & Generate Dose-Response Curve quantify->analyze end End: Determine IC50 analyze->end

References

Preventing degradation of BMS-813160 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of the CCR2/CCR5 dual antagonist, BMS-813160, to prevent its degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of this compound in solution?

A1: Based on general knowledge of similar small molecule compounds, the primary factors contributing to degradation in solution include exposure to light (photodegradation), extreme pH conditions, high temperatures, and repeated freeze-thaw cycles. The specific sensitivity of this compound to these factors requires empirical evaluation.

Q2: What is the recommended solvent for dissolving this compound?

A2: While specific solubility data is not widely published, compounds of this nature are often soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. It is crucial to use high-purity, anhydrous solvents to minimize the risk of hydrolysis.

Q3: How should stock solutions of this compound be stored?

A3: Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The vials should be tightly sealed and protected from light by using amber-colored vials or by wrapping them in aluminum foil.

Q4: Can I store this compound solutions at 4°C for short-term use?

A4: Short-term storage at 4°C is generally discouraged for stock solutions due to the increased risk of degradation over time. If temporary storage at 4°C is necessary for experimental setup, it should be for the shortest duration possible, and the solution should be protected from light.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions from powder. Perform a quality control check on the new stock solution using an appropriate analytical method (e.g., HPLC) to confirm its integrity.
Precipitate observed in the solution Poor solubility or compound precipitation after freeze-thaw.Ensure the solvent is appropriate and of high quality. Before use, warm the vial to room temperature and vortex thoroughly to ensure complete dissolution. Centrifuge the vial to pellet any undissolved material before taking an aliquot.
Loss of compound activity over time Gradual degradation due to improper storage.Review storage conditions. Ensure solutions are stored at ≤ -20°C, protected from light, and aliquoted to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microfuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution, but prolonged heating should be avoided.

  • Aliquoting: Dispense the stock solution into single-use, light-protected (amber) microfuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessment of this compound Stability by HPLC
  • Sample Preparation: Prepare solutions of this compound under different conditions to be tested (e.g., different solvents, pH, temperatures, light exposure).

  • HPLC System: Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile (B52724) with 0.1% formic acid).

  • Injection: Inject a standard solution of freshly prepared this compound to establish a reference peak.

  • Analysis: Inject the test samples and monitor the chromatogram for the appearance of new peaks (degradants) and a decrease in the area of the parent this compound peak over time.

  • Quantification: Calculate the percentage of degradation by comparing the peak area of this compound in the test samples to the reference sample.

Visual Guides

G cluster_storage This compound Storage Workflow powder This compound Powder dissolve Dissolve in Anhydrous DMSO powder->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C, Protected from Light aliquot->store

Caption: Recommended workflow for preparing and storing this compound stock solutions.

G cluster_troubleshooting Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_compound Is the this compound solution degraded? start->check_compound prepare_fresh Prepare Fresh Stock Solution check_compound->prepare_fresh Yes other_factors Investigate Other Experimental Variables check_compound->other_factors No re_run Re-run Experiment prepare_fresh->re_run

Caption: A logical diagram for troubleshooting inconsistent experimental outcomes.

BMS-813160 Technical Support Center: Troubleshooting Interference with Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using BMS-813160 in experiments involving fluorescent probes. While this compound is a potent and selective dual antagonist of CCR2 and CCR5, like many small molecules, it has the potential to interfere with fluorescence-based assays.[1][2] This guide offers troubleshooting strategies and frequently asked questions to help identify and mitigate potential artifacts, ensuring the accuracy and reliability of your experimental data.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.

Question 1: I am observing an unexpected increase in fluorescence signal in my assay when I add this compound, even in my no-cell or no-probe controls. What could be the cause?

Answer: This issue is likely due to the intrinsic fluorescence (autofluorescence) of this compound. Many small molecules possess fluorescent properties that can lead to false-positive signals.[1][2]

Potential Solutions:

  • Run a Spectral Scan: Perform a fluorescence scan of this compound alone at the concentration you are using to determine its excitation and emission spectra. This will confirm if it fluoresces in the same range as your probe.

  • Use a Different Fluorescent Probe: If there is significant spectral overlap, consider using a fluorescent probe with excitation and emission wavelengths that are spectrally distinct from those of this compound.

  • Implement a "Compound-Only" Control: Always include a control well containing only the buffer, your fluorescent probe, and this compound (without the biological target). Subtract the signal from this control from your experimental wells.

  • Time-Resolved Fluorescence (TRF): If available, consider using a TRF-based assay. TRF can help reduce background fluorescence from interfering compounds.

Question 2: My fluorescence signal is decreasing or is completely quenched when I add this compound. How can I troubleshoot this?

Answer: A decrease in signal suggests that this compound may be quenching the fluorescence of your probe. Quenching can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) or collisional quenching.

Potential Solutions:

  • Perform a Quenching Assay: To confirm quenching, set up a simple experiment with your fluorescent probe at a fixed concentration and titrate in increasing concentrations of this compound. A dose-dependent decrease in fluorescence intensity will indicate a quenching effect.

  • Change the Fluorophore: Switching to a different fluorescent probe with a different chemical structure may prevent the quenching interaction.

  • Reduce Compound Concentration: If possible, lower the concentration of this compound in your assay to a range where the quenching effect is minimized but the desired biological activity is still observed.

  • Use an Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as a radioligand binding assay or an enzyme-linked immunosorbent assay (ELISA), to confirm the biological effect of this compound.[1]

Question 3: I am seeing a shift in the emission or excitation spectrum of my fluorescent probe after adding this compound. What does this mean?

Answer: A spectral shift could indicate a direct interaction between this compound and your fluorescent probe, potentially altering its photophysical properties.

Potential Solutions:

  • Characterize the Interaction: Run full excitation and emission spectra for your probe in the presence and absence of this compound to fully characterize the spectral shift.

  • Consider Probe Suitability: This interaction may compromise the reliability of the probe for your specific assay with this compound. It is advisable to select an alternative probe.

  • Consult the Literature: Review literature for your specific fluorescent probe to see if similar interactions with small molecules have been reported.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective dual antagonist for the C-C chemokine receptors 2 (CCR2) and 5 (CCR5).[3][4][5] These receptors are G protein-coupled receptors (GPCRs) involved in the migration and activation of leukocytes, such as monocytes and macrophages.[3][4] By blocking the interaction of chemokines like CCL2 (for CCR2) and CCL3, CCL4, and CCL5 (for CCR5) with their receptors, this compound inhibits the downstream signaling pathways that lead to cell migration and inflammation.[3]

Q2: What are some common fluorescence-based assays where interference from this compound could be a concern?

A2: Interference could be a concern in various fluorescence-based assays, including but not limited to:

  • Calcium Flux Assays: Using fluorescent calcium indicators like Fura-2 or Fluo-4.

  • Cell Migration and Chemotaxis Assays: Employing fluorescently labeled cells or chemotactic probes.

  • Receptor Binding Assays: Utilizing fluorescently labeled ligands.

  • Immunofluorescence Staining: In high-content imaging or flow cytometry experiments.

  • Enzyme Activity Assays: Using fluorescent substrates.

Q3: What control experiments are essential when using this compound in a fluorescence-based assay?

A3: To ensure the reliability of your data, the following controls are highly recommended:

  • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.

  • Compound Autofluorescence Control: Wells containing the assay buffer, fluorescent probe, and this compound, but without the cells or biological target.

  • Quenching Control: Wells containing the assay buffer, fluorescent probe, and a range of this compound concentrations.

  • Positive and Negative Biological Controls: Known agonists or antagonists for the target receptor to validate the assay's performance.

Q4: Where can I find quantitative data on the potency of this compound?

A4: The following table summarizes the in vitro potency of this compound from published literature.

Assay TypeTargetIC50 (nM)
Radioligand BindingCCR26.2
Radioligand BindingCCR53.6
Chemotaxis AssayCCR20.8
Chemotaxis AssayCCR51.1
CD11b UpregulationCCR24.8
CD11b UpregulationCCR55.7
Data sourced from MedchemExpress.[6]

Experimental Protocols

Example Protocol: Calcium Flux Assay Using Fluo-4 AM

This protocol provides a general framework for assessing the antagonist activity of this compound on CCR2- or CCR5-expressing cells.

1. Cell Preparation: a. Plate CCR2- or CCR5-expressing cells (e.g., THP-1 cells) in a black, clear-bottom 96-well plate. b. Culture cells to the desired confluency.

2. Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM (a fluorescent calcium indicator) and a non-ionic detergent like Pluronic F-127. b. Remove the culture medium from the cells and add the Fluo-4 AM loading buffer. c. Incubate the plate at 37°C for 1 hour in the dark to allow for dye loading. d. After incubation, wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

3. Compound Incubation: a. Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO). b. Add the this compound dilutions or vehicle to the respective wells and incubate for 15-30 minutes at 37°C.

4. Agonist Stimulation and Fluorescence Reading: a. Prepare the appropriate agonist (e.g., CCL2 for CCR2-expressing cells or CCL5 for CCR5-expressing cells) at a concentration known to elicit a submaximal response (EC80). b. Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system. c. Set the plate reader to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., Ex: 494 nm, Em: 516 nm). d. Record a baseline fluorescence reading for a few seconds. e. Inject the agonist into the wells and continue to record the fluorescence signal over time to measure the intracellular calcium mobilization.

5. Data Analysis: a. The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. b. Plot the ΔF against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

CCR2_CCR5_Signaling_Pathway cluster_ligands Chemokine Ligands cluster_receptors Chemokine Receptors cluster_inhibitor Antagonist cluster_downstream Downstream Signaling CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 CCL3_4_5 CCL3, CCL4, CCL5 CCR5 CCR5 CCL3_4_5->CCR5 G_protein Gαi Protein Activation CCR2->G_protein CCR5->G_protein BMS813160 This compound BMS813160->CCR2 BMS813160->CCR5 PLC PLC Activation G_protein->PLC Calcium Ca²⁺ Mobilization PLC->Calcium Migration Cell Migration & Inflammation Calcium->Migration

Caption: CCR2/CCR5 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Fluorescence Result with this compound Check_Autofluorescence Is there signal in 'compound-only' control? Start->Check_Autofluorescence Check_Quenching Is signal decreased with increasing compound concentration? Check_Autofluorescence->Check_Quenching No Autofluorescence_Issue Issue: Autofluorescence Check_Autofluorescence->Autofluorescence_Issue Yes Quenching_Issue Issue: Quenching Check_Quenching->Quenching_Issue Yes No_Interference No direct interference detected. Investigate biological cause. Check_Quenching->No_Interference No Solution_Autofluorescence Solutions: - Subtract background - Change probe/filter set - Use TRF Autofluorescence_Issue->Solution_Autofluorescence Solution_Quenching Solutions: - Change probe - Lower compound concentration - Use orthogonal assay Quenching_Issue->Solution_Quenching

Caption: Troubleshooting workflow for fluorescence interference with this compound.

References

Technical Support Center: BMS-813160 Stock Solution Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and answers to frequently asked questions regarding the storage and handling of BMS-813160 stock solutions. Following these guidelines is crucial for maintaining the compound's stability and ensuring the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions? A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4][5] It is soluble in DMSO at various concentrations, with some suppliers reporting solubility up to 97 mg/mL (200.14 mM).[4] For optimal results, use fresh, moisture-free DMSO.[4]

Q2: How should I store the this compound stock solution and for how long is it stable? A2: For short-term storage, the stock solution can be kept at -20°C for up to one month.[2][6] For long-term storage, it is highly recommended to store the solution at -80°C, where it can be stable for 6 months to a year.[3][6] Always protect the solution from light.[6] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.[2][6]

Q3: Can I store the stock solution in an aqueous buffer? A3: It is not recommended to store this compound in aqueous buffers for any significant length of time. The compound is insoluble in water.[2][4] Working solutions for in vivo or in vitro experiments should be prepared fresh from the DMSO stock solution on the day of use.[6]

Q4: My compound is difficult to dissolve in DMSO. What should I do? A4: If you encounter solubility issues, gentle warming and sonication can aid dissolution.[3][6] One supplier recommends sonication to achieve a concentration of 55 mg/mL in DMSO.[3] Ensure the cap is tightly sealed to prevent moisture absorption by the DMSO, which can reduce solubility.[4]

Troubleshooting Guide
Issue Possible Cause(s) Recommended Solution(s)
Precipitate observed in the vial after thawing. 1. The solution was not fully dissolved initially.2. Repeated freeze-thaw cycles.3. Storage temperature was not low enough (e.g., 4°C).1. Warm the vial to room temperature and vortex/sonicate to redissolve the compound.2. Centrifuge the vial to pellet the precipitate and use the supernatant (note: concentration may be altered).3. Prepare fresh aliquots and ensure they are stored at -80°C to prevent future precipitation.[6]
Inconsistent experimental results. 1. Compound degradation due to improper storage (e.g., exposure to light, frequent freeze-thaw cycles).2. Inaccurate concentration due to incomplete dissolution or precipitation.1. Prepare a fresh stock solution from powder.2. Always use single-use aliquots stored at the correct temperature and protected from light.[2][6]3. Before use, ensure any thawed aliquot is at room temperature and vortexed to ensure homogeneity.
Solid powder will not dissolve completely. 1. The desired concentration is above the solubility limit.2. The DMSO solvent has absorbed moisture.1. Try preparing a less concentrated stock solution.2. Gently warm the solution and use sonication to aid dissolution.[3][6]3. Use a fresh, unopened bottle of anhydrous/molecular biology grade DMSO.[4]

Quantitative Data Summary

The following table summarizes the solubility and recommended storage conditions for this compound solutions.

Parameter Solvent Value Source(s)
Solubility DMSO55 - 97 mg/mL (113 - 200 mM)[3][4]
Ethanol92 mg/mL (189.82 mM)[2]
WaterInsoluble[2][4]
Storage (Powder) -20°CStable for ≥ 3 years[3]
Storage (In Solvent) -20°CStable for 1 month[2][6]
-80°CStable for 6 - 12 months[3][6]

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution of this compound

Materials:

  • This compound powder (Formula Weight: 484.64 g/mol )[1][4]

  • Anhydrous, high-purity DMSO[4]

  • Sterile, light-protected microcentrifuge tubes

  • Calibrated analytical balance, vortex mixer, and pipettes

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound.

    • Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

    • Mass = 10 mM × 1 mL × 484.64 g/mol / 1000 = 4.85 mg

  • Weigh Compound: Carefully weigh 4.85 mg of this compound powder and place it in a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mix: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If needed, sonicate the vial for 5-10 minutes.[3]

  • Aliquot: Dispense the solution into single-use, light-protected microcentrifuge tubes (e.g., 20 µL aliquots).

  • Store: Label the aliquots clearly with the compound name, concentration, and date. For use within one month, store at -20°C.[2][6] For long-term storage, place aliquots in a freezer box and store at -80°C.[3][6]

Visualized Workflow

G start Start: Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolution_check Is Compound Fully Dissolved? add_dmso->dissolution_check sonicate Vortex and/or Sonicate dissolution_check->sonicate No aliquot Aliquot into Single-Use, Light-Protected Vials dissolution_check->aliquot Yes sonicate->dissolution_check storage_decision Select Storage Duration aliquot->storage_decision short_term Short-Term (< 1 Month) Store at -20°C storage_decision->short_term long_term Long-Term (> 1 Month) Store at -80°C storage_decision->long_term end End: Solution Ready for Use short_term->end long_term->end

Caption: Decision workflow for preparing and storing this compound stock solutions.

References

Impact of serum on BMS-813160 activity in culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-813160. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in-vitro experiments by addressing potential challenges, with a specific focus on the impact of serum on the compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective dual antagonist of the chemokine receptors CCR2 and CCR5.[1][2][3] Chemokine receptors like CCR2 and CCR5 are G protein-coupled receptors (GPCRs) that, upon binding to their respective chemokine ligands (e.g., CCL2 for CCR2), initiate intracellular signaling cascades.[1] This signaling is crucial for the migration of immune cells such as monocytes and macrophages to sites of inflammation.[1][3] By blocking these receptors, this compound inhibits the chemotaxis (directed cell movement) of these inflammatory cells.[1][2]

Q2: How might serum in my cell culture medium affect the activity of this compound?

Serum contains a complex mixture of proteins, with albumin being the most abundant. Small molecule drugs can bind to these proteins, particularly albumin. According to the "free drug" hypothesis, only the unbound fraction of a drug is available to interact with its target and exert a biological effect. Therefore, the presence of serum proteins can sequester this compound, potentially reducing its effective concentration and leading to a decrease in its observed potency (e.g., a higher IC50 value) in cell-based assays.

However, it is noteworthy that the chemical class to which this compound belongs has been reported to have a historically high plasma free fraction.[1] This suggests that the impact of serum on its in vitro activity may be less pronounced compared to compounds with high serum protein binding.

Q3: I am observing a decrease in this compound potency (higher IC50) in the presence of serum. What are the likely causes?

A rightward shift in the IC50 curve (indicating lower potency) in the presence of serum is often attributable to:

  • Protein Binding: As mentioned, this compound may bind to serum proteins, reducing the free concentration available to interact with CCR2 and CCR5 on the target cells.

  • Non-specific Binding: The compound might non-specifically bind to other components within the serum or even to the plasticware of your assay plates, which can be exacerbated by the presence of serum.

  • Serum-induced Cellular Changes: The presence of serum can alter the physiological state of the cells, potentially affecting receptor expression levels or downstream signaling pathways, which could indirectly influence the apparent activity of the compound.

Q4: Should I run my experiments in serum-free or serum-containing media?

The choice between serum-free and serum-containing media depends on the specific goals of your experiment:

  • Serum-Free Media: Using serum-free media will give you a more direct measure of the intrinsic activity of this compound at the receptor level without the confounding factor of protein binding. This is often preferred for initial mechanism of action and structure-activity relationship (SAR) studies.

  • Serum-Containing Media: If you aim to model a more physiologically relevant environment, using serum-containing media is advisable. The data generated under these conditions, while potentially showing lower potency, may be more predictive of in vivo efficacy. It is crucial to maintain a consistent serum concentration across all experiments to ensure data reproducibility.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in results between experiments Inconsistent serum concentration or batch-to-batch variability in serum composition.Use a single, quality-controlled batch of serum for a set of experiments. If you must use a new batch, it is advisable to re-validate your assay. Ensure precise and consistent addition of serum to your media.
Cell passage number and health.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Reduced potency of this compound Binding of this compound to serum proteins.This is an expected phenomenon. Quantify the effect by running parallel assays with varying serum concentrations (e.g., 0%, 1%, 5%, 10%). This will help you understand the extent of the serum shift.
Sub-optimal assay conditions.Optimize other assay parameters such as cell seeding density, incubation time, and ligand concentration to ensure a robust assay window.
High background signal in the assay Autofluorescence from serum components.Use serum-free media for the final assay readout step if possible. Include "media plus serum" wells as a background control to subtract non-specific signal.
Non-specific binding of reagents.Ensure proper washing steps and consider using blocking agents if applicable to your assay format.

Data Presentation

Table 1: Hypothetical Impact of Fetal Bovine Serum (FBS) Concentration on this compound IC50 in a CCR2 Chemotaxis Assay

FBS Concentration (%)This compound IC50 (nM)Fold Shift in IC50 (vs. 0% FBS)
05.21.0
18.31.6
515.63.0
1028.15.4

Note: This data is illustrative and intended to demonstrate the potential trend of a rightward shift in IC50 with increasing serum concentration. Actual results may vary depending on the cell line, assay format, and specific batch of serum used.

Experimental Protocols

Protocol: Assessing the Impact of Serum on this compound Activity in a Chemotaxis Assay

This protocol outlines a method to quantify the effect of serum on the inhibitory activity of this compound in a typical chemokine-induced chemotaxis assay using a cell line expressing CCR2 (e.g., THP-1 cells).

Materials:

  • CCR2-expressing cells (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • This compound

  • Recombinant human CCL2 (MCP-1)

  • Chemotaxis chamber (e.g., Transwell plates with appropriate pore size)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Cell viability reagent (e.g., Calcein-AM)

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Maintain THP-1 cells in RPMI-1640 supplemented with 10% FBS and appropriate antibiotics. Ensure cells are healthy and in logarithmic growth phase.

  • Preparation of Serum-Containing Media: Prepare separate batches of assay media containing different concentrations of FBS (e.g., 0%, 1%, 5%, 10%).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of this compound in each of the prepared serum-containing media.

  • Cell Preparation: Harvest THP-1 cells and wash them with serum-free RPMI-1640. Resuspend the cells in each of the prepared serum-containing media at a concentration of 1 x 10^6 cells/mL.

  • Chemotaxis Assay Setup:

    • Add the CCL2 ligand (at a pre-determined optimal concentration) to the lower wells of the chemotaxis chamber in the corresponding serum-containing media.

    • In a separate plate, pre-incubate the cell suspension with the different concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

    • Add the cell/compound mixture to the upper inserts of the chemotaxis chamber.

  • Incubation: Incubate the chemotaxis plate at 37°C in a CO2 incubator for a pre-optimized duration (e.g., 2-4 hours) to allow for cell migration.

  • Quantification of Migration:

    • Carefully remove the upper inserts.

    • Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and using a fluorescent DNA-binding dye or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in the bottom well.

  • Data Analysis:

    • For each serum concentration, plot the cell migration signal against the concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each serum condition.

    • Calculate the fold shift in IC50 relative to the serum-free condition.

Visualizations

Signaling Pathway of CCR2/CCR5 and Inhibition by this compound

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CCR2_CCR5 CCR2 / CCR5 Receptor G_protein G-protein Activation CCR2_CCR5->G_protein Activates Chemokine Chemokine (e.g., CCL2) Chemokine->CCR2_CCR5 Binds to BMS813160 This compound BMS813160->CCR2_CCR5 Blocks Signaling_Cascade Downstream Signaling Cascade G_protein->Signaling_Cascade Initiates Chemotaxis Chemotaxis (Cell Migration) Signaling_Cascade->Chemotaxis Leads to

Caption: Mechanism of action of this compound as a CCR2/CCR5 antagonist.

Experimental Workflow for Assessing Serum Impact

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Media with Varying Serum % B Prepare this compound Serial Dilutions A->B D Pre-incubate Cells with this compound B->D C Harvest and Prepare Target Cells C->D E Perform Chemotaxis Assay D->E F Quantify Cell Migration E->F G Generate Dose- Response Curves F->G H Calculate IC50 for each Serum % G->H I Determine Fold Shift H->I

Caption: Workflow for evaluating the impact of serum on this compound activity.

Troubleshooting Decision Tree for Inconsistent Results

G Start Inconsistent Assay Results Check_Cells Are cells healthy and at a consistent passage number? Start->Check_Cells Check_Serum Is the serum from a single, qualified batch? Check_Cells->Check_Serum Yes Sol_Cells Use low passage cells; monitor cell health. Check_Cells->Sol_Cells No Check_Reagents Are all reagents (e.g., ligand) fresh and correctly prepared? Check_Serum->Check_Reagents Yes Sol_Serum Use a single serum batch; re-validate with new batches. Check_Serum->Sol_Serum No Check_Technique Is pipetting technique consistent and accurate? Check_Reagents->Check_Technique Yes Sol_Reagents Prepare fresh reagents; validate ligand activity. Check_Reagents->Sol_Reagents No Sol_Technique Use calibrated pipettes; ensure proper mixing. Check_Technique->Sol_Technique No Review_Protocol Review and optimize assay protocol. Check_Technique->Review_Protocol Yes

Caption: Decision tree for troubleshooting inconsistent cell-based assay results.

References

Technical Support Center: Best Practices for Using BMS-813160 in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the effective use of BMS-813160 in long-term experimental settings. The following troubleshooting guides and Frequently Asked Questions (FAQs) address specific issues that may be encountered, ensuring the reliability and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective dual antagonist of the C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5).[1][2][3][4] Its primary mechanism of action is to block the binding of their respective chemokine ligands, such as CCL2 (for CCR2) and CCL5 (for CCR5), to these receptors.[2][4] This inhibition prevents the activation of downstream signaling pathways, thereby impeding the migration and infiltration of inflammatory monocytes and macrophages to sites of inflammation.[1][2][3][4][5]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical for maintaining the stability and activity of this compound.

  • Solid Form: The solid compound is stable for at least four years when stored at -20°C.[6]

  • Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO.[1][7][8] For long-term storage, it is recommended to store stock solutions in single-use aliquots at -80°C for up to 6 months, or at -20°C for up to one month.[9][10] Protect solutions from light.[9][10] Avoid repeated freeze-thaw cycles.[7]

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. For in vivo studies, various formulations can be used, including dilutions in corn oil or a mixture of DMSO, PEG300, Tween-80, and saline.[1][7][9]

Q3: In a long-term in vitro cell culture experiment, how often should the media containing this compound be replaced?

A3: For long-term cell culture experiments, it is generally recommended to change the media every 2-3 days to replenish nutrients and remove metabolic waste.[11] When treating with this compound, fresh compound should be included with each media change to maintain a consistent effective concentration, especially considering the compound's half-life in the specific culture conditions.[12]

Q4: Can cellular resistance to this compound develop in long-term studies?

A4: While specific studies on cellular resistance to this compound are not widely published, prolonged exposure to any antagonist can potentially lead to adaptive responses in cells. This could include the upregulation of the target receptors (CCR2/CCR5) or compensatory signaling through other pathways. Monitoring the expression levels of CCR2 and CCR5 and the continued efficacy of the compound throughout the experiment is advisable.

Q5: What are the known off-target effects of this compound?

A5: this compound is a highly selective antagonist for CCR2 and CCR5.[1][2][3][4] However, like any small molecule inhibitor, the potential for off-target effects, especially at higher concentrations, should be considered. It is crucial to perform dose-response experiments to determine the optimal concentration that provides maximal target inhibition with minimal off-target effects.

Data Presentation

Table 1: In Vitro Potency of this compound
Assay TypeTargetCell LineLigandIC50 (nM)
Radioligand BindingCCR2Human peripheral blood mononuclear cells¹²⁵I-CCL26.2[10]
Radioligand BindingCCR5Human peripheral T cells¹²⁵I-MIP-1β3.6[10]
ChemotaxisCCR2THP-1 cellsCCL20.8[6]
ChemotaxisCCR5Human peripheral T cellsMIP-1β1.1[6]
CD11b UpregulationCCR2Human whole bloodCCL24.8[10]
CD11b UpregulationCCR5Human whole bloodMIP-1β5.7[10]
Table 2: Preclinical Pharmacokinetics of this compound
SpeciesDose (mg/kg) IV/POClearance (mL/min/kg)Oral Bioavailability (F%)Oral AUC (nM·h)
Mouse2/1085100%5406
Rat2/105094%6500
Dog1/11761%1230
Monkey1/11663%1300
(Data from Cherney et al., 2021)[2]
Table 3: Recommended Storage Conditions for this compound Solutions
Solution TypeSolventStorage TemperatureDuration
Stock SolutionDMSO-80°CUp to 6 months[9][10]
Stock SolutionDMSO-20°CUp to 1 month[9][10]
Working SolutionCell Culture Media4°CPrepare fresh for each use

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, chemical-resistant container.

  • Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Ensure complete dissolution by vortexing or gentle warming.

  • Aliquoting: Dispense the stock solution into single-use, light-protected sterile vials.

  • Storage: Store the aliquots at -80°C for long-term storage.

Protocol 2: Long-Term In Vitro Treatment of Adherent Cells
  • Cell Seeding: Plate cells at a density that will not lead to over-confluence during the treatment period.

  • Initial Treatment: After cell adherence (typically 24 hours), replace the medium with fresh complete medium containing the desired concentration of this compound or vehicle control (e.g., DMSO at a final concentration of ≤ 0.1%).

  • Media Changes: Replace the culture medium with fresh medium containing this compound or vehicle control every 2-3 days.

  • Monitoring: Regularly monitor cell morphology and viability throughout the experiment.

  • Endpoint Analysis: At the desired time points, harvest cells for downstream analysis (e.g., protein expression, gene expression, functional assays).

Protocol 3: Monitoring this compound Efficacy via Chemotaxis Assay
  • Cell Preparation: Culture a CCR2/CCR5-expressing cell line (e.g., THP-1 monocytes) and resuspend in serum-free medium.

  • Antagonist Treatment: Incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Assay Setup: Use a transwell plate (e.g., 5 µm pore size). Add serum-free medium containing the chemoattractant (e.g., 10 nM CCL2 or CCL5) to the lower chamber. Add the pre-treated cell suspension to the upper chamber.

  • Incubation: Incubate the plate for a sufficient time for cell migration (e.g., 1.5-3 hours) at 37°C in a 5% CO₂ incubator.

  • Quantification: Quantify the number of migrated cells in the lower chamber using a cell counter or by staining and imaging.

  • Data Analysis: Calculate the percentage of inhibition of chemoattractant-induced cell migration for each concentration of this compound and determine the IC50 value.

Troubleshooting Guides

Issue 1: Diminished or Inconsistent Inhibitor Effect Over Time
Potential Cause Troubleshooting Step Recommended Action
Degradation of this compound Verify stock solution integrity.Prepare a fresh stock solution from powder. Protect from light and avoid multiple freeze-thaw cycles.
Assess stability in working solution.Perform a stability study of this compound in your specific cell culture medium at 37°C over time using HPLC.
Cellular Metabolism of the Inhibitor Increase frequency of media changes.Change the medium with fresh this compound every 24-48 hours.
Development of Cellular Resistance Monitor CCR2/CCR5 expression.Use techniques like flow cytometry or qPCR to check for changes in receptor expression levels over time.
Investigate compensatory pathways.Explore if alternative signaling pathways are being upregulated in response to prolonged CCR2/CCR5 blockade.
Issue 2: Unexpected Cellular Toxicity
Potential Cause Troubleshooting Step Recommended Action
High Concentration of this compound Perform a dose-response curve.Determine the optimal non-toxic concentration that still achieves the desired inhibitory effect.
Solvent Toxicity Check the final DMSO concentration.Ensure the final concentration of DMSO is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.
Off-Target Effects Use a lower effective concentration.Titrate the concentration of this compound to the lowest level that still provides the desired on-target effect.
Confirm with a different antagonist.Use a structurally different CCR2/CCR5 antagonist to confirm that the observed phenotype is due to on-target inhibition.

Signaling Pathways and Workflows

CCR2_CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds CCL5 CCL5 CCR5 CCR5 CCL5->CCR5 Binds BMS813160 This compound BMS813160->CCR2 Blocks BMS813160->CCR5 Blocks G_protein G-protein (Gi/o) CCR2->G_protein Activates CCR5->G_protein Activates PI3K PI3K G_protein->PI3K JAK JAK G_protein->JAK MAPK MAPK/ERK G_protein->MAPK PLC PLC G_protein->PLC AKT AKT PI3K->AKT Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) AKT->Transcription_Factors STAT STAT JAK->STAT STAT->Transcription_Factors MAPK->Transcription_Factors IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux Cellular_Response Cellular Response (Migration, Proliferation, Cytokine Release) Transcription_Factors->Cellular_Response Regulates Experimental_Workflow cluster_prep Preparation cluster_experiment Long-Term In Vitro Experiment cluster_analysis Efficacy Monitoring & Analysis prep_stock Prepare this compound Stock Solution (DMSO) store_stock Aliquot and Store at -80°C prep_stock->store_stock seed_cells Seed Cells treat_cells Treat with this compound (with media changes every 2-3 days) seed_cells->treat_cells monitor_cells Monitor Cell Viability and Morphology treat_cells->monitor_cells chemotaxis_assay Perform Chemotaxis Assay (at various time points) monitor_cells->chemotaxis_assay western_blot Western Blot for Downstream Targets monitor_cells->western_blot qPCR qPCR for CCR2/CCR5 Expression monitor_cells->qPCR data_analysis Data Analysis chemotaxis_assay->data_analysis western_blot->data_analysis qPCR->data_analysis Troubleshooting_Logic start Reduced Efficacy Observed check_stock Is the stock solution fresh and properly stored? start->check_stock yes_stock Yes check_stock->yes_stock Yes no_stock No check_stock->no_stock No check_media_change Is media with fresh inhibitor changed frequently enough? yes_stock->check_media_change prepare_fresh Prepare fresh stock solution no_stock->prepare_fresh prepare_fresh->start yes_media Yes check_media_change->yes_media Yes no_media No check_media_change->no_media No check_resistance Assess for cellular resistance (e.g., receptor expression) yes_media->check_resistance increase_frequency Increase media change frequency no_media->increase_frequency increase_frequency->start resistance_found Resistance mechanisms identified check_resistance->resistance_found If yes no_resistance Consider other factors (e.g., off-target effects) check_resistance->no_resistance If no

References

Validation & Comparative

A Head-to-Head Comparison of BMS-813160 and Cenicriviroc for Inflammatory and Fibrotic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, selecting the appropriate small molecule inhibitor is a critical decision. This guide provides an objective, data-driven comparison of two prominent dual C-C chemokine receptor (CCR) antagonists: BMS-813160 and cenicriviroc (B192934) (CVC). We will examine their mechanism of action, pharmacological profiles, and key experimental data to assist in evaluating their potential applications.

Mechanism of Action: A Shared Target

Both this compound and cenicriviroc are potent, orally bioavailable small molecules that function as dual antagonists of two key chemokine receptors: CCR2 and CCR5.[1][2][3][4] These receptors are instrumental in the inflammatory and fibrotic cascade.

  • CCR2 and its primary ligand, CCL2 (or MCP-1), are pivotal for recruiting monocytes from the bloodstream to sites of tissue injury.

  • CCR5 and its ligands (e.g., CCL5 or RANTES) are also involved in the trafficking of monocytes, macrophages, and T-cells.

By simultaneously blocking these two pathways, both drugs aim to reduce the infiltration of pro-inflammatory immune cells into tissues like the liver, thereby mitigating the downstream activation of fibrogenic cells and the pathological deposition of extracellular matrix.[1][4]

Signaling_Pathway cluster_ligands Chemokine Ligands cluster_receptors Target Receptors on Immune Cell cluster_drugs Dual Antagonists CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds CCL5 CCL5 (RANTES) CCR5 CCR5 CCL5->CCR5 Binds Cell_Recruitment Monocyte / Macrophage Recruitment CCR2->Cell_Recruitment CCR5->Cell_Recruitment Drug This compound or Cenicriviroc Drug->CCR2 Blocks Drug->CCR5 Blocks Inflammation_Fibrosis Inflammation & Fibrosis Cell_Recruitment->Inflammation_Fibrosis

Caption: Shared mechanism of action for this compound and cenicriviroc.

Pharmacological Profile Comparison

While both drugs share a mechanism, their pharmacological profiles, derived from various in vitro and in vivo studies, show distinct characteristics.

ParameterThis compoundCenicriviroc
Target(s) CCR2 / CCR5CCR2 / CCR5
Binding Affinity (IC50) CCR2: 6.2 nMCCR5: 3.6 nM[1]Described as having "nanomolar potency"[3]. (EC50 for anti-HIV-1 activity via CCR5 is 0.024-0.08 nM)[5]
Human Half-life (t1/2) Data not publicly available. Preclinical studies show high clearance in mice.[1]~30-40 hours, supporting once-daily dosing.[3]
Metabolism Data not publicly available. Shows excellent stability in human liver microsomes.[1]Primarily hepatic, via CYP3A4 and CYP2C8 enzymes.[6]
Bioavailability Excellent oral bioavailability in preclinical dog and cynomolgus monkey models.[1]Good oral bioavailability in humans.[3]

Key Experimental Data and Protocols

Preclinical Efficacy: Thioglycollate-Induced Peritonitis Model

A standard preclinical model to assess the in vivo effect of CCR2/CCR5 antagonism on inflammatory cell recruitment is the thioglycollate-induced peritonitis model. Both this compound and cenicriviroc have been validated using this or similar models.[1][4]

Experimental Protocol: Thioglycollate-Induced Peritonitis This protocol outlines the general methodology used to evaluate the inhibition of monocyte and macrophage migration.

  • Induction: Mice are administered a sterile solution of thioglycollate via intraperitoneal (i.p.) injection to induce a robust inflammatory response and recruit immune cells to the peritoneal cavity.

  • Drug Administration: The test compound (this compound or cenicriviroc) or a vehicle control is administered to the mice, typically via oral gavage, at specified doses and time points relative to the thioglycollate injection.

  • Cell Collection: After a defined period (e.g., 48-72 hours), the mice are euthanized. The peritoneal cavity is washed with saline (lavage) to collect the infiltrated immune cells.

  • Quantification: The collected cells are counted, and flow cytometry is used to identify and quantify specific cell populations, particularly inflammatory monocytes and macrophages, to determine the extent of inhibition caused by the drug.

Peritonitis_Workflow Induce 1. Induce Peritonitis (i.p. Thioglycollate) Administer 2. Administer Drug (Oral Gavage) Induce->Administer Collect 3. Collect Peritoneal Lavage (48-72h post-induction) Administer->Collect Quantify 4. Quantify Immune Cells (Flow Cytometry) Collect->Quantify

Caption: Experimental workflow for the thioglycollate-induced peritonitis model.

Results: Both this compound and cenicriviroc have demonstrated a dose-dependent reduction in the infiltration of inflammatory monocytes and macrophages in this model, confirming their potent in vivo activity.[1][5]

Clinical Development in NASH and Liver Fibrosis

The most significant divergence between the two compounds is their clinical development path, particularly in the context of non-alcoholic steatohepatitis (NASH) and associated liver fibrosis.

Experimental Protocol: Phase 2b/3 NASH Clinical Trial The design of cenicriviroc's CENTAUR and AURORA trials provides a blueprint for late-stage clinical evaluation in this indication.[7][8]

  • Patient Selection: Enroll a large cohort of adult patients with biopsy-confirmed NASH and a specified stage of liver fibrosis (e.g., stage F2 or F3 on the NASH-CRN scale).[7][9]

  • Randomization: Patients are randomized in a double-blind fashion to receive either the investigational drug (e.g., cenicriviroc 150 mg once daily) or a matching placebo.[8]

  • Treatment Duration: Treatment is administered for an extended period, typically at least 12 months, to allow for measurable changes in liver histology.[8]

  • Endpoint Assessment: A second liver biopsy is performed at the end of the treatment period. The primary endpoint is typically a composite histological outcome, such as the proportion of patients achieving a ≥1-stage improvement in fibrosis without the worsening of steatohepatitis.[7][8]

Comparative Clinical Trial Results in NASH

Trial / CompoundPhasePrimary Endpoint MetKey Efficacy Finding
CENTAUR (Cenicriviroc) 2bNo (for NAS improvement) Yes (for fibrosis) At Year 1, 20% of CVC patients vs. 10% of placebo patients achieved ≥1-stage fibrosis improvement without worsening of NASH (p=0.02).[8]
AURORA (Cenicriviroc) 3NoThe trial was terminated due to a lack of efficacy at the 12-month analysis.[10]
This compound N/AN/ANo major clinical trials for NASH or liver fibrosis have been reported. Clinical development has focused on oncology.[2][11][12]

Summary and Conclusion

This compound and cenicriviroc are both potent dual CCR2/CCR5 antagonists with a strong scientific rationale for their use in inflammatory and fibrotic diseases.

  • Similarity: Their core mechanism of action is identical, targeting a critical axis of immune cell recruitment. Both show high potency in preclinical models.

  • Key Difference: Their clinical development trajectories are markedly different. Cenicriviroc was extensively studied for liver fibrosis in NASH, demonstrating a significant anti-fibrotic effect in its Phase 2b CENTAUR study, although this was not replicated in the larger Phase 3 AURORA trial.[8][10] In contrast, this compound has been primarily advanced into clinical trials for various cancers, often in combination with immunotherapies, with no major reported studies in NASH.[2]

For researchers, the choice between these molecules may depend on the specific disease model and therapeutic context. Cenicriviroc has a wealth of clinical data in liver disease, providing valuable insights into its safety and anti-fibrotic potential in humans. This compound, with its well-characterized preclinical profile and focus on oncology, may be better suited for investigations into the role of CCR2/CCR5 in the tumor microenvironment.

References

BMS-813160: A Comparative Analysis of CCR2 and CCR5 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of BMS-813160 for the C-C chemokine receptor 2 (CCR2) versus the C-C chemokine receptor 5 (CCR5). This compound is a potent dual antagonist of both CCR2 and CCR5, which are key mediators of inflammatory cell migration and have been implicated in a variety of inflammatory diseases and cancer.[1][2][3][4][5] This document summarizes key experimental data, outlines the methodologies used to obtain this data, and visualizes the relevant biological pathways.

Quantitative Selectivity Profile

The inhibitory activity of this compound against CCR2 and CCR5 has been evaluated using various in vitro assays, including radioligand binding, chemotaxis, and cell surface marker upregulation. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, demonstrating the potent and dual nature of this antagonist.

Assay TypeTargetLigand/StimulusCell TypeIC50 (nM)
Binding AssayCCR2125I-CCL2Human Peripheral Blood Mononuclear Cells (PBMCs)6.2[1]
Binding AssayCCR5125I-MIP-1βHuman Peripheral T Cells3.6[1]
Chemotaxis AssayCCR2CCL2Human THP-1 Cells0.8[1]
Chemotaxis AssayCCR5MIP-1βHuman Peripheral T Cells1.1[1]
CD11b UpregulationCCR2CCL2Human Whole Blood4.8[1]
CD11b UpregulationCCR5MIP-1βHuman Whole Blood5.7[1]

This compound exhibits high selectivity for CCR2 and CCR5 over other chemokine receptors. For instance, the IC50 values for CCR1, CCR4, and CXCR2 are all greater than 25 µM, indicating a selectivity of over 4000-fold for CCR2 and over 6900-fold for CCR5 compared to these other receptors.[1]

Experimental Methodologies

The following sections detail the protocols for the key experiments used to determine the selectivity of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound to CCR2 and CCR5 by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are used for the CCR2 binding assay, and human peripheral T cells are used for the CCR5 binding assay.[6] Cell membranes are prepared from these cells through homogenization and centrifugation.

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of the radiolabeled ligand (125I-CCL2 for CCR2 or 125I-MIP-1β for CCR5), and varying concentrations of this compound.[1][6]

  • Incubation: The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: The contents of the wells are transferred to a filter plate and washed with ice-cold buffer to separate the bound from the free radioligand.

  • Detection: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

Chemotaxis Assays

Objective: To assess the functional ability of this compound to block the migration of cells towards a chemoattractant.

Protocol:

  • Cell Preparation: Human monocytic THP-1 cells are used for the CCR2 chemotaxis assay, and human peripheral T cells are used for the CCR5 assay.[6] The cells are suspended in assay buffer.

  • Assay Setup: A transwell plate with a porous membrane is used. The lower chamber contains the chemoattractant (CCL2 for CCR2 or MIP-1β for CCR5). The cell suspension, pre-incubated with varying concentrations of this compound, is added to the upper chamber.

  • Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 1.5 to 3 hours to allow for cell migration.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

  • Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the cell migration, is determined.

CD11b Upregulation Assay

Objective: To measure the effect of this compound on the activation of monocytes in whole blood, as indicated by the upregulation of the cell surface marker CD11b.

Protocol:

  • Blood Collection: Fresh human whole blood is collected in tubes containing an anticoagulant.

  • Incubation: Aliquots of whole blood are pre-incubated with varying concentrations of this compound.

  • Stimulation: The blood is then stimulated with a specific chemokine (CCL2 for CCR2-mediated activation or MIP-1β for CCR5-mediated activation) to induce the upregulation of CD11b on monocytes.

  • Staining: The blood is stained with fluorescently labeled antibodies against CD14 (to identify monocytes) and CD11b.

  • Flow Cytometry: The expression of CD11b on the surface of CD14-positive monocytes is analyzed using a flow cytometer.

  • Data Analysis: The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the chemokine-induced upregulation of CD11b.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.

CCR2_CCR5_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds MIP1b MIP-1β (CCL4) CCR5 CCR5 MIP1b->CCR5 Binds BMS813160 This compound BMS813160->CCR2 Blocks BMS813160->CCR5 Blocks G_Protein_2 G-protein CCR2->G_Protein_2 Activates G_Protein_5 G-protein CCR5->G_Protein_5 Activates Downstream_Signaling_2 Downstream Signaling (PI3K/Akt, MAPK, JAK/STAT) G_Protein_2->Downstream_Signaling_2 Downstream_Signaling_5 Downstream Signaling (PI3K, MAPK, etc.) G_Protein_5->Downstream_Signaling_5 Cellular_Response_2 Cellular Response (Migration, Proliferation) Downstream_Signaling_2->Cellular_Response_2 Cellular_Response_5 Cellular Response (Migration, Activation) Downstream_Signaling_5->Cellular_Response_5

Caption: CCR2 and CCR5 Signaling Pathways and the inhibitory action of this compound.

experimental_workflow cluster_assays In Vitro Assays cluster_selectivity Selectivity Profiling cluster_analysis Data Analysis & Conclusion Binding Radioligand Binding Assay (IC50 determination) Data_Analysis IC50 Calculation and Comparative Analysis Binding->Data_Analysis Chemotaxis Chemotaxis Assay (Functional Inhibition, IC50) Chemotaxis->Data_Analysis CD11b CD11b Upregulation Assay (Monocyte Activation, IC50) CD11b->Data_Analysis Other_Receptors Screening against other chemokine receptors (CCR1, CCR4, etc.) Other_Receptors->Data_Analysis Conclusion Confirmation of Potent and Selective Dual Antagonism Data_Analysis->Conclusion start This compound start->Binding start->Chemotaxis start->CD11b start->Other_Receptors

Caption: Experimental workflow for characterizing the selectivity of this compound.

References

Comparative Analysis of BMS-813160's Efficacy in Modulating Tumor-Associated Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tumor-Associated Macrophages (TAMs) are a critical component of the tumor microenvironment (TME) and play a significant role in tumor progression, immunosuppression, and metastasis.[1] Predominantly polarized towards an M2-like phenotype, these macrophages contribute to an immunosuppressive milieu that fosters tumor growth.[1][2] Consequently, targeting TAMs has emerged as a promising strategy in cancer immunotherapy. BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5, which are instrumental in the recruitment of monocytes—the precursors to TAMs—into the TME.[3][4][5] This guide provides a comparative overview of this compound, its mechanism of action on TAMs, and a comparison with alternative TAM-targeting agents, supported by experimental data.

This compound Signaling Pathway

This compound exerts its effect by inhibiting the signaling pathways responsible for monocyte recruitment to the tumor site. The primary ligand for CCR2 is C-C motif chemokine ligand 2 (CCL2), which is often secreted by tumor cells.[6] The binding of CCL2 to CCR2 on circulating monocytes initiates their migration from the bloodstream into the tumor tissue, where they differentiate into TAMs.[4][5] By blocking both CCR2 and CCR5, this compound effectively curtails the infiltration of these immunosuppressive cells into the TME, thereby potentially restoring anti-tumor immunity.[3][7]

G cluster_blood Blood Vessel cluster_tme Tumor Microenvironment (TME) cluster_action Mechanism of Action monocyte Monocyte tam Tumor-Associated Macrophage (M2) monocyte->tam Infiltrates TME & Differentiates ccr2 CCR2 Receptor tumor_cell Tumor Cell tumor_cell->monocyte Secretes CCL2 tam->tumor_cell Promotes Growth & Immunosuppression bms This compound bms->ccr2 Blocks ccr2->tam Inhibition of Recruitment

Caption: Mechanism of this compound in blocking TAM recruitment.

Comparative Performance Data

This compound's primary effect is the inhibition of monocyte and macrophage migration. Its performance can be compared with other agents that target TAMs through different mechanisms, such as depleting them or reprogramming their phenotype.

CompoundTarget / Mechanism of ActionKey Quantitative Data
This compound CCR2/CCR5 Antagonist: Inhibits recruitment of monocytes/macrophages.[3][8]IC50: 6.2 nM (CCR2), 3.6 nM (CCR5).[9]Clinical (NCT03496662, PDAC): - ORR: 42% (borderline resectable), 20% (locally advanced).[10][11]- mPFS: 11.9 mo (BR), 14.7 mo (LA).[11]- mOS: 18.2 mo (BR), 17 mo (LA).[11]- Showed decreased intratumoral monocytes and macrophages.[11]
Pexidartinib (PLX3397) CSF-1R Inhibitor: Blocks proliferation, differentiation, and survival of macrophages, leading to TAM depletion.[6][12]Clinical (Advanced Solid Tumors): - Currently under evaluation in various clinical trials, often in combination with chemotherapy or immunotherapy.[6]
SNDX-6352 CSF-1R Inhibitor: Similar to Pexidartinib, it affects the survival and differentiation of TAMs.[2][7]Clinical (NCT04301778, Cholangiocarcinoma): - Combination with Durvalumab was superior to Durvalumab alone.[2][7]
AMD3100 CXCR4 Antagonist: Blocks an alternative pathway for monocyte recruitment (CXCL12/CXCR4 axis).[6]Clinical (Head and Neck Cancer): - Under evaluation in combination with Pembrolizumab (NCT04058145).[6]
CD40 Agonists (e.g., APX005M) TAM Reprogramming: Activates CD40 on TAMs, driving them from a pro-tumor (M2) to an anti-tumor (M1) phenotype.[13][14]Clinical: - Being evaluated in early-phase trials, often in combination with immunotherapy or chemotherapy.[14]

Experimental Protocols

Validation of a TAM-targeting agent like this compound involves a multi-step process, from initial in vitro characterization to in vivo and clinical validation.

G cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation a In Vitro Assays (Binding, Migration) b In Vivo Animal Models (e.g., Tumor Xenografts) a->b c Pharmacokinetics & Pharmacodynamics b->c d Phase I/II Trials (Safety, Dosing, Efficacy) c->d Candidate Selection e Tumor Biopsies (Pre- and Post-treatment) d->e f Biomarker Analysis (IHC, Flow Cytometry, scRNA-seq) e->f f->d Informs Efficacy

Caption: General experimental workflow for validating TAM-targeting agents.

Key Experimental Methodologies
  • Receptor Binding and Functional Assays:

    • Objective: To determine the potency and selectivity of the antagonist.

    • Protocol: Competitive binding assays are performed using radiolabeled ligands (e.g., CCL2) and cell lines expressing the target receptors (CCR2/CCR5). The concentration of this compound required to displace 50% of the radioligand (IC50) is calculated. Functional assays, such as calcium flux or chemotaxis assays, measure the antagonist's ability to block downstream signaling.[9]

  • In Vitro Cell Migration Assay (Transwell Assay):

    • Objective: To confirm the inhibition of monocyte/macrophage migration.

    • Protocol: Human or mouse monocytes (e.g., THP-1 cells or primary monocytes) are placed in the upper chamber of a Transwell insert. A chemoattractant (e.g., CCL2) is added to the lower chamber. The effect of different concentrations of this compound, added to the upper chamber, on the number of cells migrating to the lower chamber is quantified after a set incubation period, typically by cell counting or fluorescent labeling.

  • In Vivo Efficacy Model (Thioglycollate-Induced Peritonitis):

    • Objective: To validate the inhibition of inflammatory monocyte and macrophage migration in a living organism.[4][5]

    • Protocol: Mice are treated with oral doses of this compound.[9] Peritonitis is then induced by intraperitoneal injection of thioglycollate broth. After a specific time (e.g., 24-72 hours), peritoneal lavage is performed to collect the infiltrated immune cells. The number of monocytes and macrophages is quantified using flow cytometry with specific cell surface markers (e.g., CD11b, F4/80). A dose-dependent reduction in these cell populations indicates in vivo efficacy.[5][9]

  • Clinical Trial with Biomarker Analysis (e.g., NCT03496662):

    • Objective: To assess the safety, tolerability, and clinical efficacy in cancer patients and to confirm the mechanism of action in humans.[10][11]

    • Protocol: Patients receive this compound in combination with other therapies (e.g., chemotherapy and immunotherapy).[11] Mandatory tumor biopsies are taken before and during treatment.[15] Changes in the tumor microenvironment are analyzed using techniques like immunohistochemistry (IHC) to quantify TAMs (e.g., using CD163 marker) and single-cell RNA sequencing (scRNA-seq) to provide a detailed map of all immune cell subsets and their gene expression changes.[10] Clinical outcomes such as Objective Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS) are measured.[11]

Conclusion

This compound is a promising therapeutic agent that targets the tumor microenvironment by inhibiting the recruitment of immunosuppressive TAMs. Its dual antagonism of CCR2 and CCR5 effectively blocks a key pathway for monocyte infiltration. Preclinical data confirmed its ability to inhibit monocyte and macrophage migration, and clinical trial results in pancreatic cancer have demonstrated its potential to decrease intratumoral macrophage populations and improve patient outcomes when used in combination therapies.[4][11] Compared to other TAM-targeting strategies like CSF-1R inhibitors or reprogramming agents, this compound offers a distinct mechanism focused on preventing the accumulation of these pro-tumorigenic cells. The continued investigation of this compound and similar agents is crucial for developing more effective cancer immunotherapies.

References

A Head-to-Head Battle of Chemokine Receptor Antagonists: BMS-813160 vs. TAK-779 in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, particularly for inflammatory diseases, HIV, and cancer, the C-C chemokine receptors CCR2 and CCR5, and the C-X-C chemokine receptor CXCR3 have emerged as critical therapeutic targets. This guide provides a detailed comparison of two prominent antagonists, BMS-813160 and TAK-779, focusing on their performance in key functional assays. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.

Overview of the Antagonists

This compound is a potent and selective dual antagonist of CCR2 and CCR5.[1][2][3][4][5] Developed by Bristol-Myers Squibb, it has been investigated for its potential in treating conditions where these receptors are implicated, such as diabetic nephropathies and various cancers.[1] Its mechanism of action involves blocking the binding of chemokine ligands like CCL2 and CCL5 to their respective receptors, thereby inhibiting the migration of inflammatory monocytes and macrophages.[2][4]

TAK-779 is a small-molecule, nonpeptide antagonist of CCR5, initially developed by Takeda Chemical Industries for the treatment of HIV-1 infection.[6] It functions by selectively blocking the binding of chemokines, such as RANTES (CCL5), to CCR5, thus preventing viral entry into host cells.[6] Subsequent research has revealed that TAK-779 also exhibits antagonistic activity against CXCR3 and, to a lesser extent, CCR2.[7][8] This broader activity profile has led to its investigation in other inflammatory and autoimmune conditions.[7][9][10]

Quantitative Comparison of Functional Activity

The following table summarizes the available quantitative data from various functional assays for this compound and TAK-779. It is important to note that these values are from different studies and direct head-to-head comparisons in the same experimental setup are limited.

Functional AssayTarget(s)This compound (IC50/Ki)TAK-779 (IC50/Ki)
Receptor Binding
CCR2 BindingHuman6.2 nM (IC50)[3]Less potent than on CCR5[6]
CCR5 BindingHuman3.6 nM (IC50)[3]1.4 nM (IC50), 1.1 nM (Ki)[6][11]
Chemotaxis
CCR2-mediatedHumanEquipotent to CCR5 inhibition[4]Inhibits macrophage chemotaxis[7]
CCR5-mediatedHumanEquipotent to CCR2 inhibition[4]Inhibits chemotaxis[12]
Calcium Mobilization
CCR5-mediatedHuman-Completely abrogated RANTES-induced Ca2+ influx[6]
Anti-HIV-1 Activity
R5 HIV-1 ReplicationHuman-1.2 nM (EC50), 5.7 nM (EC90)[6]
CD11b Upregulation
CCR2-mediatedHuman Whole Blood4.8 nM (IC50)[3]-
CCR5-mediatedHuman Whole Blood5.7 nM (IC50)[3]-

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental setups, the following diagrams have been generated using Graphviz.

G CCR5 Signaling Pathway and Antagonist Intervention cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR5 CCR5 G_protein G-protein activation CCR5->G_protein Activates HIV_entry HIV-1 Entry CCR5->HIV_entry Co-receptor for CCL5 CCL5 (RANTES) CCL5->CCR5 Binds TAK779 TAK-779 TAK779->CCR5 Blocks BMS813160 This compound BMS813160->CCR5 Blocks Ca_mobilization Ca2+ Mobilization G_protein->Ca_mobilization Chemotaxis Chemotaxis G_protein->Chemotaxis

Caption: CCR5 signaling cascade and points of inhibition by TAK-779 and this compound.

G Chemotaxis Assay Workflow cluster_transwell Transwell Chamber cluster_upper Upper Chamber cluster_lower Lower Chamber cluster_analysis Analysis Cells Cells (e.g., T-cells, Monocytes) + Antagonist (this compound or TAK-779) Porous_membrane Porous Membrane Cells->Porous_membrane Quantification Quantify Migrated Cells (e.g., Flow Cytometry, Microscopy) Cells->Quantification Migrated Cells Chemoattractant Chemoattractant (e.g., CCL5, CCL2) Chemoattractant->Cells Induces Migration Porous_membrane->Chemoattractant

Caption: Generalized workflow for a transwell chemotaxis assay.

Detailed Experimental Protocols

Receptor Binding Assay (Competitive Inhibition)

Objective: To determine the affinity of the antagonist for the chemokine receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cells expressing the target receptor (e.g., CHO/CCR5 cells, human peripheral blood mononuclear cells).[4][6]

  • Radiolabeled chemokine ligand (e.g., [¹²⁵I]-RANTES, ¹²⁵I-CCL2).[4][6]

  • Unlabeled chemokine ligand.

  • Test antagonists (this compound, TAK-779).

  • Binding buffer.

  • Scintillation counter.

Protocol:

  • Prepare a suspension of receptor-expressing cells in binding buffer.

  • In a multi-well plate, add a fixed concentration of the radiolabeled ligand to each well.

  • Add varying concentrations of the test antagonist (or unlabeled ligand for control) to the wells.

  • Initiate the binding reaction by adding the cell suspension to the wells.

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a filter mat to separate bound from free ligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the concentration of the antagonist that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).

Chemotaxis Assay (Transwell Migration)

Objective: To assess the ability of an antagonist to block the directional migration of cells towards a chemoattractant.

Materials:

  • Chemotaxis chamber (e.g., Transwell plate with a porous membrane).

  • Target cells capable of chemotaxis (e.g., THP-1 cells, human peripheral T cells).[4]

  • Chemoattractant (e.g., CCL2, CCL5).[4]

  • Test antagonists (this compound, TAK-779).

  • Assay medium.

  • Method for quantifying migrated cells (e.g., flow cytometer, microscope with counting software).

Protocol:

  • Pre-treat the target cells with varying concentrations of the antagonist or vehicle control for a specified period.

  • Add the chemoattractant solution to the lower chamber of the transwell plate.

  • Add the pre-treated cell suspension to the upper chamber (the insert).

  • Incubate the plate at 37°C in a CO₂ incubator for a time sufficient to allow cell migration.

  • After incubation, remove the upper chamber.

  • Collect the cells that have migrated to the lower chamber.

  • Quantify the number of migrated cells using a suitable method.

  • Determine the IC50 value of the antagonist for inhibiting chemotaxis.

Calcium Mobilization Assay

Objective: To measure the antagonist's effect on the intracellular calcium increase induced by chemokine receptor activation.

Materials:

  • Cells expressing the target receptor (e.g., CHO/CCR5 cells).[6]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Chemokine agonist (e.g., RANTES).[6]

  • Test antagonist (TAK-779).

  • Fluorometric imaging plate reader or a fluorometer.

Protocol:

  • Load the receptor-expressing cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Resuspend the cells in a suitable buffer and place them in the fluorometer.

  • Establish a baseline fluorescence reading.

  • Add the test antagonist at the desired concentration and incubate for a short period.

  • Add the chemokine agonist to stimulate the cells.

  • Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • Analyze the data to determine the extent of inhibition of the calcium signal by the antagonist.

Conclusion

This compound and TAK-779 are both potent antagonists of chemokine receptors, but with distinct selectivity profiles. This compound is a dual antagonist of CCR2 and CCR5, demonstrating equipotent inhibition of both receptors in functional assays. In contrast, TAK-779 is a highly potent and selective CCR5 antagonist, with additional off-target effects on CXCR3 and weaker activity on CCR2.

The choice between these two compounds will largely depend on the specific research question and the biological system under investigation. For studies requiring specific blockade of CCR5, particularly in the context of HIV research, TAK-779 remains a valuable tool. For investigations where the combined roles of CCR2 and CCR5 in inflammation or cancer are of interest, this compound offers a more targeted dual-inhibition approach. The provided experimental protocols offer a foundation for researchers to design and execute functional assays to further evaluate these and other chemokine receptor antagonists.

References

BMS-813160: A Comparative Analysis of Cross-reactivity with Other Chemokine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BMS-813160 is a potent dual antagonist of the C-C chemokine receptors CCR2 and CCR5, developed to modulate inflammatory responses and leukocyte migration.[1][2][3] Understanding its selectivity and potential for cross-reactivity with other chemokine receptors is crucial for accurate interpretation of experimental results and for predicting its therapeutic window and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of this compound with other chemokine receptors, supported by available experimental data.

Quantitative Comparison of Binding Affinities

The selectivity of this compound has been evaluated against a panel of chemokine receptors. The following table summarizes the inhibitory concentrations (IC50) of this compound for its primary targets, CCR2 and CCR5, and its activity against other tested chemokine receptors.

Chemokine ReceptorThis compound IC50Assay Type
CCR2 6.2 nMRadioligand Binding
CCR5 3.6 nMRadioligand Binding
CCR1 >25 µMNot Specified
CCR4 >40 µMNot Specified
CXCR2 >40 µMNot Specified

Data sourced from MedChemExpress product information and supported by findings in a 2021 publication in ACS Medicinal Chemistry Letters.[2][4]

The data clearly indicates that this compound is highly potent and selective for CCR2 and CCR5, with significantly lower affinity for CCR1, CCR4, and CXCR2. The IC50 values for these off-target receptors are in the micromolar range, suggesting a wide therapeutic window before significant engagement of these other chemokine receptors would be expected.

Functional Activity

Beyond binding affinity, the functional antagonist activity of this compound has been assessed through various cellular assays.

Functional AssayTargetThis compound IC50
Chemotaxis (CTX)CCR20.8 nM
CD11b UpregulationCCR24.8 nM
Chemotaxis (CTX)CCR51.1 nM
CD11b UpregulationCCR55.7 nM

Data sourced from MedChemExpress product information.[4]

These functional data corroborate the binding affinity results, demonstrating potent antagonism of CCR2- and CCR5-mediated cellular responses at nanomolar concentrations.

Experimental Protocols

The following are generalized methodologies for the key experiments used to assess the cross-reactivity of chemokine receptor antagonists like this compound.

Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radioactively labeled ligand from its receptor.

  • Receptor Preparation: Membranes from cells stably expressing the chemokine receptor of interest are prepared.

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a specific radiolabeled chemokine ligand (e.g., ¹²⁵I-CCL2 for CCR2) and varying concentrations of the test compound (this compound).

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to block the increase in intracellular calcium that occurs upon chemokine receptor activation.

  • Cell Preparation: Cells expressing the target chemokine receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound).

  • Ligand Stimulation: The cells are then stimulated with a known agonist (chemokine) for the target receptor.

  • Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The IC50 value is calculated as the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of CCR2/CCR5 and a typical experimental workflow for assessing antagonist activity.

CCR2_CCR5_Signaling CCR2/CCR5 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR2 CCR2 G_protein Gαi Protein CCR2->G_protein CCR5 CCR5 CCR5->G_protein PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Chemotaxis, Cell Adhesion Ca_release->Cellular_Response MAPK_pathway MAPK Pathway PKC->MAPK_pathway MAPK_pathway->Cellular_Response CCL2 CCL2 CCL2->CCR2 CCL5 CCL5 CCL5->CCR5 BMS_813160 This compound BMS_813160->CCR2 BMS_813160->CCR5

Caption: Simplified signaling pathway of CCR2 and CCR5 antagonism by this compound.

Experimental_Workflow Antagonist Activity Experimental Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_cells Prepare receptor-expressing cells load_dye Load cells with Ca²⁺ sensitive dye (for functional assay) prep_cells->load_dye prep_membranes Prepare cell membranes (for binding assay) prep_cells->prep_membranes add_antagonist Add varying concentrations of this compound load_dye->add_antagonist prep_membranes->add_antagonist add_ligand Add agonist (functional) or radioligand (binding) add_antagonist->add_ligand incubation Incubate to reach equilibrium add_ligand->incubation measure_signal Measure fluorescence (functional) or radioactivity (binding) incubation->measure_signal data_analysis Calculate IC50 values measure_signal->data_analysis

Caption: General experimental workflow for assessing this compound antagonist activity.

References

Dual CCR2/CCR5 Antagonism with BMS-813160: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the dual C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5) antagonist, BMS-813160, in relation to single CCR receptor antagonists. The simultaneous blockade of both CCR2 and CCR5, key receptors in mediating the migration of inflammatory monocytes and macrophages, presents a promising therapeutic strategy for a variety of inflammatory diseases and cancer. This document summarizes available preclinical data, outlines key experimental protocols, and visualizes the underlying signaling pathways.

Mechanism of Action: A Dual Approach to Inhibit Inflammatory Cell Migration

This compound is a potent and selective dual antagonist of both CCR2 and CCR5.[1] In preclinical studies, it has demonstrated high binding affinity for both receptors, with IC50 values of 6.2 nM for CCR2 and 3.6 nM for CCR5.[1] This dual antagonism is critical as both CCR2 and CCR5 are implicated in the recruitment of monocytes and macrophages to sites of inflammation and within the tumor microenvironment. The primary ligands for these receptors, CCL2 for CCR2 and CCL3, CCL4, and CCL5 for CCR5, are often co-expressed in pathological conditions. Therefore, blocking both receptors simultaneously may offer a more comprehensive inhibition of inflammatory cell infiltration compared to targeting either receptor alone.

Preclinical Efficacy of this compound

The in vivo efficacy of this compound has been demonstrated in a mouse model of thioglycollate-induced peritonitis, a standard assay for assessing the recruitment of inflammatory cells. In this model, oral administration of this compound resulted in a dose-dependent reduction of inflammatory monocyte and macrophage infiltration into the peritoneum.[1][2][3]

Table 1: In Vivo Efficacy of this compound in a Mouse Peritonitis Model

CompoundDosage (mg/kg, p.o., twice daily)OutcomeReference
This compound10 - 160Dose-dependent reduction in inflammatory monocyte and macrophage infiltration[1][2][3]

Note: Specific percentage inhibition values at each dose were not publicly available.

Another dual CCR2/CCR5 antagonist, cenicriviroc, has also shown dose-related decreases in monocyte/macrophage recruitment in a similar thioglycollate-induced peritonitis model, with statistically significant reductions at doses of 20 mg/kg/day and higher.[4][5] This further supports the potential for dual antagonists to effectively inhibit inflammatory cell migration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for evaluating its efficacy.

cluster_0 Inflammatory Stimulus cluster_1 Monocyte/Macrophage Chemokine Production (CCL2, CCL5, etc.) Chemokine Production (CCL2, CCL5, etc.) CCR2 CCR2 Chemokine Production (CCL2, CCL5, etc.)->CCR2 CCL2 CCR5 CCR5 Chemokine Production (CCL2, CCL5, etc.)->CCR5 CCL5, etc. Signaling Cascade Signaling Cascade CCR2->Signaling Cascade CCR5->Signaling Cascade Cell Migration & Infiltration Cell Migration & Infiltration Signaling Cascade->Cell Migration & Infiltration BMS813160 This compound (Dual Antagonist) BMS813160->CCR2 Blocks BMS813160->CCR5 Blocks Single_CCR2_Antagonist Single CCR2 Antagonist Single_CCR2_Antagonist->CCR2 Single_CCR5_Antagonist Single CCR5 Antagonist Single_CCR5_Antagonist->CCR5 cluster_0 In Vivo Model cluster_1 In Vitro Assay start Induce Peritonitis (Thioglycollate Injection) treatment Administer Vehicle, This compound, or Single Antagonists start->treatment collection Collect Peritoneal Lavage Fluid (48h) treatment->collection analysis Quantify Monocyte/ Macrophage Infiltration (Flow Cytometry) collection->analysis cell_prep Isolate Monocytes pre_incubation Pre-incubate with Vehicle or Antagonists cell_prep->pre_incubation migration_assay Transwell Migration Assay (CCL2/CCL5 Gradient) pre_incubation->migration_assay quantification Quantify Migrated Cells migration_assay->quantification

References

A Head-to-Head Comparison of CCR2/CCR5 Dual Antagonists for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic development for inflammatory and fibrotic diseases, the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5) have emerged as critical targets. Their dual antagonism presents a promising strategy to modulate the complex inflammatory cascades underlying numerous pathologies, including non-alcoholic steatohepatitis (NASH), HIV, and various cancers. This guide provides a head-to-head comparison of key CCR2/CCR5 dual antagonists, presenting supporting experimental data, detailed protocols, and visual representations of signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their endeavors.

Mechanism of Action: Targeting the Inflammatory Axis

CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a pivotal role in recruiting monocytes and macrophages to sites of inflammation.[1] Similarly, CCR5, with its ligands CCL3, CCL4, and CCL5 (RANTES), is crucial for the trafficking of T cells, macrophages, and other immune cells.[1] By simultaneously blocking these two receptors, dual antagonists can effectively dampen the inflammatory response and subsequent tissue damage. Cenicriviroc (B192934) (CVC), for instance, is a potent oral dual antagonist that has been extensively studied for its anti-inflammatory and antifibrotic effects.[2][3]

Comparative Efficacy of Leading Dual Antagonists

The following table summarizes the in vitro potency of several notable CCR2/CCR5 dual antagonists. This quantitative data, primarily presented as IC50 values, allows for a direct comparison of their inhibitory activity against the target receptors.

CompoundCCR2 IC50 (nM)CCR5 IC50 (nM)SpeciesNotes
Cenicriviroc (CVC) 2 - 62 - 6HumanOrally bioavailable, potent dual antagonist.[4]
BMS-813160 6.23.6HumanPotent and selective dual antagonist.[1][5]
PF-04634817 20.8470RatOrally active, with lower potency for rodent CCR5.[6]
TAK-779 25 - 27~1.0HumanOne of the earlier developed dual antagonists.[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

CCR2_CCR5_Signaling CCR2/CCR5 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR2 CCR2 G_Protein G-Protein Activation CCR2->G_Protein CCR5 CCR5 CCR5->G_Protein CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds CCL5 CCL5 (RANTES) CCL5->CCR5 Binds Antagonist Dual Antagonist (e.g., Cenicriviroc) Antagonist->CCR2 Blocks Antagonist->CCR5 Blocks PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 Generation PLC->IP3 Ca_Release Ca²⁺ Release IP3->Ca_Release Chemotaxis Chemotaxis & Inflammation Ca_Release->Chemotaxis

Caption: CCR2/CCR5 signaling cascade and the inhibitory action of dual antagonists.

Peritonitis_Workflow Thioglycollate-Induced Peritonitis Model Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Groups cluster_induction Induction of Peritonitis cluster_collection Sample Collection cluster_analysis Analysis Acclimatization Acclimatization of Mice Vehicle Vehicle Control (e.g., Saline) Acclimatization->Vehicle Antagonist CCR2/CCR5 Antagonist (e.g., this compound) Acclimatization->Antagonist Thioglycollate Intraperitoneal Injection of 3% Thioglycollate Vehicle->Thioglycollate Antagonist->Thioglycollate Lavage Peritoneal Lavage (e.g., after 24-72h) Thioglycollate->Lavage Cell_Count Total and Differential Leukocyte Count Lavage->Cell_Count FACS Flow Cytometry Analysis (e.g., Macrophages, Monocytes) Lavage->FACS

Caption: Experimental workflow for the thioglycollate-induced peritonitis model.

Key Experimental Protocols

For researchers looking to evaluate CCR2/CCR5 dual antagonists, the following are detailed methodologies for essential in vitro and in vivo assays.

Radioligand Binding Assay

This assay quantifies the ability of a compound to displace a radiolabeled ligand from the CCR2 or CCR5 receptor, providing a measure of its binding affinity (Ki or IC50).

Methodology:

  • Membrane Preparation:

    • Culture cell lines stably expressing human CCR2 or CCR5 (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [¹²⁵I]-CCL2 for CCR2 or [¹²⁵I]-CCL5 for CCR5), and varying concentrations of the test antagonist.

    • Include controls for total binding (no antagonist) and non-specific binding (excess unlabeled ligand).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Chemotaxis Assay

This functional assay assesses the ability of an antagonist to inhibit the directional migration of cells towards a chemoattractant.

Methodology:

  • Cell Preparation:

    • Isolate primary human peripheral blood monocytes (PBMCs) or use a monocytic cell line (e.g., THP-1) that expresses CCR2 and CCR5.

  • Assay Setup:

    • Use a transwell plate with a porous membrane (e.g., 5 µm pore size).

    • In the lower chamber, add media containing a chemoattractant (e.g., CCL2 or CCL5).

    • In the upper chamber (insert), add the cell suspension in media containing various concentrations of the antagonist or vehicle control.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for a sufficient time to allow for cell migration (typically 2-4 hours).

  • Quantification:

    • Remove the insert and quantify the number of cells that have migrated to the lower chamber. This can be done by direct cell counting with a hemocytometer, or by using a fluorescent dye and a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of cell migration for each antagonist concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

Thioglycollate-Induced Peritonitis Model

This in vivo model is used to evaluate the effect of an antagonist on inflammatory cell recruitment in a living organism.[8]

Methodology:

  • Animal Dosing:

    • Administer the CCR2/CCR5 dual antagonist (e.g., this compound) or vehicle control to mice via an appropriate route (e.g., oral gavage). Dosing can be done for one or more days prior to the induction of peritonitis.[1]

  • Induction of Peritonitis:

    • Inject a sterile solution of 3% thioglycollate medium (typically 1-3 mL) into the peritoneal cavity of the mice.[9][10]

  • Cell Collection:

    • At a predetermined time point after thioglycollate injection (e.g., 24, 48, or 72 hours), euthanize the mice.[11]

    • Collect the inflammatory cells from the peritoneal cavity by lavage with sterile phosphate-buffered saline (PBS).

  • Cell Analysis:

    • Determine the total number of leukocytes in the peritoneal lavage fluid.

    • Perform a differential cell count to identify the numbers of macrophages, monocytes, and neutrophils.

    • Further characterize the immune cell populations using flow cytometry with specific cell surface markers.

  • Data Analysis:

    • Compare the number and composition of inflammatory cells in the peritoneal lavage of antagonist-treated mice to that of vehicle-treated mice to determine the in vivo efficacy of the compound.

Conclusion

The dual antagonism of CCR2 and CCR5 represents a compelling therapeutic strategy for a multitude of inflammatory and fibrotic diseases. This guide has provided a comparative overview of key dual antagonists, supported by quantitative data and detailed experimental protocols. The provided visualizations of the underlying signaling pathways and experimental workflows are intended to facilitate a deeper understanding and aid in the design of future research and development efforts in this promising field. As research progresses, the continued head-to-head comparison of emerging antagonists will be crucial for identifying the most effective therapeutic candidates.

References

Synergistic Effects of BMS-813160 with Checkpoint Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the CCR2/CCR5 dual antagonist, BMS-813160, in combination with checkpoint inhibitors. The information presented herein is based on publicly available preclinical and clinical data and is intended to inform research and drug development efforts in the field of immuno-oncology.

Introduction

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and infiltrating immune cells. The recruitment of immunosuppressive immune cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), to the TME is a key mechanism of immune evasion. The chemokine receptors CCR2 and CCR5, and their respective ligands (e.g., CCL2, CCL5), play a pivotal role in the trafficking of these immunosuppressive cells.

This compound is a potent dual antagonist of CCR2 and CCR5, which blocks the signaling pathways responsible for the migration of these myeloid cells into the tumor. By inhibiting this infiltration, this compound is hypothesized to remodel the TME from an immunosuppressive to an immune-permissive state. This provides a strong rationale for combining this compound with immune checkpoint inhibitors (ICIs), such as anti-PD-1 antibodies (e.g., nivolumab), which act to reinvigorate the anti-tumor activity of cytotoxic T lymphocytes (CTLs). The synergistic hypothesis is that by reducing the population of immunosuppressive cells, the efficacy of checkpoint inhibitors will be enhanced, leading to a more robust and durable anti-tumor immune response.

Preclinical Evidence of Synergy

Preclinical studies in various cancer models have demonstrated the potential of dual CCR2/CCR5 inhibition to enhance the efficacy of anti-PD-1 therapy.

A study in a murine glioma model showed that the combination of a CCR2/CCR5 dual inhibitor with an anti-PD-1 antibody resulted in a significant improvement in overall survival compared to either treatment alone. This enhanced efficacy was associated with a marked reduction in the infiltration of monocytic MDSCs (M-MDSCs) into the brain tumors and a concurrent increase in the abundance and cytokine secretion of tumor-infiltrating CD8+ T cells[1][2].

Similarly, in a pancreatic ductal adenocarcinoma (PDAC) mouse model, the combination of a dual CCR2/5 inhibitor with radiation and an anti-PD-1 antibody led to superior anti-tumor efficacy. This triple combination resulted in enhanced intratumoral infiltration of effector and memory T cells, while suppressing the accumulation of regulatory T cells, M2-like TAMs, and MDSCs[3].

While direct preclinical data on this compound in combination with a checkpoint inhibitor without other agents is limited in the public domain, an abstract describing the preclinical activity of BMS-687681, another CCR2/5 dual antagonist, reported that its combination with immune checkpoint blockers (anti-PD-1 and/or anti-CTLA-4) demonstrated significantly improved tumor growth inhibition and an increased number of tumor-free mice in syngeneic mouse tumor models (MC38, CT26, and 4T1) compared to monotherapy[4].

Table 1: Preclinical In-Vivo Efficacy of CCR2/CCR5 Dual Antagonism with Anti-PD-1 Therapy

Cancer ModelTreatment GroupsKey Efficacy ReadoutsReference
Murine Glioma1. VehicleMedian Overall Survival[1][2]
2. Anti-PD-1Improved survival with combination
3. CCR2/5 Inhibitor
4. CCR2/5 Inhibitor + Anti-PD-1
Pancreatic Ductal Adenocarcinoma (PDAC)1. ControlTumor Growth Inhibition[3]
2. RT + αPD-1Enhanced anti-tumor efficacy with triple combination
3. RT + αPD-1 + CCR2/5i
Syngeneic Colon and Breast Cancer Models1. VehicleTumor Growth Inhibition (TGI)[4]
2. BMS-687681Significantly improved TGI and increased tumor-free mice with combination
3. ICBs (anti-PD-1 and/or anti-CTLA-4)
4. BMS-687681 + ICBs

Clinical Evidence of Synergy

A phase I/II clinical trial (NCT03496662) evaluated the safety and efficacy of this compound in combination with the anti-PD-1 antibody nivolumab (B1139203) and standard-of-care chemotherapy (gemcitabine and nab-paclitaxel) in patients with borderline resectable or locally advanced pancreatic ductal adenocarcinoma (PDAC)[3][5][6].

The study reported promising results for the combination therapy compared to a control arm receiving chemotherapy alone.

Table 2: Clinical Efficacy of this compound, Nivolumab, and Chemotherapy in Pancreatic Cancer (NCT03496662)

Patient PopulationTreatment ArmObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Borderline Resectable PDACGnP + this compound + Nivolumab42%11.9 months18.2 months
Locally Advanced PDACGnP + this compound + Nivolumab20%14.7 months17.0 months
Control Arm (BR and LA PDAC)GnP Alone0%Not ReportedNot Reported

GnP: Gemcitabine and nab-paclitaxel

Biomarker analyses from this trial provided clinical evidence for the proposed mechanism of action, showing a decrease in intratumoral monocytes and macrophages, and enhanced T-cell proliferation and effector gene expression in patients receiving the combination therapy[3][5][6].

Signaling Pathways and Mechanism of Action

The synergistic effect of this compound and checkpoint inhibitors is rooted in the modulation of the tumor immune microenvironment. The following diagrams illustrate the key signaling pathways and the proposed mechanism of synergy.

CCR2_CCR5_Signaling_Pathway CCR2/CCR5 Signaling in the Tumor Microenvironment cluster_tumor Tumor & Stromal Cells cluster_chemokines Chemokines cluster_receptors Chemokine Receptors cluster_immune_cells Immunosuppressive Myeloid Cells Tumor Cells Tumor Cells CCL2 CCL2 Tumor Cells->CCL2 CCL5 CCL5 Tumor Cells->CCL5 Stromal Cells (CAFs) Stromal Cells (CAFs) Stromal Cells (CAFs)->CCL2 Stromal Cells (CAFs)->CCL5 CCR2 CCR2 CCL2->CCR2 Binds to CCR5 CCR5 CCL5->CCR5 Binds to TAM Tumor-Associated Macrophage (TAM) CCR2->TAM Recruits MDSC Myeloid-Derived Suppressor Cell (MDSC) CCR2->MDSC Recruits CCR5->TAM Recruits CCR5->MDSC Recruits Immune Suppression Immune Suppression TAM->Immune Suppression MDSC->Immune Suppression

Figure 1: CCR2/CCR5 signaling recruits immunosuppressive cells.

Synergistic_Mechanism_of_Action Synergistic Mechanism of this compound and Checkpoint Inhibitors cluster_tme Tumor Microenvironment TAM Tumor-Associated Macrophage (TAM) T-Cell Cytotoxic T-Cell TAM->T-Cell Suppresses MDSC Myeloid-Derived Suppressor Cell (MDSC) MDSC->T-Cell Suppresses Tumor Cell Tumor Cell T-Cell->Tumor Cell Kills This compound This compound This compound->TAM Blocks Recruitment This compound->MDSC Blocks Recruitment Checkpoint Inhibitor Checkpoint Inhibitor Checkpoint Inhibitor->T-Cell Activates

Figure 2: this compound and checkpoint inhibitors synergistic action.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the synergistic effects of this compound and checkpoint inhibitors.

  • Objective: To assess the anti-tumor efficacy of this compound in combination with a checkpoint inhibitor in a living organism.

  • Cell Lines and Animal Models: Syngeneic tumor models (e.g., MC38 colon adenocarcinoma, 4T1 breast cancer, GL261 glioma) are implanted into immunocompetent mice (e.g., C57BL/6, BALB/c) to ensure a functional immune system.

  • Treatment Groups:

    • Vehicle Control

    • This compound alone

    • Checkpoint Inhibitor (e.g., anti-PD-1 antibody) alone

    • This compound + Checkpoint Inhibitor

  • Drug Administration: this compound is typically administered orally. Checkpoint inhibitors are administered via intraperitoneal or intravenous injection. Dosing schedules are determined based on pharmacokinetic and pharmacodynamic studies.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. TGI is calculated as the percentage difference in the mean tumor volume between treated and vehicle control groups.

    • Survival: Mice are monitored for survival, and Kaplan-Meier survival curves are generated.

    • Tumor-Infiltrating Leukocyte (TIL) Analysis: At the end of the study, tumors are harvested, dissociated into single-cell suspensions, and analyzed by flow cytometry to quantify different immune cell populations.

  • Objective: To quantify the different immune cell subsets within the tumor microenvironment.

  • Sample Preparation: Tumors are mechanically and enzymatically digested to obtain a single-cell suspension. Red blood cells are lysed, and the remaining cells are washed and counted.

  • Antibody Staining: Cells are stained with a panel of fluorescently-labeled antibodies specific for various immune cell markers. A typical panel for myeloid and lymphoid cells might include:

    • General Markers: CD45 (pan-leukocyte)

    • Myeloid Markers: CD11b, Ly6G, Ly6C, F4/80, CD11c, MHC Class II, CD206

    • T-Cell Markers: CD3, CD4, CD8, FoxP3 (for regulatory T cells)

    • Activation/Exhaustion Markers: PD-1, CTLA-4, Ki-67 (for proliferation)

  • Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer. Data is analyzed using specialized software to gate on specific cell populations and determine their frequencies and absolute numbers.

Experimental_Workflow In-Vivo Efficacy and Immune Profiling Workflow Tumor Implantation Tumor Implantation Treatment Initiation Treatment Initiation Tumor Implantation->Treatment Initiation Tumor Volume Measurement Tumor Volume Measurement Treatment Initiation->Tumor Volume Measurement Regularly Survival Monitoring Survival Monitoring Tumor Volume Measurement->Survival Monitoring Concurrently Endpoint Endpoint Survival Monitoring->Endpoint Euthanasia at humane endpoint or study conclusion Tumor Harvest Tumor Harvest Endpoint->Tumor Harvest Tumor Dissociation Tumor Dissociation Tumor Harvest->Tumor Dissociation Single-Cell Suspension Single-Cell Suspension Tumor Dissociation->Single-Cell Suspension Flow Cytometry Staining Flow Cytometry Staining Single-Cell Suspension->Flow Cytometry Staining Data Acquisition Data Acquisition Flow Cytometry Staining->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Immune Cell Quantification

Figure 3: Workflow for in-vivo studies.
  • Objective: To assess the ability of the combination therapy to enhance T-cell function.

  • Co-culture System: T-cells are isolated from mice or human donors and co-cultured with tumor cells.

  • T-Cell Proliferation: T-cells are labeled with a proliferation dye (e.g., CFSE) that is diluted with each cell division. Proliferation is measured by the reduction in fluorescence intensity via flow cytometry.

  • Cytotoxicity Assay: Tumor cells are labeled with a fluorescent dye. T-cells are added to the culture, and tumor cell killing is measured by the release of the dye or by staining for apoptotic markers (e.g., Annexin V) via flow cytometry.

Conclusion

The combination of the CCR2/CCR5 dual antagonist this compound with checkpoint inhibitors represents a promising therapeutic strategy. Preclinical and clinical data suggest that by remodeling the tumor microenvironment to be less immunosuppressive, this compound can synergistically enhance the anti-tumor activity of checkpoint inhibitors. Further clinical investigation is warranted to fully elucidate the efficacy of this combination across various cancer types and to identify predictive biomarkers for patient selection. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this and other novel immuno-oncology combinations.

References

A Comparative Clinical Analysis of BMS-813160 in Pancreatic Cancer and Other Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5. These receptors play a pivotal role in the recruitment of immunosuppressive myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), into the tumor microenvironment. By inhibiting CCR2 and CCR5, this compound aims to remodel the tumor microenvironment, enhance anti-tumor immunity, and improve the efficacy of conventional cancer therapies. This guide provides a comparative analysis of the available clinical trial data for this compound, with a primary focus on its investigation in pancreatic cancer, and contrasts its performance with standard-of-care alternatives. Detailed experimental protocols and visualizations of the relevant biological pathways are included to provide a comprehensive resource for the scientific community.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by blocking the signaling of CCR2 and CCR5. These G-protein coupled receptors are activated by their respective chemokine ligands (e.g., CCL2 for CCR2; CCL3, CCL4, CCL5 for CCR5), which are often abundant in the tumor microenvironment. Activation of these receptors on myeloid cells promotes their migration to the tumor site, where they contribute to an immunosuppressive milieu that fosters tumor growth and metastasis. The inhibition of these pathways by this compound is intended to reduce the influx of these suppressive cells, thereby permitting a more robust anti-tumor immune response.

cluster_tme Tumor Microenvironment cluster_immune Immune Cells Tumor Cells Tumor Cells CCL2/CCL5 CCL2/CCL5 Tumor Cells->CCL2/CCL5 secrete Stromal Cells Stromal Cells Stromal Cells->CCL2/CCL5 secrete Monocyte/\nMacrophage Monocyte/ Macrophage CCR2/CCR5 CCR2/CCR5 Receptors MDSC MDSC CCL2/CCL5->CCR2/CCR5 bind to Pro-tumor\nFunctions Immunosuppression Tumor Growth Metastasis CCR2/CCR5->Pro-tumor\nFunctions activates This compound This compound This compound->CCR2/CCR5 inhibits

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Clinical Data in Pancreatic Cancer: A Comparative Overview

The most robust clinical data for this compound comes from the Phase I/II study NCT03496662, which evaluated the agent in combination with nivolumab (B1139203) and the chemotherapy regimen of gemcitabine (B846) and nab-paclitaxel (GnP) in patients with borderline resectable (BR) and locally advanced (LA) pancreatic ductal adenocarcinoma (PDAC).

Efficacy Data

The following table summarizes the key efficacy findings from the NCT03496662 trial and provides a comparison with historical data for standard-of-care chemotherapy regimens, FOLFIRINOX and GnP, in similar patient populations. It is important to note that these are not head-to-head comparisons and should be interpreted with caution.

Treatment RegimenPatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Resection RateSource(s)
This compound + Nivolumab + GnP BR PDAC42%11.9 months18.2 months83.3%[1][2]
This compound + Nivolumab + GnP LA PDAC20%14.7 months17.0 months20%[1][2]
FOLFIRINOX BR/LA PDAC (Meta-analysis)Higher than GnPBetter than GnP17.1 - 22.0 months28% - 53%[3][4][5]
Gemcitabine + nab-Paclitaxel (GnP) BR/LA PDAC (Meta-analysis)Lower than FOLFIRINOXLower than FOLFIRINOX12.5 - 16.9 months19% - 55%[3][4][5]
Safety and Tolerability

The combination of this compound with nivolumab and GnP was reported to be well-tolerated. The most notable grade 3 adverse events attributed solely to this compound were diarrhea and QTc prolongation.[1][2] In comparison, FOLFIRINOX is associated with higher rates of grade 3/4 toxicities, including neutropenia, febrile neutropenia, thrombocytopenia, and diarrhea, as compared to GnP.[6]

Experimental Protocols

A detailed understanding of the experimental design is crucial for the interpretation of clinical trial data. Below are the protocols for the NCT03496662 trial and the standard dosing for the comparator regimens.

NCT03496662: this compound Combination Therapy
  • Patient Population: Adults with histologically or cytologically confirmed borderline resectable or locally advanced pancreatic ductal adenocarcinoma.

  • Treatment Arms:

    • Investigational Arm:

      • This compound: 300 mg orally twice daily.

      • Nivolumab: 480 mg intravenously every 28 days.

      • Gemcitabine: 1000 mg/m² intravenously on days 1, 8, and 15 of a 28-day cycle.

      • Nab-paclitaxel: 125 mg/m² intravenously on days 1, 8, and 15 of a 28-day cycle.

    • Control Arm: Gemcitabine and nab-paclitaxel (GnP) alone.

  • Duration: Up to four 28-day cycles.

  • Primary Endpoints: Safety and Objective Response Rate (ORR).

  • Secondary Endpoints: Resection rate, Progression-Free Survival (PFS), and Overall Survival (OS).[1][2][7]

Patient Screening Patient Screening Enrollment Enrollment Patient Screening->Enrollment Randomization Randomization Enrollment->Randomization Treatment Cycle 1-4 Treatment Cycle 1-4 Randomization->Treatment Cycle 1-4 This compound + Nivo + GnP or GnP alone Response Assessment Response Assessment Treatment Cycle 1-4->Response Assessment Surgical Evaluation Surgical Evaluation Response Assessment->Surgical Evaluation If Resectable Follow-up Follow-up Response Assessment->Follow-up If Unresectable Surgical Evaluation->Follow-up

Figure 2: High-level workflow for the NCT03496662 clinical trial.
Standard-of-Care Comparator Protocols

  • FOLFIRINOX: This regimen typically consists of oxaliplatin (B1677828) (85 mg/m²), irinotecan (B1672180) (180 mg/m²), leucovorin (400 mg/m²), and fluorouracil (400 mg/m² bolus followed by a 2400 mg/m² 46-hour continuous infusion) administered every 14 days. Dose modifications are common due to toxicity.[8][9]

  • Gemcitabine + nab-Paclitaxel (GnP): The standard dosing is gemcitabine (1000 mg/m²) and nab-paclitaxel (125 mg/m²) administered intravenously on days 1, 8, and 15 of a 28-day cycle.[10][11]

This compound in Other Solid Tumors

This compound has also been investigated in other solid tumors, although detailed results are less mature.

  • NCT03184870: A Phase Ib/II study evaluated this compound alone or in combination with chemotherapy or nivolumab in patients with advanced pancreatic or colorectal cancer. This study is now complete, and results are pending.[12][13]

  • NCT04123379: A Phase II trial investigated neoadjuvant nivolumab with this compound in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC). This trial has also been completed, with an increase in the probability of phase transition success noted for HCC.[14][15]

Conclusions and Future Directions

The available clinical data suggests that this compound, in combination with immunotherapy and chemotherapy, is a promising therapeutic strategy for pancreatic cancer, particularly in the borderline resectable setting where it has shown a notable resection rate. The regimen appears to be well-tolerated, which may offer an advantage over more toxic chemotherapy regimens like FOLFIRINOX.

The mechanism of action, targeting the immunosuppressive tumor microenvironment, holds significant potential for synergy with a variety of anti-cancer treatments. The completion of trials in other solid tumors, such as colorectal cancer, NSCLC, and HCC, will provide a broader understanding of the therapeutic utility of this CCR2/CCR5 dual antagonist. Future research will likely focus on identifying predictive biomarkers to select patients most likely to benefit from this targeted therapy and exploring its role in earlier lines of treatment and in combination with other novel immunotherapies. The forthcoming results from the completed NCT03184870 and NCT04123379 trials are eagerly awaited by the scientific community.

References

Safety Operating Guide

Navigating the Disposal of BMS-813160: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like BMS-813160 are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a dual antagonist of chemokine receptors CCR2 and CCR5. Adherence to these protocols is critical for minimizing exposure risks and complying with regulatory standards.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is crucial to handle this compound with care in a designated and properly ventilated area, such as a chemical fume hood.[1] Personnel must be trained on the potential hazards of the compound and be equipped with the appropriate Personal Protective Equipment (PPE).[1][2] Although a comprehensive safety profile for this compound is not fully detailed in publicly available literature, it should be treated as a potentially hazardous substance.[3]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE requirements for handling this compound.[2] The following table summarizes generally recommended PPE for handling chemical compounds in a laboratory setting.

PPE CategoryItemSpecification
Eye Protection Safety Glasses/GogglesANSI Z87.1 certified, with side shields to protect from splashes.[1]
Hand Protection GlovesChemically resistant nitrile gloves, inspected for integrity before use.[1]
Body Protection Laboratory CoatLong-sleeved and fully buttoned to prevent skin contact.[1]
Respiratory RespiratorA NIOSH-approved respirator may be necessary if the Safety Data Sheet (SDS) indicates a risk of inhalation or if working with large quantities.[1][2]

Step-by-Step Disposal Procedures

All waste materials contaminated with this compound must be treated as chemical waste and disposed of in accordance with institutional and local regulations.[2] Never dispose of this chemical down the drain or in regular trash.[1]

  • Waste Collection :

    • Collect all waste materials contaminated with this compound, including unused compound, contaminated labware (e.g., vials, pipette tips), gloves, and spill cleanup materials, in a designated, leak-proof hazardous waste container.[1]

    • Use a container that is chemically compatible with this compound and any solvents used. Plastic containers are often a suitable choice.[1]

    • Crucially, do not mix incompatible wastes in the same container.[1]

  • Container Labeling and Storage :

    • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Store the waste container in a designated satellite accumulation area at or near the point of generation.[1]

    • The container must be kept securely closed except when adding waste.[1]

    • The storage area should have secondary containment to prevent the spread of material in case of a spill.[1]

  • Disposal of Empty Containers :

    • Any container that has held this compound should be treated as hazardous waste unless properly decontaminated.[1]

    • For highly toxic chemicals, it is best practice to collect the first three rinses of the container as hazardous waste.[1] The rinseate should be added to the appropriate hazardous waste container.[1]

    • After thorough rinsing and air-drying, obliterate or remove the original label before disposing of the container as regular solid waste, if permitted by your institution.[1]

  • Requesting Waste Pickup :

    • When the waste container is full (do not overfill) or has been in storage for the maximum allowed time (often up to 12 months), arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[1]

Chemical and Physical Properties of this compound

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₅H₄₀N₈O₂
Molecular Weight 484.6 g/mol
Appearance Crystalline solid[3]
Storage Temperature -20°C[3]
Solubility Soluble in DMSO[3]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal_path Disposal Path start Start: Handling this compound ppe Don Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Unused compound, contaminated labware, PPE) fume_hood->waste_generated is_empty_container Is it an empty container? waste_generated->is_empty_container collect_waste Collect in a Labeled, Compatible Hazardous Waste Container is_empty_container->collect_waste No decontaminate Decontaminate Container (Triple rinse, collect rinseate as hazardous waste) is_empty_container->decontaminate Yes store_waste Store in a Designated Satellite Accumulation Area with Secondary Containment collect_waste->store_waste decontaminate->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end

References

Personal protective equipment for handling BMS-813160

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling, Operation, and Disposal of BMS-813160.

This guide provides immediate, essential safety protocols and logistical information for the handling of this compound, a potent and selective dual antagonist of CCR2 and CCR5. Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.

I. Compound Data Summary

This compound is a crystalline solid intended for research use only and is not for human or veterinary applications.[1] The following tables summarize its key physical and solubility properties.

Table 1: Physical and Storage Properties of this compound

PropertyValue
Physical Form Crystalline solid[1]
CAS Number 1286279-29-5[1][2][3]
Molecular Formula C₂₅H₄₀N₈O₂[1]
Molecular Weight 484.64 g/mol [2]
Storage (Powder) 3 years at -20°C[2]
Storage (Stock Solution) Aliquot and store at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[3]

Table 2: Solubility Data for this compound

SolventSolubility
DMSO 97 mg/mL (200.14 mM)[2]
Ethanol (B145695) 92 mg/mL (189.82 mM)[3]
Water Insoluble[3]

II. Personal Protective Equipment (PPE) Protocol

Given the potent biological activity of this compound, a comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.

Table 3: Required Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact. The outer glove should be changed immediately if contamination is suspected.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from airborne particles and potential splashes of solutions.
Body Protection A dedicated, buttoned lab coat. A disposable gown is recommended when handling larger quantities.Prevents contamination of personal clothing. Lab coats should be removed before leaving the laboratory.
Respiratory Protection A NIOSH-approved respirator is required when handling the powder outside of a certified containment system.Prevents inhalation of fine particles.

III. Step-by-Step Handling and Operational Plan

This section outlines the procedural workflow for the safe handling of this compound from initial preparation to post-experiment cleanup.

Experimental Workflow for this compound

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_area 2. Prepare Containment Area prep_ppe->prep_area weigh 3. Weigh Compound prep_area->weigh reconstitute 4. Reconstitute Solution weigh->reconstitute experiment 5. Perform Experiment reconstitute->experiment decontaminate 6. Decontaminate Surfaces & Equipment experiment->decontaminate dispose 7. Dispose of Waste decontaminate->dispose

Caption: Workflow for the safe handling of this compound.

1. Preparation:

  • Don PPE: Before entering the designated handling area, put on all required PPE as specified in Table 3.

  • Prepare Containment Area: All handling of powdered this compound must occur within a certified chemical fume hood or a glove box to minimize inhalation risk. The work surface should be covered with absorbent, disposable liners.

2. Handling:

  • Weighing: Use dedicated, calibrated equipment for weighing. Handle the powder gently to avoid creating airborne dust.

  • Reconstitution: To prepare a stock solution, slowly add the solvent (e.g., DMSO) to the vial containing the powdered compound. Cap the vial and vortex until the solid is completely dissolved. For in-vivo experiments, further dilution with vehicles like corn oil may be necessary.[4]

3. Experimentation:

  • Conduct all experimental procedures involving this compound with care to prevent splashes and aerosol generation.

4. Cleanup and Disposal:

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with this compound. Use an appropriate cleaning agent (e.g., 70% ethanol followed by water).

  • Waste Disposal: All waste materials, including contaminated PPE, disposable liners, pipette tips, and vials, must be disposed of as hazardous chemical waste. Follow your institution's and local environmental regulations for hazardous waste disposal. Do not dispose of this compound or its solutions down the drain.

IV. Emergency Procedures

Table 4: Emergency Response Plan for this compound Exposure

Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
Inhalation Move the individual to fresh air.
Ingestion Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet or this guide to the medical personnel.

V. Signaling Pathway Overview

This compound is a dual antagonist of the chemokine receptors CCR2 and CCR5. These receptors are involved in inflammatory responses and the migration of immune cells. The diagram below illustrates the inhibitory action of this compound on these signaling pathways.

This compound Mechanism of Action cluster_ligands Chemokine Ligands cluster_receptors Chemokine Receptors cluster_inhibitor Inhibitor cluster_response Cellular Response CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 CCL5 CCL5 CCR5 CCR5 CCL5->CCR5 Response Inflammatory Cell Migration CCR2->Response CCR5->Response BMS813160 This compound BMS813160->CCR2 BMS813160->CCR5

Caption: this compound inhibits CCR2 and CCR5 signaling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-813160
Reactant of Route 2
Reactant of Route 2
BMS-813160

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.